molecular formula C30H46O8 B146818 Neriifolin CAS No. 466-07-9

Neriifolin

货号: B146818
CAS 编号: 466-07-9
分子量: 534.7 g/mol
InChI 键: VPUNMTHWNSJUOG-BAOINKAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neriifolin is a cardenolide glycoside that is digitoxigenin in which the hydroxy goup at position 3 has been converted to its (6-deoxy-3-O-methyl-alpha-L-glucopyranoside derivative. Found in the seeds of Cerbera odollamand in Thevetia ahouia and Thevitia neriifolia. It has a role as a cardiotonic drug, a toxin and a neuroprotective agent. It is functionally related to a digitoxigenin.
This compound has been reported in Thevetia ahouai, Cerbera odollam, and other organisms with data available.
structure in first source;  RN given refers to alpha-L-glucopyranosyl(3beta,5beta)-isome

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNMTHWNSJUOG-BAOINKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881390
Record name Neriifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

466-07-9
Record name Neriifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=466-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neriifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neriifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERIIFOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Neriifolin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin is a potent cardiac glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications, including its anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action through key signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound. This compound is known to be an inhibitor of Na+/K+-ATPase, and its biological activities, including the induction of apoptosis in cancer cells, are largely attributed to this inhibition.[1][2]

Natural Sources of this compound

This compound is predominantly isolated from plants of the Cerbera genus, within the Apocynaceae family. The primary species recognized for their significant this compound content are Cerbera odollam and Cerbera manghas. These plants are commonly found in coastal salt swamps and river banks in regions of South and Southeast Asia.[3] The kernels of the fruit, often referred to as "suicide tree" or "pong-pong," are particularly rich in cardiac glycosides, including this compound.[3][4] Different parts of the plants, such as the leaves and seeds, have been utilized for the extraction of this compound.[3][5][6]

Quantitative Analysis of this compound from Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and its state (fresh or dried). The following table summarizes the quantitative yield of this compound reported in the literature.

Plant SourcePlant PartConditionExtraction YieldReference
Cerbera manghasSeedsDried, Ripe804.2 µg/g[6][7]
Cerbera manghasSeedsFresh, Unripe47.0 µg/g[6][7]
Cerbera odollamLeavesNot Specified0.006% (of ethyl acetate (B1210297) fraction)[8]

Experimental Protocols for Extraction and Purification

The following is a comprehensive protocol for the extraction and purification of this compound from Cerbera odollam leaves, synthesized from established methodologies.[5][8]

I. Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Cerbera odollam. The plant should be authenticated by a botanist, and a voucher specimen deposited in a herbarium for reference.

  • Drying and Pulverization: Air-dry the leaves in the shade to preserve the chemical integrity of the compounds. Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder.

II. Extraction
  • Solvent Extraction:

    • Macerate the powdered leaves in methanol (B129727) (CH₃OH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

III. Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude methanolic extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).

    • Separate the layers using a separatory funnel and collect the respective fractions.

    • Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with this compound.[5]

IV. Purification
  • Vacuum Liquid Chromatography (VLC):

    • Subject the dried ethyl acetate fraction to VLC on silica (B1680970) gel 60 (230-400 mesh).

    • Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is n-hexane:EtOAc (9:1, 7:3, 4:6) and then EtOAc:MeOH (8:2, 5:5, 1:9).[8]

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

  • Column Chromatography (CC):

    • Pool the fractions from VLC that show a high concentration of the target compound.

    • Further purify the pooled fractions by column chromatography on silica gel 70-230 mesh.

    • Elute the column with a solvent system such as n-hexane:EtOAc (e.g., 9:1, 4:6, 1:9) and EtOAc:MeOH (e.g., 9:1, 7:3, 5:5).[8]

    • Collect the purified fractions containing this compound.

  • Crystallization:

    • Concentrate the purified fractions to induce crystallization.

    • Wash the resulting crystals with a cold solvent, such as a mixture of ethyl acetate and n-hexane, to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain pure this compound.

V. Structural Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparing the data with published literature values.

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death, in cancer cells.

This compound Extraction and Purification Workflow

Extraction_Workflow Plant_Material Plant Material (e.g., Cerbera odollam leaves) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Solvent_Extraction Solvent Extraction (Methanol) Drying_Grinding->Solvent_Extraction Crude_Extract Crude Methanolic Extract Solvent_Extraction->Crude_Extract Liquid_Liquid_Fractionation Liquid-Liquid Fractionation (n-Hexane, EtOAc, n-BuOH) Crude_Extract->Liquid_Liquid_Fractionation EtOAc_Fraction Ethyl Acetate Fraction Liquid_Liquid_Fractionation->EtOAc_Fraction Bioactive Fraction VLC Vacuum Liquid Chromatography (Silica Gel) EtOAc_Fraction->VLC Semi_Purified_Fractions Semi-Purified Fractions VLC->Semi_Purified_Fractions CC Column Chromatography (Silica Gel) Semi_Purified_Fractions->CC Pure_Neriifolin_Fractions Pure this compound Fractions CC->Pure_Neriifolin_Fractions Crystallization Crystallization Pure_Neriifolin_Fractions->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS, IR) Pure_this compound->Structural_Elucidation

Caption: Workflow for the extraction and purification of this compound.

This compound-Induced Apoptosis Signaling Pathway

The inhibition of Na+/K+-ATPase by this compound disrupts the cellular sodium gradient, which can lead to an increase in intracellular calcium levels. This ionic imbalance is a key stress signal that can initiate the apoptotic cascade. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively.[1] These caspases then activate the executioner caspase, caspase-3, which is responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1] Furthermore, this compound treatment has been observed to up-regulate the expression of Fas and Fas ligand (FasL), which are critical components of the death receptor-mediated extrinsic apoptotic pathway.[1]

Apoptosis_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) This compound->Ion_Imbalance Induces Fas_FasL ↑ Fas/FasL Expression This compound->Fas_FasL NaK_ATPase->Ion_Imbalance Maintains Gradient Caspase9 Caspase-9 Activation Ion_Imbalance->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Extrinsic Pathway Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of inducing apoptosis via Na+/K+-ATPase inhibition.

References

Neriifolin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Neriifolin

Introduction

This compound is a potent, naturally occurring cardiac glycoside belonging to the cardenolide class of steroids.[1] It is primarily isolated from various parts of plants such as Cerbera odollam, Cerbera manghas, and Thevetia neriifolia.[2][3] Structurally, it is a glycoside of digitoxigenin.[1] Traditionally recognized for its cardiotonic and toxic properties, recent scientific investigation has unveiled its significant potential in oncology and neuroprotection.[4] this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[4][5][6] This inhibition triggers a cascade of downstream signaling events, making this compound a compound of substantial interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the experimental protocols used for its study.

Chemical Structure and Properties

This compound is characterized by a steroid nucleus linked to a five-membered lactone ring (a cardenolide) and a deoxy sugar moiety, L-thevetose.[1]

Chemical Identification

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValueReference
CAS Number 466-07-9[1][5][7]
Molecular Formula C30H46O8[1][7]
IUPAC Name 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one[1]
InChI Key VPUNMTHWNSJUOG-BAOINKAISA-N[1]
Canonical SMILES C[C@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC">C@@HO[8]
Synonyms 17β-Neriifolin, Digitoxigenin 3-(alpha-L-thevetoside), Cerberin[1][2][5]
Physicochemical Properties

The key physicochemical properties of this compound are detailed in Table 2.

PropertyValueReference
Molecular Weight 534.68 g/mol [1][7]
Appearance Pale Yellow or White Solid[9]
Melting Point 218-225 °C[2]
Solubility DMSO: ≥ 60 mg/mL; Slightly soluble in Chloroform, Methanol (B129727), and Water[6][10]
Storage Temperature -20°C (Powder, for long-term)[6]
Optical Rotation [α]D23 -50.2° (in CH3OH)[2]

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit the Na+/K+-ATPase enzyme. This action disrupts cellular ion homeostasis, leading to increased intracellular sodium and subsequently, calcium levels, which underpins both its cardiotonic and cytotoxic effects.[4][11]

Anticancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.

  • Induction of Apoptosis: In human hepatocellular carcinoma (HepG2) cells, this compound induces apoptosis through the activation of caspase-3, -8, and -9, and the upregulation of Fas and Fas Ligand (FasL) proteins.[5][12] It also causes apoptosis in ovarian, breast, colorectal, and skin cancer cells.[3]

  • Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the S and G2/M phases in HepG2 cells.[5][12]

  • Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound activates ER stress, which in turn attenuates DNA damage repair mechanisms and promotes apoptosis via the CHOP-C/EBP-α signaling axis.[13]

  • Autophagy Inhibition: this compound can target beclin 1 and inhibit the formation of LC3-associated phagosomes, a key step in autophagy.[5]

The cytotoxic efficacy of this compound against several human cancer cell lines is summarized in Table 3.

Cell LineCancer TypeIC50 Value (µM)Reference
MCF-7 Breast0.022 ± 0.0015[3]
T47D Breast0.023 ± 0.0012[3]
HT-29 Colorectal0.025 ± 0.0013[3]
A2780 Ovarian0.028 ± 0.0015[3]
SKOV-3 Ovarian0.030 ± 0.0018[3]
A375 Skin (Melanoma)0.026 ± 0.0014[3]
HepG2 Liver0.13 ± 0.01 (48h)[14]
Signaling Pathways

Apoptosis_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Fas_FasL ↑ Fas/FasL Expression NaK_ATPase->Fas_FasL downstream effect Casp8 Caspase-8 Activation Fas_FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9 Caspase-9 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ERS_Pathway

Cardioprotective and Neuroprotective Effects

While toxic at high doses, low-dose administration of 17βH-neriifolin has shown potential in improving cardiac remodeling in heart failure models by modulating calcium handling proteins like SERCA-2a and NCX.[11] Furthermore, this compound has demonstrated neuroprotective activity in models of oxygen-glucose deprivation (OGD), suggesting a therapeutic potential for ischemic events.[4]

Experimental Protocols

This section outlines methodologies for the extraction, isolation, and biological evaluation of this compound.

Protocol 1: Extraction and Isolation from Plant Material

This protocol describes a general bioassay-guided method for isolating this compound from plant leaves, such as from Cerbera odollam.[3][15]

Extraction_Workflow Start Dried & Powdered Plant Leaves Extraction Methanol Extraction (Soxhlet/Maceration) Start->Extraction Partition Solvent Partitioning (e.g., with Ethyl Acetate) Extraction->Partition Crude Active Crude Extract (EtOAc Fraction) Partition->Crude VLC Vacuum Liquid Chromatography (VLC) (Silica Gel, Hexane-EtOAc Gradient) Crude->VLC Fractions Combine Active Fractions (Guided by TLC & Bioassay) VLC->Fractions CC Column Chromatography (CC) (Silica Gel, Hexane-EtOAc Gradient) Fractions->CC Pure Pure this compound (>95% Purity) CC->Pure

  • Extraction: Dried and powdered leaves are extracted exhaustively with methanol (MeOH) using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. The cytotoxicity of each fraction is tested to identify the active fraction (typically the EtOAc fraction).

  • Fractionation: The active EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column, eluting with a gradient of n-hexane-EtOAc to yield multiple sub-fractions.

  • Purification: Sub-fractions showing high activity are combined and further purified using repeated Column Chromatography (CC) on silica gel with a suitable eluent system (e.g., n-hexane-EtOAc gradient).

  • Characterization: The purity of the isolated compound is assessed by HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[16]

Protocol 2: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[3]

  • Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour. Wash the plates five times with slow-running tap water.

  • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection - Hoechst 33342 Staining

This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[3]

  • Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Hoechst Staining: Incubate the cells with Hoechst 33342 stain (1 µg/mL) for 15 minutes in the dark.

  • Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.

  • Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

Protocol 4: Na+/K+-ATPase Activity - Malachite Green Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the Na+/K+-ATPase enzyme.[3]

  • Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NaCl, and the enzyme.

  • Inhibition: Add varying concentrations of this compound or a known inhibitor like ouabain (B1677812) to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop Reaction & Color Development: Stop the reaction and detect the released phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.

  • Measurement: Read the absorbance at ~620 nm. The amount of phosphate released is inversely proportional to the inhibitory activity of this compound.

  • Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

This compound is a multifaceted cardiac glycoside with a well-defined chemical structure and a potent inhibitory effect on the Na+/K+-ATPase pump. Its significant in vitro cytotoxicity against a broad range of cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, positions it as a promising candidate for further investigation in cancer therapy.[12] Additionally, its emerging roles in cardioprotection and neuroprotection warrant deeper exploration.[4][11] The experimental protocols detailed herein provide a robust framework for researchers to extract, purify, and evaluate the biological activities of this compound, facilitating its continued development from a natural toxin to a potential therapeutic agent.

References

Neriifolin's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has emerged as a potent inducer of apoptosis in various cancer cell lines. Its cytotoxic effects are attributed to its ability to modulate a complex network of signaling pathways, ultimately leading to programmed cell death. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound in the induction of apoptosis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the molecular cascades involved.

Data Presentation: Quantitative Effects of this compound

The pro-apoptotic activity of this compound has been quantified across several cancer cell lines. The following tables summarize key data points, including IC50 values and the extent of apoptosis induction.

Cell LineCancer TypeIC50 (µM)Assay
SKOV-3[1]Ovarian Cancer0.01 ± 0.001SRB Assay
HepG2[2]Hepatocellular Carcinoma2.34 ± 0.08 (24h)MTT Assay
0.13 ± 0.01 (48h)
0.06 ± 0.01 (72h)
MCF-7[3]Breast Cancer0.022 ± 0.0015Sulphorhodamine B
T47D[3]Breast Cancer0.025 ± 0.0012Sulphorhodamine B
HT-29[3]Colorectal Cancer0.028 ± 0.0017Sulphorhodamine B
A2780[3]Ovarian Cancer0.023 ± 0.0011Sulphorhodamine B
A375[3]Skin Cancer0.030 ± 0.0018Sulphorhodamine B
Cell LineTreatment Concentration (µM)Duration (hours)Apoptotic Cells (%)Assay
SKOV-3[1]0.0012420.59TUNEL Assay
0.012441.94TUNEL Assay
0.12460.63TUNEL Assay
HepG2[2]Not specified4822.65 (early)Flow Cytometry

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through the coordinated activation of multiple signaling cascades, primarily the extrinsic and intrinsic pathways, which are further modulated by other significant pathways such as the PI3K/Akt and MAPK pathways, and the induction of endoplasmic reticulum stress.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been shown to upregulate the expression of Fas ligand (FasL) and its receptor Fas (also known as CD95 or APO-1). This interaction triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein, which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

Extrinsic_Pathway This compound This compound FasL FasL (Upregulation) This compound->FasL induces Fas Fas Receptor FasL->Fas binds to FADD FADD Fas->FADD recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 recruits Caspase8 Caspase-8 (active) Pro_Caspase8->Caspase8 activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis leads to

This compound-induced extrinsic apoptosis pathway.
The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is centered around the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. It upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases.

Intrinsic_Pathway This compound This compound Bax Bax (Upregulation) This compound->Bax Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes MOMP Bcl2->Mitochondrion inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase9->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis leads to

This compound-induced intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of mTOR and the phosphorylation of other survival-promoting targets. This inhibition leads to a decrease in the expression of anti-apoptotic proteins and an increase in the sensitivity of cancer cells to apoptotic stimuli.

PI3K_Akt_Pathway This compound This compound Akt Akt (p-Akt) This compound->Akt inhibits phosphorylation PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) mTOR->Anti_apoptotic promotes expression Apoptosis Apoptosis Anti_apoptotic->Apoptosis inhibits

Inhibition of PI3K/Akt pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a complex role in apoptosis. Depending on the cellular context and the nature of the stimulus, these kinases can have either pro-apoptotic or anti-apoptotic effects. Evidence suggests that this compound can modulate the activity of these kinases to favor apoptosis. For instance, sustained activation of JNK and p38 is often associated with pro-apoptotic signaling, while the inhibition of the pro-survival ERK pathway can also contribute to cell death.

MAPK_Pathway This compound This compound ERK ERK This compound->ERK inhibits JNK JNK This compound->JNK activates p38 p38 This compound->p38 activates Cell_Survival Cell Survival ERK->Cell_Survival promotes Apoptosis Apoptosis JNK->Apoptosis promotes p38->Apoptosis promotes

Modulation of MAPK pathway by this compound.
Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum is a critical site for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound can induce ER stress, leading to the activation of the unfolded protein response (UPR). Key mediators of ER stress-induced apoptosis include the upregulation of C/EBP homologous protein (CHOP) and the activation of caspase-12 (in rodents) or caspase-4 (in humans).

ER_Stress_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates CHOP CHOP (Upregulation) UPR->CHOP Caspase12_4 Caspase-12/4 UPR->Caspase12_4 Apoptosis Apoptosis CHOP->Apoptosis promotes Executioner_Caspases Executioner Caspases Caspase12_4->Executioner_Caspases activates Executioner_Caspases->Apoptosis leads to

This compound-induced ER stress pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.

Protocol:

  • Cell Preparation: Culture cells on coverslips in a 24-well plate and treat with this compound as described above.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.

  • Counterstaining: Wash with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (for FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Western Blot Analysis for Protein Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol:

  • Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through a multi-pronged approach. It concurrently activates the extrinsic and intrinsic apoptotic pathways, while also modulating crucial survival signaling cascades like the PI3K/Akt and MAPK pathways, and inducing ER stress. This in-depth technical guide provides a foundational understanding of the molecular mechanisms underlying this compound-induced apoptosis, offering valuable insights and practical methodologies for researchers in the field of cancer therapeutics and drug discovery. Further investigation into the intricate crosstalk between these pathways will undoubtedly unveil additional therapeutic opportunities.

References

Neriifolin's Inhibition of the Na+/K+-ATPase Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant inhibitory effects on the Na+/K+-ATPase pump. This vital transmembrane protein is responsible for maintaining sodium and potassium ion gradients across the cell membrane, a process fundamental to numerous physiological functions. Inhibition of this pump by this compound disrupts these ionic gradients, leading to a cascade of intracellular events with profound implications for cellular signaling, particularly in the context of cancer biology. This technical guide provides an in-depth exploration of the mechanism of this compound's interaction with the Na+/K+-ATPase, detailing its binding characteristics, the resultant downstream signaling pathways, and comprehensive experimental protocols for its study.

Introduction to this compound and the Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase found in the plasma membrane of all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. This electrogenic process is crucial for maintaining the resting membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

This compound is a cardenolide, a class of steroid-like compounds known for their cardiotonic effects. Like other cardiac glycosides, this compound exerts its biological activity by binding to and inhibiting the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. While historically utilized for cardiac conditions, the downstream consequences of Na+/K+-ATPase inhibition by compounds like this compound have revealed potent anti-cancer properties, making it a subject of intense research in oncology.[1][2]

Mechanism of Na+/K+-ATPase Inhibition by this compound

This compound, like other cardiac glycosides, binds to the α-subunit of the Na+/K+-ATPase.[3] This binding is specific to the phosphorylated E2-P conformation of the enzyme, which has a high affinity for extracellular K+. By binding to this state, this compound stabilizes the enzyme in an inactive conformation, preventing the binding and transport of K+ ions into the cell and thereby inhibiting the pump's activity.[4]

Binding Site and Affinity

In silico molecular docking studies and in vitro assays have confirmed that 17βH-neriifolin binds to the α-subunit of the Na+/K+-ATPase.[3] The binding energy of 17βH-neriifolin to the α-subunit has been calculated to be -8.16 ± 0.74 kcal/mol, which is comparable to that of the well-characterized cardiac glycoside ouabain (B1677812) (-8.18 ± 0.48 kcal/mol).[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant cytotoxic effects at nanomolar to low micromolar concentrations.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.022 ± 0.0015[3]
T47DBreast Cancer0.028 ± 0.0012[3]
HT-29Colorectal Cancer0.025 ± 0.0010[3]
A2780Ovarian Cancer0.029 ± 0.0011[3]
SKOV-3Ovarian Cancer0.030 ± 0.0018[3]
A375Skin Cancer0.026 ± 0.0013[3]
HeLaCervical Cancer< 0.032[5]
HepG2Liver Cancer< 0.032[5]
SGC-7901Gastric Cancer< 0.032[5]
DU-145Prostate Cancer32.16 µg/ml[5]

Downstream Signaling Pathways of this compound-Induced Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound triggers a complex network of downstream signaling events that are central to its anti-cancer effects. This signaling cascade involves the activation of Src kinase, generation of reactive oxygen species (ROS), elevation of intracellular calcium, and ultimately, the induction of apoptosis.

Neriifolin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibition Src_inactive Inactive Src NaK_ATPase->Src_inactive Interaction Src_active Active Src NaK_ATPase->Src_active Conformational Change (releases Src kinase domain) Nox NADPH Oxidase (Nox) Src_active->Nox Activation ROS Reactive Oxygen Species (ROS) Nox->ROS Generation Ca_increase ↑ Intracellular Ca2+ ROS->Ca_increase ER Ca2+ release Calpain Calpain Ca_increase->Calpain Activation Caspase12 Caspase-12 Calpain->Caspase12 Cleavage & Activation Caspase9 Caspase-9 Caspase12->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced Na+/K+-ATPase inhibition signaling cascade.

Activation of Src Kinase

The Na+/K+-ATPase acts as a scaffold protein that interacts with the non-receptor tyrosine kinase, Src.[6][7] In its basal state, Src is bound to the Na+/K+-ATPase in an inactive conformation. The binding of this compound to the α-subunit of the pump induces a conformational change that leads to the release and subsequent auto-phosphorylation and activation of Src kinase.[1][6][7]

Generation of Reactive Oxygen Species (ROS)

Activated Src kinase can then stimulate the activity of NADPH oxidase (Nox), a key enzyme responsible for the production of reactive oxygen species (ROS).[8] This leads to an increase in intracellular ROS levels, which act as second messengers in various signaling pathways.[9][10] ROS can cause oxidative damage to cellular components and contribute to the induction of apoptosis.

Elevation of Intracellular Calcium

The increase in intracellular ROS can trigger the release of calcium (Ca2+) from the endoplasmic reticulum (ER), leading to a significant rise in cytosolic Ca2+ concentration.[9] This disruption of calcium homeostasis is a critical step in the signaling cascade.

Induction of Apoptosis

Elevated intracellular Ca2+ levels activate calcium-dependent proteases such as calpains.[11] Activated calpains can cleave and activate pro-caspase-12, an initiator caspase located on the ER membrane.[11] Active caspase-12 then initiates a caspase cascade by activating caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[3][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of Na+/K+-ATPase by this compound.

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The amount of Pi is directly proportional to the enzyme's activity.

Workflow Diagram:

Malachite_Green_Assay_Workflow start Start prep_reagents Prepare Reagents: - Na+/K+-ATPase enzyme - this compound solutions - Assay buffer - ATP solution - Malachite green reagent start->prep_reagents incubation Incubate Enzyme with this compound (or vehicle control) prep_reagents->incubation add_atp Initiate Reaction: Add ATP incubation->add_atp reaction Enzymatic Reaction (ATP hydrolysis) add_atp->reaction stop_reaction Stop Reaction: Add Malachite Green Reagent reaction->stop_reaction color_dev Color Development stop_reaction->color_dev measure_abs Measure Absorbance at ~620-660 nm color_dev->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Workflow for the Malachite Green-based Na+/K+-ATPase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Na+/K+-ATPase Enzyme: Purified porcine or canine kidney Na+/K+-ATPase is a common source.

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.

    • ATP Solution: 10 mM ATP in water.

    • Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid. Commercial kits are also available.[13][14][15][16]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Add 20 µL of the Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the ATP solution to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the malachite green reagent.

    • Allow 15-20 minutes for color development at room temperature.

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

  • Data Analysis:

    • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the ouabain-insensitive ATPase activity (in the presence of a saturating concentration of ouabain).

    • The percentage of inhibition by this compound is calculated relative to the control (no this compound).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Rubidium (86Rb+) Uptake Assay

This cell-based assay measures the activity of the Na+/K+-ATPase by quantifying the uptake of the radioactive potassium analog, 86Rb+.

Workflow Diagram:

Rubidium_Uptake_Assay_Workflow start Start seed_cells Seed Cells in a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with This compound (or control) seed_cells->pre_incubation add_rb86 Add 86Rb+ containing uptake buffer pre_incubation->add_rb86 uptake Allow 86Rb+ uptake (e.g., 10-30 min at 37°C) add_rb86->uptake stop_uptake Stop Uptake: Wash with ice-cold buffer uptake->stop_uptake lyse_cells Lyse Cells stop_uptake->lyse_cells scintillation Measure 86Rb+ radioactivity (Scintillation Counting) lyse_cells->scintillation calculate Calculate % Inhibition of 86Rb+ uptake scintillation->calculate end End calculate->end

Caption: Workflow for the 86Rb+ uptake assay to measure Na+/K+-ATPase activity.

Protocol:

  • Cell Culture:

    • Culture the desired cell line in a 96-well plate until confluent.

  • Assay Procedure:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the uptake buffer for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the uptake by adding uptake buffer containing 86RbCl (typically 1-2 µCi/mL).

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer (e.g., isotonic MgCl2 solution) to remove extracellular 86Rb+.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials.

  • Data Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • The Na+/K+-ATPase-mediated uptake is determined as the ouabain-sensitive fraction of the total 86Rb+ uptake.

    • Calculate the percentage of inhibition of 86Rb+ uptake by this compound and determine the IC50 value as described for the malachite green assay.[17][18][19]

Conclusion

This compound represents a potent inhibitor of the Na+/K+-ATPase, with significant anti-cancer activity demonstrated across a range of cell lines. Its mechanism of action, involving the disruption of ion homeostasis and the activation of a complex downstream signaling cascade culminating in apoptosis, provides a compelling rationale for its further investigation as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the intricate interactions of this compound with the Na+/K+-ATPase and to further elucidate its potential in drug development. A thorough understanding of its quantitative binding characteristics and the nuances of its signaling pathways will be crucial in harnessing the therapeutic benefits of this promising natural compound.

References

Neriifolin anticancer properties and research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anticancer Properties of Neriifolin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cardiac glycoside isolated from plants of the Cerbera genus, has emerged as a potent anticancer agent with a multifaceted mechanism of action. Traditionally known for its effects on cardiovascular function, recent research has illuminated its significant cytotoxic, pro-apoptotic, and cell cycle-arresting properties across a spectrum of cancer cell lines. The primary molecular target of this compound is the Na+/K+-ATPase ion pump, the inhibition of which triggers a cascade of intracellular events leading to cancer cell death. This guide provides a comprehensive technical overview of the current state of research on this compound, detailing its quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used to elucidate its anticancer effects.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its primary biological effect by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump located on the cell membrane.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions.[3] Inhibition of this pump by this compound leads to an increase in intracellular Na+ concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium (Ca2+). This disruption of ion homeostasis is a key initiating event that triggers downstream signaling pathways, ultimately leading to selective cancer cell death.[3]

Quantitative Efficacy: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines at nanomolar to low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cancer TypeCell Line(s)IC50 Value (µM)Citation(s)
Breast CancerMCF-7, T47D0.017 - 0.030[1][2][4]
Ovarian CancerA2780, SKOV-30.010 - 0.030[1][2][5][6]
Colorectal CancerHT-29~0.025[1][2]
Skin CancerA375~0.028[1][2]
Liver CancerHepG20.06 - 2.34 (Time-dependent)[7]
Prostate CancerPCa CellsMarked Inhibition[8]

Modulation of Key Anticancer Signaling Pathways

This compound's anticancer activity is not solely dependent on ion disruption but also involves the modulation of critical signaling cascades that govern cell survival, proliferation, and death.

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[1][8] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that this compound treatment leads to the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[9][10] Furthermore, it upregulates the expression of the Fas and FasL death receptor proteins, promoting the extrinsic apoptotic cascade.[9][10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL This compound->FasL Upregulates Mitochondria Mitochondria This compound->Mitochondria Induces Stress Fas Fas Receptor FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CytochromeC Cytochrome C Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.
Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell survival, proliferation, and resistance to apoptosis; it is often hyperactivated in cancer.[11] While direct studies are ongoing, the inhibition of Na+/K+-ATPase by cardiac glycosides is known to modulate Src kinase, a non-receptor tyrosine kinase that can act as an upstream activator of the PI3K/Akt pathway. By inhibiting the Na+/K+-ATPase, this compound is hypothesized to suppress Src-mediated activation of PI3K, leading to the downregulation of this critical pro-survival pathway.

PI3K_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Src Src Kinase NaK_ATPase->Src Regulates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Proliferation & Survival mTOR->Survival

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Induction of Endoplasmic Reticulum (ER) Stress

In prostate cancer cells, this compound has been shown to induce apoptosis by activating endoplasmic reticulum (ER) stress.[8] This activation leads to an accumulation of unfolded proteins, triggering the unfolded protein response (UPR). Prolonged or intense UPR activation ultimately results in increased DNA damage and apoptosis, representing another key facet of this compound's anticancer mechanism.[8]

Key Experimental Protocols

The anticancer properties of this compound have been characterized using a suite of standard and advanced cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (SRB or MTT)

Objective: To quantify the dose-dependent effect of this compound on cancer cell proliferation and viability to determine the IC50 value.

Methodology (Sulphorhodamine B - SRB Assay):

  • Cell Plating: Seed cancer cells into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

SRB_Workflow start Start step1 Plate Cells Incubate 24h start->step1 end Calculate IC50 step2 Treat Cells This compound dilutions step1->step2 step3 Fix Cells Cold 10% TCA step2->step3 step4 Wash & Dry Plate step3->step4 step5 Stain Cells 0.4% SRB step4->step5 step6 Wash & Solubilize 10mM Tris Base step5->step6 step7 Read Absorbance 510 nm step6->step7 step7->end

Caption: Standard experimental workflow for the SRB cell viability assay.
Western Blot Analysis for Protein Expression

Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) and survival pathways (e.g., p-Akt, Akt, p-mTOR).

Methodology:

  • Protein Extraction: Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a set time. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

In Vivo Evidence

Preliminary in vivo studies have corroborated the in vitro findings. In a nude mouse xenograft model of prostate cancer, treatment with this compound was found to dramatically inhibit tumor growth.[8] This effect was mechanistically linked to the induction of DNA damage and apoptosis within the tumor tissue.[8]

Conclusion and Future Directions

This compound is a potent, naturally-derived compound with significant anticancer properties, underpinned by its ability to inhibit the Na+/K+-ATPase and subsequently modulate critical signaling pathways controlling cell death and survival. The robust in vitro data, supported by initial in vivo evidence, establishes this compound as a promising candidate for further preclinical and clinical development.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

  • Combination Therapies: Investigating potential synergistic effects when this compound is combined with standard-of-care chemotherapeutics or targeted agents.

  • Biomarker Discovery: Identifying predictive biomarkers that could help select patient populations most likely to respond to this compound treatment.

  • Safety and Toxicology: Rigorous evaluation of the therapeutic window and potential cardiotoxicity, a known class effect of cardiac glycosides.

  • Drug Delivery Systems: Development of novel formulations or targeted delivery systems to enhance tumor-specific accumulation and minimize systemic exposure.

References

An In-Depth Technical Guide to the Neuroprotective Effects of Neriifolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a cardiac glycoside, has emerged as a promising candidate for neuroprotection, particularly in the context of ischemic stroke. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its investigation. Detailed protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The identification of novel therapeutic agents that can mitigate neuronal damage and promote recovery is a critical area of research. This compound, a cardenolide glycoside traditionally known for its cardiac effects, has demonstrated significant neuroprotective properties in preclinical studies.[1] This guide synthesizes the available scientific literature to provide an in-depth resource for researchers exploring the therapeutic potential of this compound in neurology.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in a dose-dependent manner in an ex vivo model of ischemic stroke using organotypic brain slices subjected to oxygen-glucose deprivation (OGD).

Table 1: Dose-Dependent Neuroprotection of this compound against OGD-Induced Neuronal Death

This compound ConcentrationNeuronal Survival (%)
Vehicle Control (OGD)25 ± 5
100 nM45 ± 7
300 nM65 ± 8
1 µM75 ± 6
10 µM50 ± 9

Data are presented as mean ± SEM. Neuronal survival was assessed 24 hours post-OGD.[1]

Table 2: Therapeutic Window of this compound Administration Post-OGD

Time of this compound (1 µM) Administration Post-OGDNeuronal Survival (%)
30 minutes72 ± 5
2 hours68 ± 7
6 hours60 ± 8

Data are presented as mean ± SEM. Neuronal survival was assessed 24 hours post-OGD.[1]

Proposed Mechanism of Action: Inhibition of Autosis

This compound is a known inhibitor of the Na+/K+-ATPase pump.[1] In the context of neuroprotection, this inhibition is thought to prevent a specific form of cell death known as autosis.[2][3][4] Autosis is a regulated form of necrosis characterized by increased autophagy, focal swelling of the perinuclear space, and eventual cell lysis.[2][3] By inhibiting the Na+/K+-ATPase, this compound is hypothesized to prevent the cellular signaling cascade that leads to autotic cell death in neurons following ischemic injury.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects.

Organotypic Brain Slice Culture and Oxygen-Glucose Deprivation (OGD)

This ex vivo model mimics the conditions of ischemic stroke.

  • Protocol:

    • Prepare organotypic hippocampal slice cultures from P7-P9 rat pups as previously described.[1][5]

    • Maintain slices in culture for 7-10 days to allow for maturation.

    • To induce OGD, replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

    • Transfer the slices to a hypoxic chamber (95% N2, 5% CO2) at 37°C for 30-60 minutes.[5][6][7][8]

    • Terminate OGD by returning the slices to their original culture medium and a normoxic incubator (95% air, 5% CO2).

    • Apply this compound at various concentrations and time points post-OGD as required by the experimental design.

    • Assess neuronal death 24-48 hours later using propidium (B1200493) iodide (PI) staining or other viability assays.

Biolistic Transfection of Organotypic Brain Slices

This technique is used to introduce genetic material (e.g., fluorescent reporters for cell morphology) into neurons within the slice culture.

  • Protocol:

    • Prepare gold or tungsten microcarriers coated with the desired plasmid DNA.[9][10][11]

    • Use a gene gun to deliver the DNA-coated microcarriers to the organotypic brain slices.[1][9][10][12]

    • Allow 2-3 days for gene expression before proceeding with experiments.

    • This method can be used to visualize and quantify neuronal morphology and survival following OGD and this compound treatment.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase pump in neuronal tissue.

  • Protocol:

    • Prepare synaptosomal or crude membrane fractions from neuronal tissue (e.g., cultured neurons or brain tissue).[13][14][15]

    • The assay measures the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. The reaction mixture should contain NaCl, KCl, MgCl2, and ATP in a buffered solution.[14][16][17]

    • The specific Na+/K+-ATPase activity is determined by calculating the difference in Pi liberation in the presence and absence of a specific inhibitor, ouabain.[13][15]

    • To test the effect of this compound, it can be added to the reaction mixture at various concentrations.

Assessment of Autosis

Autosis is identified by a combination of morphological and biochemical features.

  • Protocol:

    • Electron Microscopy: Process neuronal cultures or brain tissue for transmission electron microscopy. Look for characteristic ultrastructural features of autosis, including increased autophagosomes, focal ballooning of the perinuclear space, and nuclear convolution.[2][4]

    • Immunofluorescence: Stain cells for markers of autophagy (e.g., LC3) and examine for perinuclear vacuolization using confocal microscopy.

    • Biochemical Analysis: Autosis is dependent on the Na+/K+-ATPase. Therefore, confirming that cell death is inhibited by cardiac glycosides like this compound, but not by inhibitors of apoptosis (e.g., z-VAD-fmk) or necroptosis (e.g., necrostatin-1), provides evidence for autosis.[2][3]

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress in neurons.

  • Protocol:

    • Treat neuronal cultures with this compound before or after inducing oxidative stress (e.g., using H2O2 or following OGD).

    • Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[18]

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence corresponds to higher levels of ROS.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Protocol:

    • Lyse neuronal cells treated with this compound and/or an apoptotic stimulus.

    • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[19][20][21]

    • Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer. An increase in fluorescence indicates higher caspase-3 activity.

Visualizations

Signaling Pathway Diagram

Neriifolin_Neuroprotection_Pathway cluster_0 Ischemic Insult (OGD) cluster_1 This compound Intervention cluster_2 Cellular Response OGD Oxygen-Glucose Deprivation Autophagy_Induction Autophagy Induction OGD->Autophagy_Induction triggers This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits Autosis Autosis This compound->Autosis inhibits Neuroprotection Neuroprotection This compound->Neuroprotection promotes NaK_ATPase->Autosis regulates Autophagy_Induction->Autosis leads to

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.

Experimental Workflow Diagram

Neriifolin_Experimental_Workflow cluster_0 Model System Preparation cluster_1 Ischemic Insult & Treatment cluster_2 Endpoint Analysis Organotypic_Slices Prepare Organotypic Brain Slices Biolistic_Transfection Biolistic Transfection (Optional) Organotypic_Slices->Biolistic_Transfection OGD Induce Oxygen-Glucose Deprivation (OGD) Organotypic_Slices->OGD Biolistic_Transfection->OGD Neriifolin_Treatment Administer this compound OGD->Neriifolin_Treatment Viability_Assay Neuronal Viability Assay (e.g., PI Staining) Neriifolin_Treatment->Viability_Assay Mechanism_Assays Mechanistic Assays: - Na+/K+-ATPase Activity - Autosis Assessment - ROS Measurement - Caspase-3 Activity Neriifolin_Treatment->Mechanism_Assays

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

Logical Relationship Diagram

Neriifolin_Logical_Relationships This compound This compound Inhibits_NaK_ATPase Inhibits Na+/K+-ATPase This compound->Inhibits_NaK_ATPase directly causes Reduces_Neuronal_Death Reduces Neuronal Death in Ischemia This compound->Reduces_Neuronal_Death demonstrated effect Prevents_Autosis Prevents Autosis Inhibits_NaK_ATPase->Prevents_Autosis leads to Prevents_Autosis->Reduces_Neuronal_Death results in Potential_Anti_Apoptotic Potential Anti-Apoptotic Effects (Hypothesized) Reduces_Neuronal_Death->Potential_Anti_Apoptotic may involve Potential_Antioxidant Potential Antioxidant Effects (Hypothesized) Reduces_Neuronal_Death->Potential_Antioxidant may involve

Caption: Logical relationships between this compound's actions and neuroprotective outcomes.

Conclusion and Future Directions

The current evidence strongly suggests that this compound is a potent neuroprotective agent, primarily acting through the inhibition of Na+/K+-ATPase and the subsequent prevention of autotic cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential.

Future research should focus on:

  • Elucidating the full spectrum of this compound's neuroprotective mechanisms, including its potential effects on apoptosis and oxidative stress.

  • Validating the efficacy of this compound in in vivo models of ischemic stroke and other neurodegenerative conditions.

  • Optimizing dosing and delivery strategies to maximize therapeutic benefit while minimizing potential cardiotoxicity.

A deeper understanding of this compound's neuroprotective properties will be instrumental in its potential translation from a preclinical candidate to a novel therapeutic for neurological disorders.

References

Neriifolin: A Technical Guide to its Cardiac Glycoside Classification, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a potent cardiac glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of this compound's classification as a cardenolide cardiac glycoside, its primary mechanism of action targeting the Na+/K+-ATPase pump, and the downstream signaling pathways it modulates. Detailed experimental protocols for the isolation, quantification, and biological evaluation of this compound are presented, alongside a comprehensive summary of its quantitative data. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring cardiac glycoside predominantly isolated from plants of the Apocynaceae family, such as Cerbera manghas and Cerbera odollam.[1][2] Structurally, it belongs to the cardenolide class of steroids, characterized by a five-membered lactone ring attached to the steroid nucleus.[3] Like other cardiac glycosides, this compound's primary pharmacological target is the Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes.[1][4] Inhibition of this enzyme leads to a cascade of intracellular events with significant physiological consequences, forming the basis of this compound's cardiotonic and other therapeutic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₃₀H₄₆O₈
Molar Mass 534.68 g/mol
CAS Number 466-07-9
Class Cardenolide Cardiac Glycoside
Appearance White crystalline solid
Solubility Soluble in methanol, ethanol, and DMSO

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase.[5] This inhibition disrupts the normal ion exchange, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels.

Cardiotonic Effects

In cardiac myocytes, the increased intracellular calcium concentration enhances the force of contraction (positive inotropic effect), which is the hallmark of cardiac glycoside activity.

Anticancer Effects: Apoptosis Induction

In cancer cells, the sustained increase in intracellular calcium and the disruption of ion homeostasis trigger a series of events leading to apoptosis. This compound has been shown to induce apoptosis through the activation of the extrinsic and intrinsic pathways.[6] This involves the upregulation of the Fas/FasL signaling pathway and the activation of initiator caspases-8 and -9, which subsequently activate the executioner caspase-3.[6]

This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Na_inc ↑ Intracellular Na+ NaK_ATPase->Na_inc Ca_inc ↑ Intracellular Ca2+ Na_inc->Ca_inc FasL ↑ Fas/FasL Expression Ca_inc->FasL Caspase9 Caspase-9 Activation Ca_inc->Caspase9 Intrinsic Pathway Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.
Neuroprotective Effects

This compound has also demonstrated neuroprotective properties, although the exact mechanisms are still under investigation.[7] It is hypothesized that by inhibiting the Na+/K+-ATPase, this compound may reduce the metabolic demand of neurons under ischemic conditions, thereby preserving cellular energy stores and preventing excitotoxicity.

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer0.022 ± 0.0015[5]
T47DBreast Cancer0.023 ± 0.0012[5]
HT-29Colorectal Cancer0.028 ± 0.0021[5]
A2780Ovarian Cancer0.025 ± 0.0017[5]
SKOV-3Ovarian Cancer0.030 ± 0.0018[5]
A375Skin Cancer0.026 ± 0.0014[5]
HepG2Liver Cancer0.13 ± 0.01 (48h)[8]
Col2Colon Cancer~0.037 (0.02 µg/mL)[9]
Table 2: Binding Affinity of this compound to Na+/K+-ATPase
ParameterValueReference
Binding Energy -8.16 ± 0.74 kcal/mol[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Bioassay-Guided Isolation of this compound from Cerbera odollam

This protocol outlines the general steps for the isolation of this compound, which can be adapted based on the specific plant material and available equipment.

Start Dried & Powdered Plant Material (Cerbera odollam leaves) Extraction Methanol Extraction Start->Extraction Fractionation Liquid-Liquid Fractionation (EtOAc, n-BuOH, H₂O) Extraction->Fractionation Bioassay Cytotoxicity Bioassay (e.g., SRB assay) Fractionation->Bioassay VLC VLC of Active Fraction (Silica gel, Hexane-EtOAc gradient) Bioassay->VLC Identify Active Fraction (EtOAc fraction) CC Column Chromatography (Silica gel, Hexane-EtOAc gradient) VLC->CC Purification Purification of Active Sub-fractions (e.g., Preparative HPLC) CC->Purification Identification Structure Elucidation (NMR, MS) Purification->Identification This compound Pure this compound Identification->this compound

References

Neriifolin's Cytotoxic Profile: A Technical Guide to its Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Neriifolin, a cardiac glycoside isolated from plants such as Cerbera odollam and Cerbera manghas, has demonstrated significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines.[1][2][3] Its potential as a chemotherapeutic agent is underscored by its ability to induce apoptosis and cell cycle arrest through various molecular mechanisms.[2][4] This technical guide provides an in-depth overview of this compound's cytotoxicity, detailing its effects on different cell lines, the experimental protocols used for its evaluation, and the core signaling pathways it modulates.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity, often in the nanomolar range, against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies. The following table summarizes these findings for 17βH-neriifolin, a common isomer.

Cell LineCancer TypeIC50 (nM)Assay Used
MCF-7 Breast Cancer28SRB
T47D Breast Cancer26SRB
HT-29 Colorectal Cancer30SRB
A2780 Ovarian Cancer22SRB
SKOV-3 Ovarian Cancer28SRB
CaOV3 Ovarian Cancer32Not Specified
A375 Skin Cancer (Melanoma)260SRB
HeLa Cervical Cancer5.3 - 16SRB
A549 Lung Cancer5.3 - 16SRB
DU145 Prostate Cancer5.3 - 16SRB
HepG2 Liver CancerNot specified, but reduces viabilityMTT

Note: The IC50 values for HeLa, A549, and DU145 were reported as a range of 5.3 to 16 nM.[3][5] Data for other cell lines are derived from studies using the Sulforhodamine B (SRB) assay after 72 hours of treatment.[1][3][5]

Experimental Protocols

The evaluation of this compound's cytotoxic and apoptotic effects involves several key experimental methodologies.

1. Cell Viability and Proliferation Assays:

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to measure cell density by quantifying total cellular protein. It is a common method for determining the IC50 values of cytotoxic compounds.[3] The assay involves fixing the cells, staining them with SRB dye, and then solubilizing the dye for measurement.

  • MTT Assay: This assay assesses cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[4]

2. Apoptosis Detection Assays:

  • Hoescht 33342 Assay: This method uses a fluorescent stain that binds to DNA. The morphology of the cell nucleus after staining can indicate apoptosis. Apoptotic cells typically show condensed or fragmented chromatin, which appears as bright, condensed nuclei under a fluorescence microscope.[1]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[6] It enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

  • Caspase Activity Assays: The activation of caspases, a family of cysteine proteases, is central to the apoptotic process. Assays can measure the activity of specific caspases, such as caspase-3, -8, and -9, to confirm the induction of apoptosis. This compound has been shown to activate these caspases in HepG2 cells.[2][4]

The general workflow for evaluating the cytotoxicity of this compound is depicted below.

G start Cancer Cell Line Culture seed Seed Cells in Microplates start->seed treat Add this compound (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate srb SRB or MTT Assay (Cell Viability) incubate->srb ic50 Calculate IC50 Values srb->ic50 apoptosis TUNEL or Hoescht Assay (Apoptosis Detection) morphology Analyze Cell Morphology apoptosis->morphology

General workflow for assessing this compound cytotoxicity.

Core Signaling Pathways and Mechanism of Action

This compound, like other cardiac glycosides, primarily functions by inhibiting the Na+/K+-ATPase pump.[1][4] This inhibition leads to a cascade of downstream events that collectively contribute to its anti-cancer effects.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][6] This process is triggered through multiple pathways:

    • Caspase Activation: It stimulates the activation of key executioner enzymes like caspase-3, as well as initiator caspases-8 and -9.[2][4]

    • Fas/FasL Upregulation: In hepatocellular carcinoma cells (HepG2), this compound upregulates the expression of the Fas death receptor and its ligand (FasL), initiating the extrinsic apoptosis pathway.[2][4]

    • Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound activates ER stress, evidenced by the upregulation of proteins like PERK, eIF2α, and CHOP.[7] This stress response can ultimately lead to apoptosis.

  • Cell Cycle Arrest: Studies on HepG2 cells have shown that this compound can induce cell cycle arrest at the S and G2/M phases, preventing cancer cells from progressing through the division cycle and proliferating.[2][4]

  • DNA Damage: this compound has been found to cause significant DNA damage and double-strand breaks (DSBs) in prostate cancer cells. This is accompanied by the attenuation of genes involved in DSB repair, further promoting cell death.[7]

The interconnected pathways leading to this compound-induced apoptosis are illustrated in the diagram below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol & ER cluster_execution Execution Phase This compound This compound pump Na+/K+-ATPase This compound->pump Inhibits fas Fas/FasL Upregulation This compound->fas cell_cycle S & G2/M Phase Cell Cycle Arrest This compound->cell_cycle er_stress Endoplasmic Reticulum Stress pump->er_stress cas9 Caspase-9 Activation pump->cas9 Downstream Signaling cas8 Caspase-8 Activation fas->cas8 chop CHOP-C/EBP-α Axis er_stress->chop dna_damage DNA Damage & Repair Inhibition chop->dna_damage cas3 Caspase-3 Activation cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis dna_damage->apoptosis cell_cycle->apoptosis

Signaling cascade of this compound-induced apoptosis.

References

Neriifolin: A Comprehensive Technical Guide on its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a cardiac glycoside primarily isolated from plants of the Cerbera genus, has emerged as a molecule of significant interest in biomedical research.[1][2] Historically known for its cardiotonic properties, recent investigations have unveiled a broader spectrum of biological activities, most notably its potent anti-cancer effects.[3] This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative data from key experimental studies. Detailed experimental protocols for assessing its activity are also provided to facilitate further research and development.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its primary biological effect through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining electrochemical gradients across the cell membrane.[1][4][5] this compound binds to the α-subunit of the Na+/K+-ATPase, leading to an increase in intracellular sodium ions.[6][7] This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and altered intracellular calcium homeostasis.[7] This fundamental action triggers a cascade of downstream signaling events that underpin its diverse biological activities.

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer properties of this compound across a variety of cancer cell lines. Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of stress pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[6][8] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. In human hepatocellular carcinoma (HepG2) cells, this compound treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[4][8] Furthermore, it upregulates the expression of Fas and FasL proteins, key components of the death receptor-mediated extrinsic pathway.[4][8] In ovarian cancer cells (SKOV-3), this compound-induced apoptosis has been confirmed through TUNEL assays in a dose-dependent manner.[9]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can inhibit cancer cell proliferation by causing cell cycle arrest. In HepG2 cells, treatment with this compound has been shown to induce S and G2/M phase arrests, preventing cells from progressing through the cell cycle and dividing.[4][8][10]

Endoplasmic Reticulum Stress and DNA Damage

In prostate cancer cells, this compound has been shown to induce endoplasmic reticulum (ER) stress, a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the ER.[11] This is evidenced by the upregulation of ER stress-related proteins such as PERK, eIF2α, and CHOP.[11] The activation of the CHOP-C/EBP-α signaling axis by this compound leads to increased DNA damage and double-strand breaks, ultimately culminating in apoptosis.[11]

Neuroprotective Effects

Beyond its anticancer properties, this compound has demonstrated neuroprotective potential. In a brain slice-based model of ischemic stroke, this compound was identified as a compound that can provide significant neuroprotection.[12][13] Its ability to inhibit Na+/K+-ATPase is thought to be beneficial in the context of ischemic injury.[12] Notably, this compound showed a delayed therapeutic potential, suggesting a wider window for intervention following an ischemic event.[12][13]

Cardiotonic Activity

As a cardiac glycoside, this compound exhibits cardiotonic effects by increasing the force of contraction of the heart muscle.[7][14] This is a direct consequence of Na+/K+-ATPase inhibition and the subsequent increase in intracellular calcium levels in cardiomyocytes.[7] Studies in rat models of heart failure have shown that 17βH-neriifolin can improve cardiac remodeling by modulating calcium handling proteins such as SERCA-2a and NCX.[7]

Quantitative Data

The cytotoxic and anti-proliferative activities of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)AssayReference
MCF-7Breast Cancer0.022 ± 0.0015Not SpecifiedSRB[6]
T47DBreast Cancer0.028 ± 0.0012Not SpecifiedSRB[6]
HT-29Colorectal Cancer0.025 ± 0.0010Not SpecifiedSRB[6]
A2780Ovarian Cancer0.026 ± 0.0013Not SpecifiedSRB[6]
SKOV-3Ovarian Cancer0.030 ± 0.0018Not SpecifiedSRB[6]
SKOV-3Ovarian Cancer0.01 ± 0.00124SRB[9]
A375Skin Cancer0.023 ± 0.0011Not SpecifiedSRB[6]
HepG2Hepatocellular Carcinoma0.24 (approx.)48MTT[10]
HepG2Hepatocellular Carcinoma0.11 (approx.)72MTT[10]

Binding Affinity Data

MoleculeTargetBinding Energy (kcal/mol)MethodReference
17βH-neriifolinNa+/K+-ATPase α-subunit-8.16 ± 0.74In silico molecular docking[6]
OuabainNa+/K+-ATPase α-subunit-8.18 ± 0.48In silico molecular docking[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway neriifolin_ext This compound fasl FasL neriifolin_ext->fasl Upregulates fas Fas fasl->fas Binds procaspase8 Pro-caspase 8 fas->procaspase8 Activates caspase8 Caspase 8 procaspase8->caspase8 procaspase3 Pro-caspase 3 caspase8->procaspase3 Activates neriifolin_int This compound mito Mitochondrion neriifolin_int->mito Induces stress cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome procaspase9 Pro-caspase 9 apoptosome->procaspase9 Activates caspase9 Caspase 9 procaspase9->caspase9 caspase9->procaspase3 Activates caspase3 Caspase 3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound This compound er Endoplasmic Reticulum This compound->er Induces Stress perk PERK er->perk Activates eif2a eIF2α perk->eif2a Phosphorylates chop CHOP eif2a->chop Upregulates cebpa C/EBP-α chop->cebpa Downregulates dna_damage DNA Damage (γ-H2AX foci) chop->dna_damage Increases dsbr_genes DSB Repair Genes cebpa->dsbr_genes Regulates dsbr_genes->dna_damage Suppresses Repair apoptosis Apoptosis dna_damage->apoptosis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubate2->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Calculate % viability measure->analyze ic50 Determine IC50 value analyze->ic50 end End ic50->end

References

Neriifolin: A Technical Guide on its Traditional Context, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin is a potent cardiac glycoside, a class of naturally occurring steroid molecules, primarily isolated from plants of the Apocynaceae family, such as Cerbera manghas (Sea Mango) and Cerbera odollam (colloquially known as the "suicide tree").[1] Traditionally, plants containing this compound and related cardiac glycosides have a history of use more as poisons than as therapeutic agents, owing to their profound cardiotoxicity. However, like digoxin (B3395198) from the Digitalis plant, these compounds have garnered significant scientific interest for their potential pharmacological applications, which extend beyond their effects on cardiac muscle.[1] This document provides a technical overview of this compound, focusing on its extraction, mechanisms of action, and the available data relevant to drug development, while acknowledging the toxicological hurdles inherent to this molecular class.

Extraction and Isolation

The isolation of this compound from its natural sources is a multi-step process involving solvent extraction and chromatographic purification. The efficiency and yield of this process are critical for obtaining research-grade material.

Experimental Protocol: Isolation of 17βH-Neriifolin from Cerbera odollam

The following protocol is based on the methodology described by Siti Syarifah et al. for the isolation of 17βH-neriifolin from the leaves of C. odollam.[2]

  • Preparation of Plant Material: Dried and powdered leaves of C. odollam serve as the starting material.

  • Crude Extraction: The powdered leaves are subjected to methanolic extraction to produce a crude methanolic extract.

  • Liquid-Liquid Fractionation: The crude extract undergoes liquid-liquid fractionation with solvents of increasing polarity. Typically, this involves partitioning between ethyl acetate (B1210297), butanol, and water. The ethyl acetate fraction has been shown to be highly cytotoxic and is selected for further purification.[2]

  • VLC and Column Chromatography: The active ethyl acetate fraction is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[2]

  • Purification: Fractions demonstrating the highest activity are combined and further purified using conventional Column Chromatography (CC) on silica gel with a similar solvent gradient to yield pure 17βH-neriifolin.[2]

G cluster_workflow Extraction and Isolation Workflow for 17βH-Neriifolin A Dried C. odollam Leaves B Crude Methanolic Extract A->B Methanol C Liquid-Liquid Fractionation (EtOAc, Butanol, H2O) B->C D Active Ethyl Acetate (EtOAc) Fraction C->D Select Cytotoxic Fraction E Vacuum Liquid Chromatography (VLC) D->E F Combined Active Fractions E->F G Column Chromatography (CC) F->G H Pure 17βH-Neriifolin G->H

Caption: Workflow for the isolation of 17βH-Neriifolin.

Quantitative Data: Extraction Yield

The yield of purified compounds is a critical parameter in natural product chemistry.

Starting MaterialCompoundYield (g)Yield (%)Reference
C. odollam Leaves (from 1.61 g of combined active fractions)17βH-Neriifolin0.02610.006% (of initial fractions)[2]

Mechanisms of Action and Signaling Pathways

This compound exhibits diverse biological activities by modulating several key cellular signaling pathways. Its primary molecular target is the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][3][4] Inhibition of this pump leads to a cascade of downstream effects.

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3][4][5][6]

a) Induction of Apoptosis in Hepatocellular Carcinoma (HepG2 Cells):

In HepG2 cells, this compound triggers apoptosis through both the intrinsic and extrinsic pathways.[3][6] It upregulates the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8.[3][6] Concurrently, it activates caspase-9, the initiator of the mitochondrial pathway. Both pathways converge on the activation of the executioner caspase-3, leading to programmed cell death.[3][6]

G cluster_apoptosis This compound-Induced Apoptosis in HepG2 Cells This compound This compound Fas_FasL Fas/FasL Upregulation This compound->Fas_FasL Casp9 Caspase-9 Activation This compound->Casp9 Casp8 Caspase-8 Activation Fas_FasL->Casp8 Extrinsic Pathway Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Intrinsic Pathway Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's dual induction of apoptosis pathways.

b) Endoplasmic Reticulum (ER) Stress in Prostate Cancer:

In prostate cancer cells, this compound's anticancer activity is mediated by the induction of Endoplasmic Reticulum (ER) Stress.[5] This leads to the activation of key ER stress sensor proteins, including PERK and eIF2α. A critical downstream event is the upregulation of the pro-apoptotic transcription factor CHOP and the downregulation of C/EBP-α.[5] This signaling axis ultimately suppresses DNA damage repair mechanisms and promotes apoptosis.[5]

G cluster_ers This compound-Induced ER Stress Pathway in Prostate Cancer This compound This compound ERS Endoplasmic Reticulum Stress This compound->ERS PERK PERK / eIF2α Activation ERS->PERK CHOP CHOP ↑ PERK->CHOP CEBPA C/EBP-α ↓ PERK->CEBPA DNA_Repair DNA Damage Repair ↓ CHOP->DNA_Repair Apoptosis Apoptosis ↑ CHOP->Apoptosis CEBPA->DNA_Repair

Caption: this compound activates the pro-apoptotic ER stress pathway.

Cardioprotective Effects

While toxic at high doses, low-dose this compound (specifically 17βH-neriifolin) has shown potential in improving cardiac remodeling in heart failure models.[1] The mechanism involves the modulation of key calcium-handling proteins. Inhibition of the α1 Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn alters the function of the Sodium-Calcium Exchanger (NCX), leading to increased intracellular calcium. This can enhance the storage of calcium in the sarcoplasmic reticulum via SERCA-2a, ultimately improving cardiac contractility.[1]

Neuroprotective Potential

This compound has demonstrated neuroprotective activity by reducing cellular levels of the prion protein (PrPC).[7] The mechanism involves this compound binding to the ATP1A1 isoform of the Na,K-ATPase. This binding triggers the internalization of the entire complex, including associated PrPC. The internalized PrPC is then trafficked to lysosomes for degradation, effectively lowering its cellular concentration.[7]

Quantitative Data: In Vitro Efficacy

The following table summarizes the effective concentrations of this compound observed in key in vitro studies.

Cell LineEffectConcentrationDurationReference
HepG2 (Human Hepatocellular Carcinoma)Reduced Cell Viability0-8 µg/mL72 hours[3]
HepG2 (Human Hepatocellular Carcinoma)Apoptosis Induction0.1 µg/mL48 hours[3]

Toxicology and Considerations for Drug Development

The primary obstacle to the clinical development of this compound and other cardiac glycosides is their narrow therapeutic index. The same mechanism responsible for their therapeutic effects—Na+/K+-ATPase inhibition—can lead to severe cardiotoxicity, including fatal arrhythmias, at higher concentrations.[1] The source plant, C. odollam, is notoriously poisonous due to these compounds.[1]

For any drug development program involving this compound, a comprehensive toxicological assessment under Good Laboratory Practice (GLP) conditions is mandatory. This would include studies to determine the maximum tolerated dose (MTD), acute and chronic toxicity profiles, and specific organ toxicities. The development of analogues with a wider therapeutic window or tumor-specific delivery systems could be viable strategies to mitigate systemic toxicity.

Conclusion

This compound is a pharmacologically active natural product with well-defined mechanisms of action, particularly in the context of oncology. Its ability to induce apoptosis and ER stress in cancer cells makes it a compelling lead compound for further investigation. However, its inherent cardiotoxicity presents a significant challenge. Future research should focus on structure-activity relationship (SAR) studies to design derivatives with improved safety profiles and on exploring targeted delivery strategies to enhance efficacy while minimizing off-target effects. The detailed understanding of its signaling pathways provides a solid foundation for the rational design of next-generation therapies based on this potent cardiac glycoside scaffold.

References

Methodological & Application

Application Notes and Protocols: Neriifolin Experimental Protocol for Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neriifolin, a cardiac glycoside, has demonstrated significant anti-cancer activity in various cancer cell lines. Its mechanism of action involves the induction of apoptosis and the attenuation of DNA damage repair, often linked to the induction of endoplasmic reticulum stress.[1] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT cell viability assay. Additionally, it summarizes the inhibitory concentrations of this compound across different cell lines and illustrates its proposed signaling pathway.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)Assay Used
MCF-7Breast Cancer0.022 ± 0.0015Sulforhodamine B
T47DBreast Cancer0.030 ± 0.0018Sulforhodamine B
HT-29Colorectal Cancer0.028 ± 0.0011Sulforhodamine B
A2780Ovarian Cancer0.025 ± 0.0013Sulforhodamine B
SKOV-3Ovarian Cancer0.026 ± 0.0010Sulforhodamine B
A375Skin Cancer0.024 ± 0.0012Sulforhodamine B
DU-145Prostate Cancer32.16 µg/mlMTT

Note: The IC50 value for DU-145 cells was reported in µg/ml.[2] All other IC50 values were reported for 17βH-neriifolin.[3]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6][7] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[5]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • Selected cancer cell line

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

      • Untreated Control: Cells in culture medium only.

      • Blank: Culture medium without cells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6][8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization of Formazan Crystals:

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5][8] A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of this compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: this compound Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound dilutions D Treat cells with this compound C->D E Incubate for 24-72h D->E F Add MTT solution G Incubate for 3-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability K Determine IC50 value J->K G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 Signaling Cascade cluster_3 Cellular Outcome This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress DNA_Damage DNA Damage (DSBs) This compound->DNA_Damage NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase as a cardiac glycoside PERK PERK activation ER_Stress->PERK gamma_H2AX γ-H2AX foci formation DNA_Damage->gamma_H2AX eIF2a eIF2α phosphorylation PERK->eIF2a CHOP CHOP upregulation eIF2a->CHOP CEBPa C/EBP-α downregulation CHOP->CEBPa Apoptosis Apoptosis CHOP->Apoptosis CEBPa->Apoptosis inhibition of anti-apoptotic factors DNA_Repair_Inhibition DNA Repair Inhibition gamma_H2AX->DNA_Repair_Inhibition DNA_Repair_Inhibition->Apoptosis

References

Application Notes and Protocols for Neriifolin-Induced Apoptosis Detection using TUNEL Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside, has demonstrated significant anti-cancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines.[1][2] A critical method for quantifying this apoptotic effect is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This assay identifies DNA fragmentation, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-hydroxyl ends of DNA fragments.[3] These application notes provide a comprehensive guide to utilizing the TUNEL assay for the detection and quantification of apoptosis induced by this compound.

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the activation of specific signaling cascades. In human hepatocellular carcinoma HepG2 cells, this compound has been shown to induce the activation of caspase-3, -8, and -9, and to up-regulate the expression of Fas and FasL proteins, suggesting the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] The extrinsic pathway is initiated by the binding of FasL to its receptor Fas, leading to the activation of caspase-8. The intrinsic pathway involves the mitochondria and leads to the activation of caspase-9. Both pathways converge on the activation of the executioner caspase-3, which then cleaves various cellular substrates, ultimately leading to DNA fragmentation and cell death.

Neriifolin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound FasL FasL (upregulation) This compound->FasL Mitochondrion Mitochondrion This compound->Mitochondrion Fas Fas Receptor FasL->Fas binds Caspase8 Caspase-8 (activation) Fas->Caspase8 Caspase3 Caspase-3 (activation) Caspase8->Caspase3 Caspase9 Caspase-9 (activation) Mitochondrion->Caspase9 Caspase9->Caspase3 DNA_fragmentation DNA Fragmentation (TUNEL Positive) Caspase3->DNA_fragmentation Apoptosis Apoptosis DNA_fragmentation->Apoptosis TUNEL_Workflow Experimental Workflow for this compound TUNEL Assay start Start: Seed Adherent Cells treatment Treat with this compound (24-48 hours) start->treatment fixation Fixation (4% Paraformaldehyde) treatment->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization equilibration Equilibration (TdT Reaction Buffer) permeabilization->equilibration labeling TUNEL Labeling (TdT Enzyme + Labeled dUTP) equilibration->labeling stop Stop Reaction labeling->stop counterstain Nuclear Counterstain (e.g., DAPI) stop->counterstain visualization Fluorescence Microscopy and Data Analysis counterstain->visualization

References

Application Notes and Protocols for Neriifolin Treatment and Hoechst 33342 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cardiac glycoside Neriifolin, its mechanism of action, and a detailed protocol for assessing its apoptotic effects in cancer cells using Hoechst 33342 staining.

Introduction

This compound, a cardiac glycoside isolated from sources like Cerbera odollam, has demonstrated potent anti-cancer activities.[1] It primarily functions as an inhibitor of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion gradients.[2][3][4] Inhibition of this pump leads to downstream cellular events, including the induction of apoptosis, making this compound a compound of interest in cancer research and drug development.[1][2][5] Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is widely used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.[6][7][8]

Mechanism of Action

This compound exerts its cytotoxic effects through the inhibition of the α-subunit of the Na+/K+-ATPase.[1] This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium levels. This ionic imbalance can trigger a cascade of events, including:

  • Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, which can lead to the unfolded protein response (UPR) and ultimately apoptosis.[5]

  • Induction of Apoptosis: this compound treatment leads to apoptotic cell death in various cancer cell lines.[1][5] This is characterized by the activation of caspases, such as caspase-3, -8, and -9, and the upregulation of Fas and FasL proteins.[2][9]

  • Cell Cycle Arrest: The compound can also induce cell cycle arrest, typically at the S and G2/M phases, in cancer cells.[2][9]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) NaK_ATPase->Ion_Imbalance Disruption of Ion Gradient ER_Stress Endoplasmic Reticulum Stress Ion_Imbalance->ER_Stress Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Ion_Imbalance->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis (Nuclear Condensation, Fragmentation) Caspase_Activation->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Data

The inhibitory effect of this compound on cancer cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[10]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.022 ± 0.0015[1]
T47DBreast0.025 ± 0.0012[1]
HT-29Colorectal0.028 ± 0.0021[1]
A2780Ovarian0.023 ± 0.0017[1]
SKOV-3Ovarian0.026 ± 0.0014[1]
A375Skin0.030 ± 0.0018[1]
HepG2Hepatocellular0.13 ± 0.01 (48h)[11]
HepG2Hepatocellular0.06 ± 0.01 (72h)[11]

Experimental Protocols

Protocol: Induction of Apoptosis with this compound and Staining with Hoechst 33342

This protocol outlines the steps for treating cancer cells with this compound to induce apoptosis and subsequent staining with Hoechst 33342 for visualization of nuclear morphology changes.

Materials:

  • This compound (stock solution in DMSO, store at -20°C)[4]

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Hoechst 33342 solution (e.g., 1 mg/mL in deionized water, store at 2-8°C, protected from light)[6]

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Multi-well culture plates (e.g., 96-well or 24-well)

  • Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/461 nm)[6]

Experimental Workflow:

Neriifolin_Hoechst_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Hoechst 33342 Staining cluster_analysis Analysis Cell_Seeding 1. Seed cells in a multi-well plate Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Neriifolin_Treatment 3. Treat cells with varying concentrations of this compound Incubation1->Neriifolin_Treatment Incubation2 4. Incubate for 24-72h Neriifolin_Treatment->Incubation2 Wash1 5. Wash cells with PBS Incubation2->Wash1 Fixation 6. Fix cells (optional for live imaging) Wash1->Fixation Wash2 7. Wash cells with PBS Fixation->Wash2 Staining 8. Stain with Hoechst 33342 solution Wash2->Staining Incubation3 9. Incubate for 10-15 min Staining->Incubation3 Wash3 10. Wash cells with PBS Incubation3->Wash3 Imaging 11. Image cells using a fluorescence microscope Wash3->Imaging Analysis 12. Analyze nuclear morphology (condensed/fragmented nuclei) Imaging->Analysis

Caption: Experimental workflow for this compound treatment and Hoechst staining.

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in a suitable multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations around the known IC50 value for the specific cell line (refer to Table 1). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11]

  • Hoechst 33342 Staining (for fixed cells):

    • After the treatment period, carefully aspirate the medium.

    • Wash the cells twice with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Prepare the Hoechst 33342 staining solution by diluting the stock solution (e.g., 1:2000) in PBS to a final concentration of approximately 1-5 µg/mL.[6][12]

    • Add the staining solution to each well, ensuring the cells are completely covered.

    • Incubate for 10-15 minutes at room temperature, protected from light.[6]

    • Aspirate the staining solution and wash the cells three times with PBS.

  • Hoechst 33342 Staining (for live cells):

    • After the treatment period, remove the medium.

    • Prepare the Hoechst 33342 staining solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of approximately 1 µg/mL.[13]

    • Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[13]

    • The cells can be imaged directly in the staining solution, or the solution can be removed and replaced with fresh, pre-warmed medium.[6]

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope equipped with a DAPI filter.

    • Acquire images of both the control and this compound-treated cells.

    • Analyze the nuclear morphology. Healthy, non-apoptotic cells will exhibit uniform, round nuclei with diffuse blue fluorescence. Apoptotic cells will display condensed chromatin, resulting in smaller, brighter, and often fragmented nuclei.[7]

    • The percentage of apoptotic cells can be quantified by counting the number of cells with apoptotic nuclei relative to the total number of cells in several random fields of view.

Safety Precautions:

  • This compound is a toxic cardiac glycoside and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Hoechst 33342 is a potential mutagen and should be handled with care.[6] Dispose of all waste containing these reagents according to institutional guidelines.

References

Neriifolin: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Neriifolin in cell culture experiments. This compound, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase and has demonstrated significant anti-cancer activity in a variety of cell lines. This document outlines the necessary protocols for preparing this compound for in vitro studies, determining its cytotoxic effects, and analyzing its impact on apoptosis and the cell cycle.

Data Presentation

The following table summarizes the key quantitative data for this compound in cell culture applications.

ParameterValueCell LinesReference
Solubility ≥ 80 mg/mLIn DMSO[1]
Stock Solution Storage -20°C (1 month) or -80°C (6 months)In DMSO
IC₅₀ (Antiproliferative) 5.3 - 16 nMHeLa (cervical), A549 (lung), DU145 (prostate)[2]
22 - 30 nMMCF-7, T47D (breast), HT-29 (colorectal), A2780, SKOV-3 (ovarian), A375 (skin)[3]
Effective Apoptosis-Inducing Concentration 0.1 µg/mL (48 hours)HepG2 (hepatocellular carcinoma)[1]
Effective Viability-Reducing Concentration 0 - 8 µg/mL (72 hours)HepG2 (hepatocellular carcinoma)[1]

Experimental Protocols

This compound Stock Solution Preparation

This compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 40 mg/mL).[1]

  • Vortex or sonicate the solution until the this compound is completely dissolved.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note on Stability: While specific data on this compound's stability in cell culture medium is limited, cardiac glycosides have shown stability for extended periods under neutral or slightly basic conditions.[1] For experiments with long incubation times, it is advisable to determine the stability of this compound under the specific experimental conditions.

Cell Viability Assessment using MTT Assay

This protocol describes the determination of cell viability following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), which stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of the cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle control as desired.

  • Harvest the cells by trypsinization.

  • Wash the cells once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Visualizations

experimental_workflow cluster_prep This compound Preparation cluster_exp Cell Culture Experiments cluster_analysis Analysis prep_stock Prepare Stock Solution in DMSO store_stock Store at -20°C or -80°C prep_stock->store_stock prep_working Prepare Working Dilutions in Medium store_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle (PI Staining) treat_cells->cell_cycle

Caption: Experimental workflow for this compound in cell culture.

signaling_pathway This compound This compound nak_atpase Na+/K+-ATPase This compound->nak_atpase Inhibition bcl2_family Modulation of Bcl-2 Family Proteins (↓Bcl-2, Mcl-1; ↑Bax, Bad, Bid, Bim) nak_atpase->bcl2_family survivin ↓ Survivin nak_atpase->survivin cell_cycle Cell Cycle Arrest nak_atpase->cell_cycle mito Mitochondrial Dysfunction bcl2_family->mito survivin->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (Caspase-9, -3, -8) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Application Notes and Protocols for the Analysis of Neriifolin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neriifolin is a potent cardiac glycoside isolated from plants of the Cerbera genus, notably Cerbera odollam and Cerbera manghas. It exhibits significant biological activity, primarily as an inhibitor of the Na+/K+-ATPase pump. This inhibition disrupts cellular ion homeostasis, leading to various downstream effects, including the induction of apoptosis in cancer cells. Consequently, this compound is a compound of interest for drug development, particularly in oncology. These application notes provide detailed protocols for the extraction, HPLC analysis, and mass spectrometry of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from the dried leaves of Cerbera manghas using ultrasonic-assisted extraction with methanol (B129727), which has been shown to be an effective solvent for polar compounds like cardiac glycosides.

Experimental Protocol: Ultrasonic-Assisted Extraction

  • Sample Preparation: Air-dry fresh leaves of Cerbera manghas in the shade. Once fully dried, grind the leaves into a fine powder using a blender or mill. Sieve the powder to ensure a uniform particle size (e.g., 40 mesh).

  • Extraction:

    • Weigh 30 g of the dried bintaro leaf powder and place it into a suitable vessel.

    • Add 300 mL of 70% methanol to the powder (a 1:10 solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C) to prevent thermal degradation of the target compounds.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude methanol extract.

  • Liquid-Liquid Partitioning (Optional):

    • For further purification, the crude extract can be subjected to liquid-liquid partitioning. Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.

  • Storage: Store the final extract at 4°C in a tightly sealed, light-protected container.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard method for the quantification of this compound.

Experimental Protocol: HPLC-PDA Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-20 min: 30% to 70% A

      • 20-25 min: 70% to 30% A

      • 25-30 min: 30% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector monitoring at 219 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh a portion of the dried extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Data Presentation: HPLC-PDA Method Parameters

ParameterCondition
Instrument HPLC with PDA Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient 30-70% A over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection λ 219 nm

Mass Spectrometry Analysis of this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex matrices like biological fluids.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • UHPLC Conditions:

    • Column: A suitable C18 column for fast separations (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

    • Gradient Program: A fast gradient appropriate for the column dimensions, e.g., 5-95% A over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Precursor Ion: m/z 535.3 [M+H]⁺.[1]

    • Product Ions: Specific product ions for this compound should be determined by infusion of a standard solution and performing a product ion scan. Common fragments arise from the loss of the sugar moiety.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

  • Sample Preparation for Biological Matrices (e.g., Serum):

    • Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Collect Supernatant: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

Data Presentation: Mass Spectrometry Parameters

ParameterCondition
Instrument UHPLC-Triple Quadrupole MS
Ionization Mode ESI Positive
Precursor Ion (m/z) 535.3 [M+H]⁺
Scan Mode MRM
LOD (in serum) 0.18 ng/mL
LOQ (in serum) 0.6 ng/mL

Visualizations

experimental_workflow plant_material Plant Material (Cerbera manghas leaves) extraction Ultrasonic-Assisted Extraction (70% Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc_prep Sample Prep for HPLC (Dilution & Filtration) crude_extract->hplc_prep ms_prep Sample Prep for MS (Protein Precipitation) crude_extract->ms_prep hplc_analysis HPLC-PDA Analysis (Quantification at 219 nm) hplc_prep->hplc_analysis ms_analysis LC-MS/MS Analysis (MRM: 535.3 -> fragments) ms_prep->ms_analysis data_quant Quantitative Data hplc_analysis->data_quant data_ident Identification & Quantification ms_analysis->data_ident

Caption: Experimental workflow from extraction to analysis.

neriifolin_pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase inhibits ion_imbalance ↑ Intracellular Na+ ↓ Intracellular K+ na_k_atpase->ion_imbalance leads to fasl_up ↑ FasL Expression ion_imbalance->fasl_up mitochondria Mitochondrial Pathway ion_imbalance->mitochondria fas_receptor Fas Receptor fasl_up->fas_receptor binds to caspase8 Caspase-8 Activation fas_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase9 Caspase-9 Activation caspase9->caspase3 mitochondria->caspase9

Caption: this compound-induced apoptotic signaling pathway.

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[2] This inhibition leads to an increase in intracellular sodium and a decrease in intracellular potassium. In cancer cells, this ionic imbalance triggers a cascade of events culminating in apoptosis.

Studies on human hepatocellular carcinoma (HepG2) cells have shown that this compound induces apoptosis by activating the extrinsic (death receptor) pathway.[3] This involves the upregulation of Fas and Fas Ligand (FasL) proteins.[3] Binding of FasL to its receptor triggers the activation of initiator caspase-8, which in turn activates the executioner caspase-3.[3] Furthermore, this compound has been shown to activate caspase-9, suggesting an involvement of the intrinsic (mitochondrial) pathway of apoptosis.[3] This dual activation of apoptotic pathways makes this compound a compound of significant interest for anticancer research.

References

Neriifolin in DMSO: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vitro application of neriifolin, a cardiac glycoside with potent anti-cancer properties, using dimethyl sulfoxide (B87167) (DMSO) as a solvent. The information is intended to guide researchers in accurately preparing and utilizing this compound for preclinical studies.

Product Information and Solubility

This compound is a cardenolide glycoside that functions as a Na+/K+-ATPase inhibitor.[1] This inhibition disrupts cellular ion homeostasis, leading to downstream effects such as apoptosis and cell cycle arrest in cancer cells.[1][2]

Chemical Properties:

PropertyValue
Molecular Formula C₃₀H₄₆O₈
Molecular Weight 534.68 g/mol
Appearance White to off-white solid

Solubility in DMSO:

This compound exhibits high solubility in DMSO, a common solvent for in vitro and in vivo studies.

SolventSolubilityMolar Equivalent
DMSO 80.00 mg/mL149.62 mM

Note: Sonication may be required to achieve complete dissolution at higher concentrations.

Preparation of this compound Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for reproducible experimental results. The following protocols outline the recommended procedures.

Materials
  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile cell culture medium

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.35 mg of this compound.

  • Dissolving in DMSO: Add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.

  • Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Visually inspect for any particulate matter. If necessary, sonicate briefly in a water bath.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -80°C for long-term stability.

G cluster_prep This compound Stock Solution Preparation start Start: Weigh this compound Powder dissolve Add Sterile DMSO start->dissolve vortex Vortex to Dissolve dissolve->vortex check Visually Inspect for Complete Dissolution vortex->check sonicate Sonicate Briefly (if needed) check->sonicate Incomplete aliquot Aliquot into Single-Use Tubes check->aliquot Complete sonicate->vortex store Store at -80°C aliquot->store end End: 10 mM this compound Stock Solution store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Protocol for Preparing Working Solutions in Cell Culture Medium

The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. It is recommended that the final DMSO concentration not exceed 0.5%, with a concentration of 0.1% or lower being ideal.

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

In Vitro Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds. The following is a generalized protocol for determining the IC₅₀ value of this compound.

Materials
  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control (medium with DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Multichannel pipette

  • Microplate reader

Experimental Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the results.

Expected Results: IC₅₀ Values of this compound

The half-maximal inhibitory concentration (IC₅₀) of this compound varies depending on the cell line and the duration of treatment.

Cell LineAssayIncubation TimeIC₅₀
HepG2 (Human Hepatocellular Carcinoma)MTT24 h2.34 ± 0.08 µg/mL
HepG2 (Human Hepatocellular Carcinoma)MTT48 h0.13 ± 0.01 µg/mL
HepG2 (Human Hepatocellular Carcinoma)MTT72 h0.06 ± 0.01 µg/mL
Various Cancer Cell Lines (Breast, Colorectal, Ovarian, Skin)SRBNot Specified0.022 to 0.030 µM

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This leads to an increase in intracellular sodium and a decrease in intracellular potassium, which in turn affects the Na+/Ca²⁺ exchanger, resulting in an influx of calcium. The disruption of ion homeostasis triggers several downstream signaling pathways that culminate in apoptosis.[3][4][5]

In some cancer cells, this compound has been shown to induce apoptosis through the activation of endoplasmic reticulum (ER) stress pathways.[3] This involves the upregulation of proteins such as PERK, eIF2α, and CHOP. Additionally, this compound can induce the extrinsic apoptosis pathway through the upregulation of Fas and FasL, leading to the activation of caspase-8, and the intrinsic pathway through the activation of caspase-9, both of which converge on the executioner caspase-3.[2]

G cluster_pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↓ K+, ↑ Ca2+) NaK_ATPase->Ion_Imbalance ER_Stress Endoplasmic Reticulum Stress Ion_Imbalance->ER_Stress Fas_FasL ↑ Fas/FasL Expression Ion_Imbalance->Fas_FasL Caspase9 Caspase-9 Activation ER_Stress->Caspase9 Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Storage and Stability

FormStorage TemperatureStability
This compound Powder -20°CAt least 2 years
This compound in DMSO -80°CAt least 6 months

To ensure the integrity of this compound solutions, protect them from light and avoid repeated freeze-thaw cycles.

Safety Precautions

This compound is a potent cardiac glycoside and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All procedures should be performed in a well-ventilated area or a chemical fume hood.

References

Application Notes: Neriifolin Cytotoxicity Assessment Using the Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside isolated from the seeds of Cerbera manghas, has demonstrated potent cytotoxic and anti-cancer properties. Accurate and reproducible methods for quantifying its cytotoxic effects are crucial for preclinical drug development. The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for determining cell viability and cytotoxicity. This assay relies on the ability of SRB, a bright pink aminoxanthene dye, to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells. These application notes provide a detailed protocol for utilizing the SRB assay to evaluate the in vitro cytotoxicity of this compound.

Principle of the SRB Assay

The SRB assay is a cell density-based measurement.[1][2] Cells are first fixed with trichloroacetic acid (TCA), which also serves to precipitate cellular proteins. The fixed cells are then stained with Sulforhodamine B solution. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance of the resulting solution is measured spectrophotometrically at approximately 510 nm to 565 nm. The optical density is directly proportional to the number of cells, providing a reliable measure of cell viability.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a variety of cancer cell lines using the SRB assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of this compound required to inhibit cell growth by 50%, are summarized below.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Incubation Time (hours)Reference
HeLaCervical Cancer5.372[3]
A549Lung Cancer1672[3]
DU145Prostate Cancer-72[3]
SKOV-3Ovarian Cancer0.01 µM (10 nM)-[3]
MCF-7Breast Cancer0.022 ± 0.0015 µM (22 nM)-[4]
T47DBreast Cancer--[4]
HT-29Colorectal Cancer--[4]
A2780Ovarian Cancer--[4]
A375Skin Cancer--[4]

Note: Some IC₅₀ values were presented in µM in the source and have been converted to nM for consistency. Dashes indicate where specific data was not provided in the cited sources.

Experimental Protocol: this compound SRB Assay

This protocol provides a step-by-step methodology for determining the cytotoxicity of this compound using the SRB assay in a 96-well plate format.

Materials and Reagents
  • This compound (appropriate stock solution in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Washing solution: 1% (v/v) acetic acid in water

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 510-565 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure
  • Cell Plating:

    • Harvest cells from a sub-confluent culture using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

    • Dilute the cell suspension in complete culture medium to a final concentration for seeding. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically 5,000-20,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to perform a broad range of concentrations initially to determine the approximate IC₅₀, followed by a narrower range for precise determination.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest this compound concentration.

      • Untreated Control: Cells treated with complete culture medium only.

      • Blank: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3][5]

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant.[6]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[6]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.[7]

    • After the final wash, allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[8]

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) at a wavelength of 565 nm using a microplate reader.[5]

Data Analysis
  • Subtract the average OD of the blank wells from the OD of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture cell_plating 2. Cell Plating (96-well plate) cell_culture->cell_plating incubation_24h 3. Incubation (24h) cell_plating->incubation_24h neriifolin_prep 4. This compound Dilution treatment 5. Cell Treatment neriifolin_prep->treatment incubation_48_72h 6. Incubation (48-72h) treatment->incubation_48_72h fixation 7. Cell Fixation (TCA) incubation_48_72h->fixation washing1 8. Washing (Acetic Acid) fixation->washing1 staining 9. SRB Staining washing1->staining washing2 10. Washing (Acetic Acid) staining->washing2 solubilization 11. Solubilization (Tris) washing2->solubilization read_plate 12. Read Absorbance (565nm) solubilization->read_plate data_analysis 13. Data Analysis (IC50) read_plate->data_analysis

Caption: Workflow of the Sulforhodamine B (SRB) assay for this compound cytotoxicity testing.

This compound Signaling Pathway

Neriifolin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound na_k_pump Na+/K+-ATPase This compound->na_k_pump Inhibition er_stress Endoplasmic Reticulum Stress na_k_pump->er_stress Dysregulation of Ion Homeostasis apoptosis Apoptosis Induction er_stress->apoptosis

Caption: Simplified signaling pathway of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Neriifolin WST-1 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside, has demonstrated significant anti-proliferative and apoptotic effects in a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of intracellular events, ultimately leading to cell cycle arrest and programmed cell death. The Water Soluble Tetrazolium salt-1 (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell proliferation and viability. This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture. These application notes provide a detailed protocol for utilizing the WST-1 assay to evaluate the dose-dependent effects of this compound on cancer cell proliferation.

Principle of the WST-1 Assay

The WST-1 assay is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases present in metabolically active cells.[1][2] The amount of the formazan product, which can be quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells in the culture.[2][3] This allows for the accurate determination of cell viability and proliferation in response to compounds like this compound.

Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.025 ± 0.0017
T47DBreast0.028 ± 0.0011
HT-29Colorectal0.030 ± 0.0018
A2780Ovarian0.022 ± 0.0015
SKOV-3Ovarian0.026 ± 0.0013
A375Skin0.029 ± 0.0016

Table 1: IC50 values of 17βH-Neriifolin in various human cancer cell lines.

Experimental Protocols

This section provides a detailed protocol for assessing the effect of this compound on the proliferation of adherent cancer cells using the WST-1 assay.

Materials
  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • WST-1 reagent

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 420-480 nm (optimal at 440 nm) and a reference wavelength >600 nm.[2]

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 WST-1 Assay cluster_3 Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate for 24h Seed->Incubate1 Prepare Prepare this compound Dilutions Incubate1->Prepare Treat Treat Cells Prepare->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_WST1 Add WST-1 Reagent Incubate2->Add_WST1 Incubate3 Incubate for 0.5-4h Add_WST1->Incubate3 Measure Measure Absorbance Incubate3->Measure Calculate Calculate Cell Viability (%) Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Plot->Determine

Experimental workflow for this compound WST-1 assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend them in complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[2]

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from the stock solution. A typical concentration range could be from 0.001 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay and Measurement:

    • After the treatment period, add 10 µL of WST-1 reagent directly to each well.

    • Gently shake the plate to ensure thorough mixing.

    • Incubate the plate for 0.5 to 4 hours at 37°C in the incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.[2]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 420 nm and 480 nm (optimal at 440 nm). Use a reference wavelength of >600 nm to subtract background absorbance.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with WST-1 reagent but no cells) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

This compound Signaling Pathway

This compound, as a cardiac glycoside, primarily targets and inhibits the Na+/K+-ATPase. This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream signaling events that culminate in apoptosis. The key steps in this pathway are illustrated below.

G This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) NaK_ATPase->Ion_Imbalance Leads to FasL ↑ FasL Expression NaK_ATPase->FasL Induces ROS ↑ ROS Ion_Imbalance->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Fas Fas Receptor FasL->Fas Binds to DISC DISC Formation Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3

This compound-induced apoptotic signaling pathway.

Inhibition of Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This ionic imbalance can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4] The damaged mitochondria release pro-apoptotic factors, activating the intrinsic apoptotic pathway through caspase-9 and subsequently caspase-3. Additionally, this compound can upregulate the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface, initiating the extrinsic apoptotic pathway through the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8. Both pathways converge on the activation of the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Troubleshooting

IssuePossible CauseSolution
High background absorbanceContamination of reagents or medium; Extended WST-1 incubation time; Exposure of WST-1 reagent to light.Use fresh, sterile reagents; Optimize WST-1 incubation time; Protect WST-1 reagent from light.[2][5]
Low signalInsufficient number of viable cells; Low metabolic activity of cells; Incorrect wavelength used for measurement.Increase cell seeding density; Ensure cells are in the exponential growth phase; Use a wavelength between 420-480 nm.[5]
High well-to-well variabilityUneven cell seeding; Edge effects in the 96-well plate; Incomplete mixing of WST-1 reagent.Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Gently shake the plate after adding WST-1 reagent.[5]
Interference from this compoundThis compound absorbs light at the measurement wavelength or reacts with WST-1.Run a control with this compound in cell-free medium to check for direct absorbance or reaction. Subtract this background from the treated cell readings.

References

Neriifolin's Impact on Target Proteins: A Western Blot Analysis Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant anti-cancer properties in various preclinical studies. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of downstream signaling events that can induce apoptosis, cell cycle arrest, and endoplasmic reticulum (ER) stress in cancer cells. Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying this compound's therapeutic effects by quantifying the expression levels of key protein targets. This document provides detailed protocols and quantitative data for the Western blot analysis of proteins modulated by this compound treatment in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative changes in the expression of key target proteins in response to this compound treatment, as determined by Western blot analysis.

Table 1: this compound-Induced Modulation of Apoptosis-Related Proteins in HepG2 Cells

Target ProteinTreatment ConcentrationTreatment TimeFold Change vs. ControlCell Line
Fas0.1 µg/mL48 hoursUpregulatedHepG2
FasL0.1 µg/mL48 hoursUpregulatedHepG2
Cleaved Caspase-30.1 µg/mL48 hoursActivatedHepG2
Cleaved Caspase-80.1 µg/mL48 hoursActivatedHepG2
Cleaved Caspase-90.1 µg/mL48 hoursActivatedHepG2

Table 2: this compound-Induced Modulation of ER Stress and DNA Damage-Related Proteins in Prostate Cancer Cells

Target ProteinTreatment ConcentrationTreatment TimeFold Change vs. ControlCell Line
p-eIF2αVariesVariesUpregulatedProstate Cancer
p-PERKVariesVariesUpregulatedProstate Cancer
CHOPVariesVariesUpregulatedProstate Cancer
C/EBP-αVariesVariesDownregulatedProstate Cancer
γ-H2AXVariesVariesUpregulatedProstate Cancer

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for Western blot analysis.

neriifolin_signaling_pathway cluster_er ER Stress Pathway cluster_dna DNA Damage Response cluster_apoptosis Apoptosis Pathway This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibits fas Fas This compound->fas fasl FasL This compound->fasl er_stress Endoplasmic Reticulum Stress na_k_atpase->er_stress dna_damage DNA Damage na_k_atpase->dna_damage perk p-PERK er_stress->perk cebpa C/EBP-α er_stress->cebpa gamma_h2ax γ-H2AX dna_damage->gamma_h2ax apoptosis Apoptosis eif2a p-eIF2α perk->eif2a chop CHOP eif2a->chop chop->apoptosis gamma_h2ax->apoptosis caspase8 Cleaved Caspase-8 fas->caspase8 fasl->fas caspase3 Cleaved Caspase-3 caspase8->caspase3 caspase9 Cleaved Caspase-9 caspase9->caspase3 caspase3->apoptosis

Caption: this compound signaling pathways leading to apoptosis.

western_blot_workflow cell_culture 1. Cell Culture & this compound Treatment lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA/Bradford) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate human hepatocellular carcinoma (HepG2) or prostate cancer cells (e.g., PC-3, DU145) in 6-well plates at a density of 5 x 10^5 cells/well.

  • Cell Growth: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 µg/mL for HepG2 cells).

  • Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 48 hours). Include a vehicle control group treated with the same concentration of DMSO.

II. Protein Extraction
  • Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) or Bradford protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for electrophoresis.

IV. Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and a pre-stained protein ladder into the wells of a 10-15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies: Rabbit anti-Fas, Rabbit anti-FasL, Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved Caspase-8, Rabbit anti-cleaved Caspase-9, Rabbit anti-p-eIF2α, Rabbit anti-p-PERK, Rabbit anti-CHOP, Mouse anti-C/EBP-α, Mouse anti-γ-H2AX, and Mouse anti-β-actin or Rabbit anti-GAPDH (as loading controls).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin or GAPDH).

Application Notes and Protocols: Investigating the Synergistic Effects of Neriifolin with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant anti-cancer properties in preclinical studies.[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to downstream effects such as apoptosis and cell cycle arrest in various cancer cell lines.[1][2] Recent evidence suggests that this compound may also attenuate DNA damage repair, a mechanism that holds significant promise for synergistic combinations with conventional chemotherapy drugs that induce DNA damage, such as platinum-based agents and topoisomerase inhibitors.[3]

While direct in-depth studies quantifying the synergistic effects of this compound with specific chemotherapy agents are currently limited, the existing mechanistic data provides a strong rationale for its investigation as a chemosensitizing agent. These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with various chemotherapy drugs. The protocols outlined below are generalized from established methodologies for assessing drug synergy and will require optimization for specific experimental conditions.

Data Presentation: this compound as a Single Agent

Quantitative data on the cytotoxic activity of this compound as a single agent across various cancer cell lines is summarized in the table below. This information serves as a baseline for designing synergistic combination studies.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
BreastMCF-70.022 ± 0.0015Not Specified[2]
BreastT47DNot SpecifiedNot Specified[2]
ColorectalHT-29Not SpecifiedNot Specified[2]
OvarianA2780Not SpecifiedNot Specified[2]
OvarianSKOV-3Not SpecifiedNot Specified[2]
SkinA3750.030 ± 0.0018Not Specified[2]
Hepatocellular CarcinomaHepG22.34 ± 0.0824[4]
Hepatocellular CarcinomaHepG20.13 ± 0.0148[4]
Hepatocellular CarcinomaHepG20.06 ± 0.0172[4]

Hypothesized Synergistic Mechanisms and Signaling Pathways

The primary hypothesized mechanism for this compound's synergistic effect with DNA-damaging chemotherapeutic agents is the inhibition of DNA damage repair pathways.[3] By preventing cancer cells from repairing the DNA lesions induced by drugs like cisplatin, carboplatin, or doxorubicin, this compound can potentiate their cytotoxic effects, leading to enhanced apoptosis.

This compound and Platinum-Based Drugs (Cisplatin, Carboplatin)

Platinum-based drugs form DNA adducts, leading to DNA damage and cell cycle arrest. This compound's potential to inhibit DNA damage repair could prevent the removal of these adducts, thereby increasing the efficacy of the platinum agent.

cluster_0 Chemotherapy (Cisplatin/Carboplatin) cluster_1 This compound Chemo Cisplatin/ Carboplatin DNAdamage DNA Damage (Adducts) Chemo->DNAdamage This compound This compound DNARepair DNA Damage Repair This compound->DNARepair DNAdamage->DNARepair cellular response Apoptosis Enhanced Apoptosis DNAdamage->Apoptosis DNARepair->Apoptosis inhibition of repair leads to apoptosis

Caption: Hypothesized synergy of this compound and platinum drugs.

This compound and Topoisomerase Inhibitors (Doxorubicin, Etoposide)

Topoisomerase inhibitors trap the topoisomerase-DNA complex, leading to DNA strand breaks. Similar to its effect with platinum drugs, this compound's inhibition of DNA repair pathways could enhance the accumulation of these DNA breaks, leading to increased apoptosis.

cluster_0 Chemotherapy (Topoisomerase Inhibitor) cluster_1 This compound Chemo Doxorubicin/ Etoposide Topo Topoisomerase-DNA Complex Chemo->Topo This compound This compound DNARepair DNA Damage Repair This compound->DNARepair DNAbreaks DNA Strand Breaks Topo->DNAbreaks DNAbreaks->DNARepair cellular response Apoptosis Enhanced Apoptosis DNAbreaks->Apoptosis DNARepair->Apoptosis inhibition of repair leads to apoptosis

Caption: Hypothesized synergy of this compound and topoisomerase inhibitors.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific cell lines and chemotherapy drugs being investigated.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)

This protocol determines the cytotoxic effects of this compound, a chemotherapy drug, and their combination, and quantifies the synergy using the Combination Index (CI) method of Chou and Talalay.

Workflow Diagram:

A Seed cells in 96-well plates B Treat with this compound, Chemo drug, or Combination A->B C Incubate for 24, 48, 72h B->C D Add MTT reagent C->D E Incubate and add solubilizing agent D->E F Measure absorbance at 570 nm E->F G Calculate Cell Viability and IC50 values F->G H Calculate Combination Index (CI) using CompuSyn software G->H

Caption: Workflow for cell viability and synergy assessment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Chemotherapy drug (stock solution in appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapy drug.

    • Treat cells with:

      • This compound alone (at least 5 concentrations)

      • Chemotherapy drug alone (at least 5 concentrations)

      • Combination of this compound and the chemotherapy drug at a constant ratio (based on their individual IC50 values) or in a checkerboard format.

    • Include untreated and solvent-treated cells as controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound, the chemotherapy drug, and their combination.

Workflow Diagram:

A Seed cells in 6-well plates B Treat with this compound, Chemo drug, or Combination A->B C Incubate for 24 or 48h B->C D Harvest and wash cells C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Quantify early and late apoptotic cells F->G

Caption: Workflow for apoptosis assessment by flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and chemotherapy drug

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of this compound, the chemotherapy drug, and their combination for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of the combination treatment on the expression of key proteins involved in apoptosis and DNA damage repair.

Materials:

  • Cancer cell line of interest

  • This compound and chemotherapy drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for PARP, Caspase-3, γH2AX, p-ATM, p-CHK2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling case for further investigation as a synergistic partner for conventional chemotherapy. Its ability to induce apoptosis and potentially inhibit DNA damage repair pathways provides a strong rationale for its combination with DNA-damaging agents. The protocols provided here offer a framework for researchers to systematically evaluate the synergistic potential of this compound, with the ultimate goal of developing more effective and less toxic cancer therapies. Future in vivo studies using xenograft models will be crucial to validate the in vitro findings and to assess the therapeutic efficacy and safety of this compound-chemotherapy combinations in a preclinical setting.

References

Neriifolin: A Potent Inducer of Apoptosis in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Neriifolin, a cardiac glycoside, has emerged as a promising agent in cancer research due to its ability to induce apoptosis in a variety of cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action of this compound, detailed protocols for key experiments, and a summary of its efficacy.

Mechanism of Action

This compound primarily exerts its pro-apoptotic effects through the inhibition of the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium and calcium ions and a decrease in intracellular potassium, triggering a cascade of downstream signaling events that culminate in programmed cell death.[1][2] The key signaling pathways implicated in this compound-induced apoptosis include:

  • The Extrinsic Pathway (Death Receptor Pathway): this compound treatment has been shown to upregulate the expression of Fas and Fas ligand (FasL). The binding of FasL to its receptor, Fas, initiates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD).[3][4][5] This complex then activates caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the execution of apoptosis.[6]

  • The Intrinsic Pathway (Mitochondrial Pathway): Inhibition of Na+/K+-ATPase by this compound can lead to mitochondrial dysfunction. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[2][7] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, and subsequently, the executioner caspase-3.

  • Endoplasmic Reticulum (ER) Stress Pathway: this compound has been reported to induce ER stress, particularly in prostate cancer cells. This leads to the activation of the PERK-eIF2α-ATF4-CHOP signaling axis. The transcription factor CHOP (C/EBP homologous protein) plays a crucial role in ER stress-mediated apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins.[8][9] The CHOP-C/EBP-α signaling axis has been identified as a key mechanism in this compound-induced apoptosis in prostate cancer.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells are key indicators of its potency.

Cell LineCancer TypeIC50 (µM)Apoptosis Rate (%)Reference
DU-145Prostate Cancer32.16 µg/mlNot Reported[10]
A549Lung CancerNot ReportedStrong Induction[11]
Luteolin + Erlotinib treated U87 ΔEGFRGlioblastomaNot Reported21-37%[12]
Luteolin treated HeLaCervical Cancer20 µM (48h)9.75-12.4% (early)[13]

Note: The IC50 value for DU-145 cells is provided in µg/ml. Further conversion may be necessary for direct comparison.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Induce apoptosis by treating cells with the desired concentration of this compound for the specified time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.[14]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.[7]

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.

Assessment of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of apoptosis.

Materials:

  • This compound-treated and control cells

  • JC-1 or similar fluorescent dye that detects changes in MMP

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable plate or on coverslips.

  • Treat cells with this compound for the desired time.

  • Incubate the cells with the MMP-sensitive dye (e.g., JC-1 at 5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the fluorescence. With JC-1, healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).[17][18] The ratio of red to green fluorescence can be quantified.

Visualizations

Signaling Pathways

Neriifolin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits FasL FasL NaK_ATPase->FasL Upregulates Bcl2 Bcl-2 NaK_ATPase->Bcl2 Downregulates Bax Bax NaK_ATPase->Bax Upregulates ER_Stress ER Stress NaK_ATPase->ER_Stress Induces FasR Fas Receptor FADD FADD FasR->FADD Recruits FasL->FasR Binds DISC DISC FADD->DISC Casp8 Caspase-8 DISC->Casp8 Activates Pro_Casp8 Pro-caspase-8 Pro_Casp8->DISC Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 Cleaves Casp3 Caspase-3 Pro_Casp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Executes Bcl2->Bax Inhibits Mito_CytoC Cytochrome c Bax->Mito_CytoC Promotes release CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9->Pro_Casp3 Cleaves Mito_CytoC->CytoC PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP CHOP->Bcl2 Downregulates CHOP->Bax Upregulates

Caption: this compound-induced apoptosis signaling pathways.

Experimental Workflow

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_detection Apoptosis Detection treatment->apoptosis_detection protein_analysis Protein Expression Analysis treatment->protein_analysis mmp_assay Mitochondrial Membrane Potential Assay treatment->mmp_assay data_analysis Data Analysis & Interpretation viability->data_analysis flow_cytometry Flow Cytometry (Annexin V/PI Staining) apoptosis_detection->flow_cytometry flow_cytometry->data_analysis western_blot Western Blot (Bcl-2, Caspases, etc.) protein_analysis->western_blot western_blot->data_analysis mmp_assay->data_analysis

Caption: Workflow for investigating this compound-induced apoptosis.

References

Neriifolin: A Potent Tool for Elucidating Ion Pump Function and Associated Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside, has emerged as a valuable molecular probe for investigating the function and regulation of the Na+/K+-ATPase, a ubiquitous ion pump essential for maintaining cellular electrochemical gradients. Its high affinity and specificity for the Na+/K+-ATPase make it an ideal tool for studying the pump's role in various physiological and pathological processes. By inhibiting the Na+/K+-ATPase, this compound allows for the precise dissection of downstream signaling cascades and the physiological consequences of altered ion homeostasis. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound, like other cardiac glycosides, exerts its biological effects by binding to the α-subunit of the Na+/K+-ATPase. This interaction locks the enzyme in a phosphorylated conformation, thereby inhibiting its pumping activity. The subsequent decrease in Na+ efflux and K+ influx leads to an accumulation of intracellular sodium ([Na+]i). This rise in [Na+]i alters the electrochemical gradient across the cell membrane, which in turn affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). The reduced Na+ gradient diminishes the driving force for Ca2+ extrusion by the NCX, leading to an increase in intracellular calcium concentration ([Ca2+]i). This elevation in intracellular calcium is a key event that triggers a multitude of downstream signaling pathways.

Data Presentation

The inhibitory potency of this compound on the Na+/K+-ATPase can be quantified through various assays. The following tables summarize key quantitative data for this compound and a well-known cardiac glycoside, ouabain (B1677812), for comparative purposes.

Table 1: Inhibitory Potency of 17βH-Neriifolin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.025 ± 0.0021
T47DBreast0.022 ± 0.0015
HT-29Colorectal0.028 ± 0.0012
A2780Ovarian0.030 ± 0.0018
SKOV-3Ovarian0.026 ± 0.0010
A375Skin0.024 ± 0.0013

Data represents the concentration of 17βH-neriifolin required to inhibit the growth of cancer cells by 50% and serves as an indicator of its potent effect on Na+/K+-ATPase in a cellular context.

Table 2: Comparative Binding Energy of this compound and Ouabain to Na+, K+-ATPase

CompoundBinding SiteBinding Energy (kcal/mol)
17βH-Neriifolinα-subunit-8.16 ± 0.74
Ouabainα-subunit-8.18 ± 0.48

In silico molecular docking studies predict a strong and comparable binding affinity of both 17βH-neriifolin and ouabain to the α-subunit of the Na+, K+-ATPase.

Experimental Protocols

Protocol 1: Determination of Na+/K+-ATPase Activity using Malachite Green Assay

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Tissue or cell homogenates

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Ouabain solution (1 mM, for determining ouabain-insensitive ATPase activity)

  • Malachite Green Reagent

  • Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (B86663) (SDS) solution (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reaction Mixtures: In a 96-well plate, prepare the following reaction mixtures in triplicate:

    • Total ATPase activity: 50 µL of sample homogenate + 50 µL of Assay Buffer.

    • Ouabain-insensitive ATPase activity: 50 µL of sample homogenate + 50 µL of Assay Buffer containing 1 mM ouabain.

    • This compound inhibition: 50 µL of sample homogenate + 50 µL of Assay Buffer containing various concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of 10 mM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding 20 µL of TCA or SDS solution.

  • Color Development: Add 150 µL of Malachite Green Reagent to each well and incubate at room temperature for 20 minutes for color development.

  • Measure Absorbance: Measure the absorbance at 620-640 nm using a microplate reader.

  • Calculate Na+/K+-ATPase Activity:

    • Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.

    • Na+/K+-ATPase activity = (Pi released in "Total ATPase activity" wells) - (Pi released in "Ouabain-insensitive ATPase activity" wells).

    • Calculate the percentage inhibition by this compound at each concentration relative to the Na+/K+-ATPase activity without the inhibitor.

Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration following this compound treatment.

Materials:

  • Adherent cells cultured on glass coverslips or in a 96-well black-walled plate

  • Fura-2 AM stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement:

    • Place the coverslip or plate in the fluorescence imaging setup.

    • Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

  • This compound Treatment:

    • Add this compound to the desired final concentration to the cells.

    • Immediately start recording the fluorescence changes at 340/380 nm excitation.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380).

    • An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration.

    • The ratio values can be calibrated to absolute [Ca2+]i values using standard calibration methods if required.

Visualizations

Signaling Pathways

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibition Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to Src Src Kinase NaK_ATPase->Src Activation (Signalosome) NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces gradient for Ca_in ↑ [Ca2+]i NCX->Ca_in Decreased Ca2+ efflux Downstream Downstream Effects (e.g., Gene Expression, Cell Growth) Ca_in->Downstream EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Downstream

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Downstream Analysis cluster_2 Data Interpretation Assay_Prep Prepare Cell/Tissue Homogenates or Cultured Cells ATPase_Assay Na+/K+-ATPase Activity Assay (Malachite Green) Assay_Prep->ATPase_Assay Ca_Assay Intracellular Ca2+ Measurement (Fura-2 AM) Assay_Prep->Ca_Assay Western_Blot Western Blot for Phosphorylated Signaling Proteins (p-Src, p-ERK) Assay_Prep->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR) Assay_Prep->Gene_Expression Dose_Response Generate Dose-Response Curve (this compound vs. % Inhibition) ATPase_Assay->Dose_Response Data_Analysis Analyze and Interpret Data Ca_Assay->Data_Analysis IC50_Calc Calculate IC50 Dose_Response->IC50_Calc IC50_Calc->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis Conclusion Elucidate Role of Na+/K+-ATPase and Downstream Signaling Data_Analysis->Conclusion

Conclusion

This compound is a powerful pharmacological tool for investigating the multifaceted roles of the Na+/K+-ATPase. Its potent and specific inhibitory action allows for the detailed study of ion pump function, the subsequent alterations in intracellular ion concentrations, and the activation of complex downstream signaling networks. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies to advance our understanding of Na+/K+-ATPase physiology and its implications in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting this essential ion pump.

Troubleshooting & Optimization

Neriifolin In Vitro Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Neriifolin for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in cancer cells?

This compound is a cardiac glycoside that has demonstrated potent anti-cancer activities.[1][2][3] Its primary mechanism of action is the inhibition of the Na+, K+-ATPase pump on the cell membrane.[3][4][5] This inhibition leads to an increase in intracellular sodium and calcium ions, which in turn can trigger a cascade of events including endoplasmic reticulum (ER) stress, DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][6][7]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

The effective concentration of this compound is highly dependent on the specific cancer cell line being studied. Based on published data, the 50% inhibitory concentration (IC50) values typically fall within the nanomolar range. For initial experiments, a broad dose-response curve is recommended, for example, from 1 nM to 1 µM, to determine the IC50 in your specific cell model. IC50 values for various cell lines have been reported to be as low as 5.3 nM to 16 nM.[2]

Q3: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[5] It is crucial to sonicate the solution to ensure it is fully dissolved.[5] The stock solution should be stored at -20°C or -80°C for long-term stability.[5] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

Q4: How stable is this compound in cell culture medium?

While specific stability data for this compound in various culture media is not extensively published, it is a common issue for many small molecules.[9][10] The stability of a compound in media can be affected by factors like pH, temperature, and interaction with media components.[11] For long-duration experiments (>24-48 hours), it is advisable to either replace the medium with freshly prepared this compound-containing medium at regular intervals or to perform a stability test of the compound in your specific culture conditions using methods like LC-MS/MS.[10]

Q5: What are the expected morphological changes in cells after this compound treatment?

As this compound induces apoptosis, treated cells are expected to exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies. These changes can be observed using phase-contrast microscopy.

Data Summary: this compound Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound across various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Assay Used
MCF-7Breast Cancer0.022 ± 0.0015Sulforhodamine B
T47DBreast Cancer0.028 ± 0.0011Sulforhodamine B
HT-29Colorectal Cancer0.025 ± 0.0010Sulforhodamine B
A2780Ovarian Cancer0.026 ± 0.0017Sulforhodamine B
SKOV-3Ovarian Cancer0.030 ± 0.0018Sulforhodamine B
A375Skin Cancer0.024 ± 0.0013Sulforhodamine B
HepG2Liver Cancer0.13 ± 0.01 (48h)MTT Assay
HepG2Liver Cancer0.06 ± 0.01 (72h)MTT Assay

Data sourced from multiple studies.[1][12] Note that IC50 values can vary based on the assay method, incubation time, and specific laboratory conditions.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in my MTT/cytotoxicity assay.

  • Question: I am seeing large error bars and poor reproducibility in my cell viability assays. What could be the cause?

  • Answer: High variability can stem from several factors.[8]

    • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent. A cell titration experiment is recommended to find the optimal seeding density where absorbance readings are in the linear range.[8]

    • Compound Precipitation: Visually inspect the wells after adding this compound. If you see precipitate, the concentration may be too high for its solubility in the medium. Ensure the DMSO stock is fully dissolved before diluting.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.

    • Interference with Assay Reagent: Some compounds can interfere with the MTT reagent itself.[13] Include a "compound only" control (no cells) to check if this compound at the tested concentrations reacts with MTT.

Issue 2: this compound is not showing the expected level of cytotoxicity.

  • Question: The IC50 value I'm getting is much higher than what is reported in the literature, or I'm not seeing significant cell death. Why?

  • Answer: This issue can arise from problems with the compound, the cells, or the assay itself.

    • Compound Integrity: Verify the purity and concentration of your this compound stock. If the compound has degraded due to improper storage or multiple freeze-thaw cycles, its activity will be reduced.

    • Cell Health and Resistance: Use cells that are in the logarithmic growth phase and at a low passage number. Some cell lines may have intrinsic or acquired resistance to certain drugs. Ensure your cell line is sensitive to Na+/K+-ATPase inhibitors by using a known positive control like ouabain (B1677812) or digitoxin.[2]

    • Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal treatment duration.[12]

Issue 3: I am having trouble interpreting my Annexin V/PI apoptosis assay results.

  • Question: My flow cytometry plots for apoptosis are unclear, with poor separation between populations. What can I do?

  • Answer: Proper setup and execution are critical for clear Annexin V/PI results.[14]

    • Compensation and Gating: It is essential to have single-stain controls (Annexin V only, PI only) and unstained cells to set up proper compensation and define the quadrants for analysis.[14] Healthy cells should be Annexin V negative and PI negative.

    • Cell Handling: When harvesting adherent cells, use a gentle, non-enzymatic method like scraping or using EDTA, as trypsin can damage the cell membrane and lead to false positives.[15]

    • Assay Timing: Apoptosis is a dynamic process. If you analyze too early, you may not see a significant apoptotic population. If you analyze too late, most cells may have progressed to late apoptosis/necrosis (Annexin V+/PI+). A time-course experiment is recommended to identify the optimal time point for detecting early apoptosis (Annexin V+/PI-).

Experimental Protocols & Visualizations

Key Experimental Workflows

The following diagrams illustrate the primary signaling pathway of this compound, a general workflow for its in vitro characterization, and a troubleshooting decision tree.

neriifolin_pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Imbalance ↑ Intracellular Na+ ↑ Intracellular Ca2+ NaK_ATPase->Ion_Imbalance ER_Stress Endoplasmic Reticulum Stress Ion_Imbalance->ER_Stress DNA_Damage DNA Damage ER_Stress->DNA_Damage Caspase Caspase-3, -8, -9 Activation DNA_Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

experimental_workflow cluster_0 Phase 1: Concentration Finding cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Analysis DoseResponse Dose-Response Curve (e.g., MTT Assay) CalcIC50 Calculate IC50 Value DoseResponse->CalcIC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) CalcIC50->ApoptosisAssay Use IC50 & relevant doses WesternBlot Western Blot (Caspases, etc.) CalcIC50->WesternBlot Use IC50 & relevant doses DataAnalysis Data Analysis & Conclusion ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for optimizing this compound concentration.

troubleshooting_guide Start Problem: Low/No Cytotoxicity Observed CheckStock Verify Stock Solution (Concentration, Solubility, Age) Start->CheckStock CheckCells Assess Cell Health (Passage #, Growth Phase) Start->CheckCells CheckAssay Review Assay Protocol (Incubation Time, Seeding Density) Start->CheckAssay WiderRange Action: Test a Wider Concentration Range CheckStock->WiderRange PositiveControl Action: Use a Positive Control (e.g., Ouabain) CheckCells->PositiveControl TimeCourse Action: Perform a Time-Course Experiment CheckAssay->TimeCourse Resolution Problem Resolved WiderRange->Resolution TimeCourse->Resolution PositiveControl->Resolution

Caption: Troubleshooting logic for low cytotoxicity.

Detailed Methodologies

1. MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include "untreated" and "vehicle control" (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the crystals.[13][16] Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

2. Annexin V/PI Apoptosis Staining

This protocol is for analysis by flow cytometry.

  • Induce Apoptosis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized time period. Include positive and negative controls.

  • Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or by scraping. Centrifuge all cells at 300 x g for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

3. Western Blotting for Apoptosis-Related Proteins

This is a general protocol for detecting proteins like cleaved Caspase-3.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

References

Technical Support Center: Neriifolin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of neriifolin in cell culture media. Accurate and reproducible experimental results rely on understanding and controlling the stability of your test compounds.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability.[1] this compound, as a cardiac glycoside, may be susceptible to degradation under typical cell culture conditions (37°C, aqueous media).[2] Factors such as pH, temperature, light exposure, and components of the cell culture media can impact its stability, leading to a decrease in the effective concentration and variability in your data.[1][2][3] It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of this compound:

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[2][3]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[2][3][4]

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and metal ions, can potentially interact with and degrade this compound.[2][5]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound. Furthermore, cells themselves can metabolize this compound.[2]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[2][3]

  • Adsorption: this compound may adsorb to plasticware, reducing its effective concentration in the media.[1]

Q3: How can I determine the stability of this compound in my specific cell culture medium?

A3: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound.[1][6] A decrease in the concentration over time indicates degradation.

Q4: I suspect my this compound is unstable in my cell culture media. What can I do to mitigate this?

A4: If you determine that this compound is unstable in your experimental setup, consider the following strategies:

  • Minimize Incubation Time: Reduce the time the compound is in the media before and during the experiment.[1]

  • Prepare Fresh Solutions: Always prepare fresh stock solutions and dilutions of this compound immediately before use.[1]

  • Replenish Media: For long-term experiments, consider replenishing the this compound-containing media at regular intervals (e.g., every 24 hours).[7]

  • Test Different Media Formulations: Some media components may accelerate degradation. If possible, test the stability in a simpler, defined, or serum-free medium.[1][2]

  • Protect from Light: Store this compound stock solutions and conduct experiments in the dark or in amber-colored plates/tubes to minimize light exposure.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Incomplete Solubilization Visually inspect stock solutions for any precipitate. If observed, gently warm and vortex to ensure complete dissolution. Prepare fresh stock solutions frequently.[2]
Precipitation in Media This compound may be precipitating out of the aqueous cell culture medium. To avoid this, use pre-warmed media (37°C) and add the this compound stock solution dropwise while gently swirling. Consider using a lower final concentration if solubility is a concern.[7]
Adsorption to Plasticware This compound may be binding to the surface of your plasticware. Consider using low-adhesion microplates or glassware. Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) might also help.

Problem 2: Lower than expected potency (higher IC50 value).

Possible Cause Troubleshooting Step
Degradation of this compound The compound is degrading over the course of the experiment, leading to a lower effective concentration. Perform a stability study as described in the FAQs and Experimental Protocols. If degradation is confirmed, shorten the incubation time or replenish the compound during the experiment.[2]
Binding to Serum Proteins If you are using serum-supplemented media, this compound may bind to serum proteins, reducing its free and active concentration.[7] Consider reducing the serum percentage or using a serum-free medium if your cell line can tolerate it.
Incorrect Stock Concentration Verify the concentration of your this compound stock solution using a validated analytical method.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes or a multi-well plate

  • 37°C incubator

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).[2]

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point. Process this sample immediately as described in step 6.[2]

  • Incubation: Place the remaining samples in a 37°C incubator.[2]

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Sample Processing: To precipitate proteins and halt degradation, add a threefold excess of a cold organic solvent like acetonitrile. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.[2]

  • Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Data Presentation:

Summarize the stability data in a table for clear comparison.

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
49.090
88.282
246.565
484.343
(Note: Data presented is hypothetical and for illustrative purposes only. Actual stability will depend on experimental conditions.)

Signaling Pathways and Workflows

This compound's Putative Signaling Pathway in Cancer Cells

This compound, a cardiac glycoside, has been shown to induce apoptosis in cancer cells.[8][9] One of its proposed mechanisms involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects on intracellular calcium levels and can trigger apoptotic pathways.[9][10] Additionally, this compound has been reported to induce endoplasmic reticulum (ER) stress, leading to apoptosis through the PERK-eIF2α-CHOP signaling axis.[8]

neriifolin_signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress induces Intra_Na ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (reversed) Intra_Na->NCX Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Intra_Ca->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP CHOP->Apoptosis

Caption: this compound's signaling pathway leading to apoptosis.

Experimental Workflow for Assessing Compound Stability

The following diagram illustrates a typical workflow for determining the stability of a compound like this compound in cell culture media.

stability_workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C spike_media->incubate process_samples Process Samples (e.g., Protein Precipitation) t0_sample->process_samples time_points Collect Samples at Various Time Points incubate->time_points time_points->process_samples analysis Analyze by HPLC or LC-MS/MS process_samples->analysis data_analysis Calculate % Remaining vs. T=0 analysis->data_analysis

Caption: Experimental workflow for assessing compound stability.

References

troubleshooting inconsistent results with Neriifolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neriifolin. Our aim is to help you address common challenges and achieve more consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cardiac glycoside that functions as a potent inhibitor of the Na+, K+-ATPase pump.[1][2][3][4] This inhibition leads to an increase in intracellular sodium and calcium levels, which in turn affects various downstream signaling pathways.[5][6] In cancer cells, this can induce apoptosis and cell cycle arrest.[1][2][7][8] It has also been shown to have neuroprotective effects.[3][4][5]

Q2: How should I prepare and store this compound stock solutions?

Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent such as DMSO to prepare a concentrated stock solution. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween-80.[1][9] It is crucial to minimize repeated freeze-thaw cycles. We recommend aliquoting the stock solution into smaller volumes for single-use to maintain its stability and integrity. Store stock solutions at -20°C or -80°C, protected from light.

Q3: I am observing significant batch-to-batch variability with this compound. Why is this happening?

As a natural product, this compound's purity and stability can vary between batches. It is essential to obtain a certificate of analysis (CoA) for each new lot to confirm its purity and concentration. Additionally, improper storage or handling can lead to degradation of the compound over time.[10]

Q4: Can this compound interfere with my assay readouts?

Yes, like some organic molecules, this compound could potentially interfere with certain assay technologies. For instance, in fluorescence-based assays, the compound might exhibit autofluorescence. It is always recommended to include a control group with the compound in cell-free media to assess any potential assay interference.[11]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Precipitation This compound has limited aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells. Visually inspect for any precipitation after dilution in cell culture media.[12]
Cell Line Variability Different cell lines, or even the same cell line at different passage numbers, can exhibit varied responses.[11] Standardize the cell passage number for your experiments and ensure consistent cell seeding density.
Inaccurate Pipetting Inaccurate pipetting, especially of small volumes, can lead to significant concentration errors. Use calibrated pipettes and practice proper pipetting techniques.
Edge Effects in Plates Wells on the perimeter of microplates are prone to evaporation, which can alter the effective concentration of this compound. Avoid using the outer wells for treatment groups; instead, fill them with sterile media or PBS to maintain humidity.[12]
Issue 2: Unexpected Cytotoxicity or Off-Target Effects

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
High Compound Concentration At high concentrations, some compounds can exhibit non-specific toxicity. Perform a thorough dose-response analysis to identify the optimal concentration range for your specific cell line and assay.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[11]
Contamination Mycoplasma or other microbial contamination in cell cultures can affect cellular health and response to treatment. Regularly test your cell lines for contamination.[12]
Issue 3: Lack of Expected Biological Activity

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Degradation This compound may be sensitive to light, pH, and temperature.[10][13][14][15] Prepare fresh dilutions from a frozen stock for each experiment and avoid prolonged exposure to harsh conditions.
Suboptimal Incubation Time The biological effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental model.[9]
Cellular Resistance Some cell lines may be inherently resistant to this compound. This could be due to lower expression of Na+, K+-ATPase or the presence of drug efflux pumps. Consider using a different cell line or a positive control compound known to induce the desired effect.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.022 ± 0.0015[16]
T47DBreast Cancer0.025 ± 0.0012[16]
HT-29Colorectal Cancer0.028 ± 0.001[16]
A2780Ovarian Cancer0.023 ± 0.0011[16]
SKOV-3Ovarian Cancer0.030 ± 0.0018[16]
A375Skin Cancer0.026 ± 0.0016[16]
HepG2Liver CancerVaries with time[1][8]

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is below 0.1%.

  • Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Na->Na_Ca_Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Alters activity Apoptosis Apoptosis Intra_Ca->Apoptosis CellCycleArrest Cell Cycle Arrest Intra_Ca->CellCycleArrest

Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock (DMSO) working Prepare Working Dilutions stock->working treat Treat Cells working->treat seed Seed Cells seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Assay (e.g., MTT) incubate->assay read Read Results assay->read analyze Analyze Data & Determine IC50 read->analyze

Caption: A general experimental workflow for assessing this compound's bioactivity.

Troubleshooting_Workflow start Inconsistent Results? check_compound Check Compound Integrity (Purity, Solubility, Storage) start->check_compound Yes check_cells Verify Cell Culture (Passage #, Contamination) check_compound->check_cells check_protocol Review Experimental Protocol (Pipetting, Controls, Timing) check_cells->check_protocol consistent Results Consistent check_protocol->consistent Issue Found & Resolved inconsistent Still Inconsistent check_protocol->inconsistent No Obvious Issue

References

Technical Support Center: Mitigating Off-Target Effects of Neriifolin in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Neriifolin, a potent cardiac glycoside with significant anti-cancer properties. Our goal is to provide practical guidance for mitigating its off-target effects to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism of action is the inhibition of the plasma membrane Na+/K+-ATPase pump.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels. This disruption of ion homeostasis triggers downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1] this compound has also been shown to target beclin 1, which inhibits the formation of autophagosomes.[1]

Q2: I'm observing significant cytotoxicity at very low concentrations of this compound. Is this expected, and could it be an off-target effect?

A2: High cytotoxicity at low nanomolar concentrations is often expected with potent cardiac glycosides like this compound, and it is likely due to its on-target inhibition of Na+/K+-ATPase. However, it is crucial to determine if off-target effects are contributing to the observed cytotoxicity. To address this, we recommend performing a dose-response curve to determine the IC50 value in your specific cell line and comparing it to published values. Additionally, utilizing an ouabain-resistant cell line, where the Na+/K+-ATPase is mutated to be insensitive to cardiac glycosides, can help differentiate between on-target and off-target cytotoxicity.

Q3: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A3: The most definitive method to distinguish between on-target and off-target effects is to use a cell line that expresses a mutated, ouabain-resistant form of the Na+/K+-ATPase α-subunit. If the cellular effect you are observing is absent or significantly reduced in the ouabain-resistant cell line when treated with this compound, it is likely an on-target effect. Conversely, if the effect persists, it is indicative of an off-target mechanism.

Q4: Are there any known off-target signaling pathways affected by this compound or other cardiac glycosides?

Troubleshooting Guide

Issue 1: High variability in experimental results with this compound.

  • Possible Cause: Inconsistent compound preparation or storage.

  • Troubleshooting Steps:

    • Ensure this compound is fully dissolved. Sonication may be required.

    • Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.

    • When diluting to working concentrations, ensure thorough mixing.

  • Possible Cause: Cell line instability or heterogeneity.

  • Troubleshooting Steps:

    • Perform regular cell line authentication to ensure you are working with the correct line.

    • Use cells within a consistent and low passage number range for all experiments.

    • Ensure even cell seeding density across all wells of your assay plates.

Issue 2: Unexpected or contradictory results compared to published literature.

  • Possible Cause: Differences in experimental conditions.

  • Troubleshooting Steps:

    • Carefully compare your experimental protocol with the published methods, paying close attention to cell line origin, passage number, media composition, this compound concentration, and treatment duration.

    • Calibrate all equipment, such as pipettes and plate readers, to ensure accuracy.

  • Possible Cause: Presence of off-target effects that are prominent in your specific cell model.

  • Troubleshooting Steps:

    • Perform a target engagement assay to confirm that this compound is interacting with Na+/K+-ATPase in your cells at the concentrations used.

    • Utilize the ouabain-resistance assay described in the Experimental Protocols section to differentiate on-target from off-target effects.

    • Investigate the activation state of potential off-target signaling pathways such as Src, PI3K/Akt, and MAPK/ERK using techniques like Western blotting.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Hepatocellular CarcinomaVaries (0-8 µg/mL)[1]
DU-145Prostate Cancer32.16 µg/ml[3]
Vero CCL-81Normal Kidney (control)68.61 µg/ml[3]

Note: IC50 values can vary significantly depending on the assay conditions and cell line. It is recommended to determine the IC50 in your specific experimental system.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells in culture

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Gently pipette to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Na+/K+-ATPase Activity Assay

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Cell or tissue lysate

  • Assay buffer

  • ATP solution

  • This compound solutions of varying concentrations

  • Ouabain (B1677812) solution (as a positive control for inhibition)

  • Reagents for phosphate detection (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates according to a standard protocol.

  • In a 96-well plate, prepare reaction mixtures containing the assay buffer and your lysate.

  • To determine total ATPase activity, add ATP to a set of wells.

  • To determine the ouabain-insensitive ATPase activity (to be subtracted from the total to get Na+/K+-ATPase specific activity), add a saturating concentration of ouabain to another set of wells before adding ATP.

  • To test the inhibitory effect of this compound, add varying concentrations of this compound to another set of wells before adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution.

  • Add the phosphate detection reagent to all wells and incubate according to the manufacturer's instructions to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Calculate the Na+/K+-ATPase activity and the percentage of inhibition by this compound.

Generation and Use of Ouabain-Resistant Cell Lines (CRISPR-Cas9 Method)

This protocol provides a general workflow for creating an ouabain-resistant cell line to differentiate on-target from off-target effects.

Materials:

  • Wild-type cell line of interest

  • CRISPR-Cas9 system components (Cas9 nuclease and a guide RNA targeting the ouabain-binding site of the Na+/K+-ATPase α-subunit)

  • Donor DNA template with the desired resistance-conferring mutation (optional, for homology-directed repair)

  • Transfection reagent

  • Ouabain

  • Cell culture reagents

Procedure:

  • Design and Clone: Design a guide RNA (gRNA) that targets the ouabain-binding site of the ATP1A1 gene. Clone the gRNA into a suitable expression vector, which may also express Cas9.

  • Transfection: Transfect the wild-type cells with the CRISPR-Cas9 components. If using homology-directed repair (HDR) to introduce a specific mutation, co-transfect the donor DNA template.

  • Selection: Two to three days post-transfection, begin selection by adding a concentration of ouabain that is lethal to the wild-type cells (determine this concentration beforehand with a kill curve).

  • Expansion and Validation: Culture the cells in the presence of ouabain until resistant colonies appear. Isolate and expand these colonies.

  • Verification: Verify the presence of the desired mutation in the ATP1A1 gene by sequencing the genomic DNA.

  • Functional Assay: Confirm ouabain resistance by performing a cell viability assay (e.g., MTT assay) on the engineered cell line in the presence of a range of ouabain concentrations and compare it to the wild-type cells.

  • Off-Target Effect Investigation: Use the validated ouabain-resistant cell line and the parental wild-type cell line in parallel experiments with this compound to determine if the observed effects are on-target or off-target.

Visualizations

Neriifolin_On_Target_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NCX Na+/Ca2+ Exchanger (Reversed) Intra_Na->NCX Intra_Ca ↑ Intracellular Ca2+ NCX->Intra_Ca Apoptosis Apoptosis Intra_Ca->Apoptosis CellCycleArrest Cell Cycle Arrest Intra_Ca->CellCycleArrest

Caption: On-target signaling pathway of this compound.

Neriifolin_Off_Target_Investigation cluster_0 Experimental Setup cluster_1 Results & Interpretation WT_cells Wild-Type Cells This compound This compound Treatment OR_cells Ouabain-Resistant Cells Phenotype Observe Phenotype (e.g., Apoptosis, Gene Expression Change) This compound->Phenotype On_Target Effect is abolished or significantly reduced in Ouabain-Resistant Cells => ON-TARGET Phenotype->On_Target Off_Target Effect persists in Ouabain-Resistant Cells => OFF-TARGET Phenotype->Off_Target

Caption: Workflow to differentiate on- and off-target effects.

Potential_Off_Target_Pathways cluster_Src Src Kinase Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway This compound This compound Src Src Kinase This compound->Src Potential Interaction PI3K PI3K This compound->PI3K Potential Interaction MAPK MAPK This compound->MAPK Potential Interaction Src_downstream Downstream Signaling Src->Src_downstream Akt Akt PI3K->Akt PI3K_downstream Cell Survival, Proliferation Akt->PI3K_downstream ERK ERK MAPK->ERK MAPK_downstream Gene Expression, Differentiation ERK->MAPK_downstream

Caption: Potential off-target signaling pathways.

References

Neriifolin solubility issues and alternative solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neriifolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

ProblemPotential CauseRecommended Solution
Precipitation in aqueous solution upon preparation or during storage. This compound has limited aqueous solubility. The final concentration may be too high for the aqueous medium, or the compound may be coming out of solution over time.- Prepare fresh dilutions from a concentrated stock solution immediately before use.- Ensure the final concentration of the organic solvent from the stock solution is kept low (typically ≤ 0.5%) to avoid toxicity and precipitation.[1][2]- If precipitation is observed after thawing a frozen stock, gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, discard the solution.
Inconsistent experimental results. - Inaccurate concentration: This could be due to incomplete dissolution of the stock solution or degradation of this compound.- Cellular toxicity of the solvent: High concentrations of solvents like DMSO can be toxic to cells.[1]- Ensure the this compound stock solution is fully dissolved before making dilutions.- Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent effects.- Prepare fresh working solutions for each experiment to minimize degradation.
Loss of biological activity over time. This compound, like other cardiac glycosides, can be susceptible to degradation, especially in aqueous solutions and with repeated freeze-thaw cycles. Stability can be affected by pH and temperature.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a desiccated, dark environment.- For critical experiments, it is advisable to use a freshly prepared stock solution or one that has been stored for a limited time.
Difficulty dissolving this compound powder. The rate of dissolution can be slow, especially at high concentrations.- Use sonication or gentle warming (37°C) to aid in the dissolution of the this compound powder in the solvent.[3]- Ensure the solvent is of high purity and anhydrous, as water content can affect solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound due to its high solubilizing capacity for cardiac glycosides.[1] For a 10 mM stock solution, you would dissolve 5.35 mg of this compound (Molecular Weight: 534.68 g/mol ) in 1 mL of DMSO.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: Quantitative solubility data for this compound in a wide range of solvents is limited. However, based on data for this compound and other similar cardiac glycosides, the following table provides solubility information and estimates.

SolventSolubility of this compoundSolubility of other Cardiac Glycosides (Digitoxin)Class of Solvent
Dimethyl Sulfoxide (DMSO) 80.00 mg/mL (149.62 mM)SolublePolar Aprotic
Methanol Soluble1.75 g/LPolar Protic
Ethanol SolubleSparingly SolublePolar Protic
Acetonitrile Likely sparingly solubleLikely sparingly solublePolar Aprotic
Acetone Likely sparingly solubleSparingly SolublePolar Aprotic
Water Poorly soluble0.003 g/LPolar Protic
Chloroform Likely solubleSolubleNonpolar

Note: "Sparingly soluble" and "likely soluble/sparingly soluble" are qualitative estimations based on the general solubility trends of cardiac glycosides.

Q3: What are some alternative, "greener" solvents for this compound?

Q4: How should I store this compound stock solutions?

A4: For long-term stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C in a dark and dry environment.[2][3]

Q5: What is the known stability of this compound in solution?

A5: Specific stability data for this compound is not extensively published. However, as a general guideline for cardiac glycosides, solutions in anhydrous DMSO are relatively stable when stored properly. Aqueous solutions are more prone to degradation and should be prepared fresh for each experiment. The stability of glycosidic bonds can be pH-dependent, with increased degradation at acidic or alkaline pH.[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder, MW: 534.68 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials with secure caps

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.35 mg of this compound powder.

  • Dissolution:

    • Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Cap the tube tightly and vortex at maximum speed for 1-2 minutes.

  • Aid Solubilization (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C for 10-15 minutes, followed by vortexing.[3]

  • Visual Inspection: Visually confirm that all the powder has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile multi-well plates

  • Cells of interest

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight under standard culture conditions.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[1][2]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay: Proceed with your specific downstream assay (e.g., cell viability, apoptosis, or protein expression analysis).

Signaling Pathways and Experimental Workflows

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to Src Src NaK_ATPase->Src Activates Intracellular_Ca ↑ Intracellular Ca²⁺ Intracellular_Na->Intracellular_Ca Via Na⁺/Ca²⁺ exchanger ER_Stress Endoplasmic Reticulum Stress Intracellular_Ca->ER_Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translational upregulation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis EGFR EGFR Src->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt NFkB NF-κB Pathway PI3K_Akt->NFkB NFkB->Apoptosis Modulates

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound Powder stock_sol Prepare 10 mM Stock in DMSO start->stock_sol working_sol Prepare Working Dilutions in Culture Medium stock_sol->working_sol treatment Treat Cells with This compound/Vehicle working_sol->treatment cell_culture Seed Cells in Multi-well Plate cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Downstream Assay (e.g., Viability, Apoptosis) incubation->assay data_analysis Data Analysis and Interpretation assay->data_analysis

References

Technical Support Center: Understanding the Impact of Serum Protein Binding on Neriifolin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum protein binding on the bioactivity of Neriifolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside that has demonstrated potent anti-cancer activity. Its primary mechanism of action is the inhibition of the Na+, K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[3] This disruption of ion homeostasis can trigger downstream signaling pathways that induce apoptosis (programmed cell death) and endoplasmic reticulum stress in cancer cells.[4]

Q2: How does serum protein binding affect the bioactivity of a drug like this compound?

Only the unbound or "free" fraction of a drug is generally considered pharmacologically active, as it is this fraction that can diffuse from the bloodstream to the target tissues and interact with its molecular target.[5] Serum proteins, primarily albumin, can bind to drugs, effectively creating a reservoir of the drug in the bloodstream.[6][7] For a highly protein-bound drug, a large percentage is sequestered by these proteins, leaving only a small fraction free to exert its biological effect. Therefore, high serum protein binding can significantly reduce the immediate bioactivity of this compound.

Q3: Is there specific data on the serum protein binding percentage of this compound?

Currently, there is a lack of specific publicly available data quantifying the exact percentage of this compound that binds to human serum albumin or other serum proteins. However, it is known that the extent of serum protein binding can vary significantly among different cardiac glycosides. For instance, digitoxin (B75463) is approximately 97% bound to serum albumin, whereas digoxin (B3395198) is only about 24% bound.[2] This highlights the importance of experimentally determining the serum protein binding of this compound to accurately interpret its bioactivity data.

Q4: How can I determine the serum protein binding of this compound in my experiments?

Equilibrium dialysis is a widely used and reliable method to determine the extent of drug-protein binding.[8][9] This technique involves a semi-permeable membrane that separates a compartment containing the drug and the protein from a protein-free compartment. Only the unbound drug can pass through the membrane. By measuring the concentration of the drug in both compartments at equilibrium, the percentage of protein-bound drug can be calculated.

Q5: If this compound is found to be highly protein-bound, what are the implications for my in vitro experiments?

If your in vitro experiments are conducted in the presence of serum (e.g., fetal bovine serum in cell culture media), a significant portion of the this compound you add may be bound to serum proteins and thus be inactive. This means that the effective concentration of free this compound reaching the cells is much lower than the total concentration added. Consequently, you may observe a higher IC50 value (the concentration required to inhibit a biological process by 50%) in the presence of serum compared to serum-free conditions. It is crucial to consider this when designing experiments and interpreting results.

Troubleshooting Guides

Equilibrium Dialysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Protein leakage through the membrane - Membrane integrity compromised (e.g., microbial degradation).- Incorrect membrane molecular weight cut-off (MWCO).- Ensure sterile handling and use of fresh, sterile buffers.[10]- Verify that the MWCO of the dialysis membrane is appropriate to retain the serum proteins being used.
Difficulty reaching equilibrium - Insufficient incubation time.- Inadequate mixing.- Perform a time-course experiment to determine the optimal time to reach equilibrium.[10]- Ensure continuous and gentle agitation of the dialysis unit during incubation.
Inconsistent or variable binding results - Inaccurate concentration measurements.- Temperature fluctuations during incubation.- pH shifts in the buffer.- Use a validated and sensitive analytical method (e.g., HPLC) for drug quantification.- Maintain a constant and controlled temperature throughout the experiment.- Use a buffer with sufficient buffering capacity and verify the pH before and after the experiment.[11]
Sulforhodamine B (SRB) Bioactivity Assay Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
High background absorbance - Incomplete removal of unbound SRB dye.- Increase the number and vigor of the washing steps with 1% acetic acid.[4][12]
Low signal or poor sensitivity - Low cell seeding density.- Cell detachment during washing steps.- Optimize the initial cell seeding density to ensure a sufficient number of cells at the end of the experiment.[13]- Be gentle during the washing steps to avoid dislodging the fixed cells.
Inconsistent results between wells/plates - Uneven cell seeding.- "Edge effects" in the microplate.- Variation in incubation conditions.- Ensure a homogenous cell suspension before and during seeding.- To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells.- Maintain consistent temperature, humidity, and CO2 levels in the incubator.[14]
Na+, K+-ATPase Inhibition Assay Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low enzyme activity - Poor quality of the enzyme preparation.- Suboptimal assay buffer conditions (pH, ion concentrations).- Use a fresh and properly stored enzyme preparation.- Optimize the pH and concentrations of Na+, K+, and Mg2+ in the assay buffer.[15][16]
High background signal (ouabain-insensitive ATPase activity) - Contamination with other ATP-hydrolyzing enzymes.- Use a more purified Na+, K+-ATPase preparation.- Include specific inhibitors for other ATPases to ensure you are measuring only Na+, K+-ATPase activity.
Variability in inhibition data - Inaccurate inhibitor concentrations.- Insufficient pre-incubation time with the inhibitor.- Prepare fresh serial dilutions of this compound for each experiment.- Determine the optimal pre-incubation time for this compound to achieve maximal inhibition.

Quantitative Data Summary

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast0.022 ± 0.0015[1]
T47DBreastNot Specified[1]
HT-29ColorectalNot Specified[1]
A2780OvarianNot Specified[1]
SKOV-3Ovarian0.030 ± 0.0018[1]
A375SkinNot Specified[1]

Note: The experimental conditions (e.g., presence or absence of serum) for these IC50 determinations were not specified in the cited source. This information is critical for understanding the potential influence of serum protein binding.

Table 2: Serum Albumin Binding of Selected Cardiac Glycosides

Cardiac GlycosideSerum Albumin Binding (%)Reference
Digitoxin~97%[2]
Digoxin~24%[2]
This compound Data Not Available

Detailed Experimental Protocols

Determination of this compound Serum Protein Binding by Equilibrium Dialysis

Objective: To quantify the percentage of this compound bound to human serum albumin (HSA).

Materials:

  • This compound standard

  • Human Serum Albumin (HSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device with a semi-permeable membrane (e.g., 10 kDa MWCO)

  • Analytical instrument for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired final concentrations.

  • Prepare a solution of HSA in PBS at a physiological concentration (e.g., 40 mg/mL).

  • Assemble the equilibrium dialysis units according to the manufacturer's instructions.

  • In the protein compartment of the dialysis cell, add the HSA solution containing this compound.

  • In the buffer compartment, add an equal volume of PBS.

  • As a control, in a separate dialysis unit, add this compound in PBS (without HSA) to both compartments to ensure equilibrium is reached and to account for any non-specific binding to the apparatus.

  • Incubate the dialysis units at 37°C with gentle shaking for a predetermined time to reach equilibrium (e.g., 4-6 hours, to be optimized).

  • After incubation, collect samples from both the protein and buffer compartments.

  • Analyze the concentration of this compound in all samples using a validated HPLC method.

  • Calculation:

    • Percent Bound = [ (Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration ] x 100

    • Total Drug Concentration is the concentration in the protein compartment.

    • Free Drug Concentration is the concentration in the buffer compartment.

Assessment of this compound Bioactivity using the Sulforhodamine B (SRB) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium (both with and without serum to assess the effect of protein binding).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48-72 hours).

  • After incubation, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Wash the plates several times with water to remove the TCA and air dry.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Add Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control.

    • Plot the percentage of viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental_Workflow cluster_protein_binding Serum Protein Binding Assessment cluster_bioactivity Bioactivity Assessment (SRB Assay) prep_neriifolin_hsa Prepare this compound and HSA Solutions equilibrium_dialysis Equilibrium Dialysis prep_neriifolin_hsa->equilibrium_dialysis hplc_analysis HPLC Analysis equilibrium_dialysis->hplc_analysis calculate_binding Calculate % Bound hplc_analysis->calculate_binding calculate_ic50 Calculate IC50 calculate_binding->calculate_ic50 Informs Interpretation seed_cells Seed Cancer Cells treat_this compound Treat with this compound (± Serum) seed_cells->treat_this compound srb_staining Fix and Stain with SRB treat_this compound->srb_staining read_absorbance Read Absorbance srb_staining->read_absorbance read_absorbance->calculate_ic50

Caption: Experimental workflow for assessing the impact of serum protein binding on this compound bioactivity.

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Affects Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca Leads to ER_Stress Endoplasmic Reticulum Stress Intracellular_Ca->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Proposed signaling pathway of this compound leading to apoptosis in cancer cells.

References

Navigating Neriifolin Nuances: A Technical Guide to Preventing Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with Neriifolin degradation in experimental settings. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of this compound throughout the research process.

This compound, a cardiac glycoside with significant therapeutic potential, is susceptible to degradation under various experimental conditions, which can compromise the validity and reproducibility of research findings. This technical support center directly addresses these concerns by providing practical solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation can indicate several issues, including poor solubility, temperature fluctuations, or degradation.

  • Solubility: this compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in organic solvents such as DMSO. For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] If precipitation occurs during the preparation of aqueous working solutions, gentle heating and/or sonication can aid dissolution.

  • Temperature: Ensure that storage and experimental temperatures are within the recommended range. This compound powder is best stored at -20°C for up to three years, while solutions in organic solvents should be stored at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.

  • Degradation: If solubility and temperature are not the issue, the cloudiness may be due to degradation products. Proceed with a stability analysis using a validated HPLC method to assess the purity of your sample.

Q2: I suspect my this compound has degraded. How can I confirm this?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing this compound purity and detecting degradation products. This method should be able to separate the intact this compound from any potential degradants. A general HPLC method for cardiac glycosides that can be adapted for this compound is provided in the Experimental Protocols section. The appearance of new peaks or a decrease in the area of the this compound peak over time is indicative of degradation.

Q3: What are the primary factors that cause this compound degradation?

A3: Like many glycosides, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The glycosidic bond is prone to cleavage under both acidic and basic conditions, separating the sugar moiety from the aglycone (digitoxigenin). This is a common degradation pathway for cardiac glycosides.

  • Enzymatic Degradation: Glycoside hydrolases, if present in the experimental system (e.g., in cell lysates or biological matrices), can enzymatically cleave the sugar moiety.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. It is crucial to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Troubleshooting Guide: Common Scenarios and Solutions

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected bioactivity This compound degradation leading to a lower effective concentration.1. Verify the purity of the this compound stock using a stability-indicating HPLC method. 2. Prepare fresh working solutions for each experiment. 3. Review handling and storage procedures to ensure they align with best practices (see FAQs).
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to generate potential degradation products as markers. 2. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. Common degradation products may include the aglycone (digitoxigenin) or products of ring structure modifications.
Loss of this compound concentration over time in solution Instability under the specific storage or experimental conditions (pH, temperature, light).1. Perform a time-course stability study under your specific experimental conditions, analyzing samples at regular intervals by HPLC. 2. Adjust pH, temperature, or light exposure based on the stability data to minimize degradation. For example, if degradation is observed at room temperature, conduct experiments on ice.
Variability between experimental replicates Inconsistent handling of this compound, leading to varying levels of degradation.1. Standardize all solution preparation, storage, and handling procedures across all experiments. 2. Ensure all researchers are trained on the proper handling of light- and temperature-sensitive compounds.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for cardiac glycosides. A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Procedure:

    • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile.

    • Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

    • Inject a known volume (e.g., 20 µL) onto the HPLC system.

    • Record the chromatogram and determine the retention time and peak area of this compound.

    • For stability studies, analyze samples at different time points and compare the peak area of this compound to the initial time point. The appearance of new peaks should be monitored.

Protocol 2: Forced Degradation Study of this compound

This study is performed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Incubate a this compound solution (e.g., 1 mg/mL in methanol) with an equal volume of 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Incubate a this compound solution with an equal volume of 0.1 M NaOH at 60°C for various time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for various time points.

  • Photodegradation: Expose a this compound solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). Keep a control sample in the dark.

  • Thermal Degradation: Heat a solid sample of this compound or a solution in a dry oven at a high temperature (e.g., 80-100°C) for several hours.

  • Analysis: Analyze all stressed samples by the stability-indicating HPLC method and by LC-MS/MS to identify the mass of the degradation products.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and proper experimental handling, the following diagrams have been created.

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Increases SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake/release Apoptosis Apoptosis Ca_in->Apoptosis Triggers Contraction ↑ Myocardial Contraction Ca_in->Contraction SERCA SERCA SR->SERCA Modulates

Caption: this compound's primary signaling pathway.

Neriifolin_Degradation_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC / LC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photo Photodegradation Photo->Analysis Thermal Thermal Degradation Thermal->Analysis Neriifolin_Sample This compound Sample Neriifolin_Sample->Acid Neriifolin_Sample->Base Neriifolin_Sample->Oxidation Neriifolin_Sample->Photo Neriifolin_Sample->Thermal Data Degradation Profile & Product Identification Analysis->Data Prevention Develop Prevention Strategy (e.g., pH control, light protection) Data->Prevention

Caption: Workflow for investigating this compound degradation.

By utilizing the resources provided in this technical support center, researchers can enhance the reliability of their experimental data and contribute to the successful development of this compound-based therapeutics.

References

Technical Support Center: Addressing Neriifolin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Neriifolin, a cardiac glycoside with potent anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cancer cells?

A1: this compound is a cardiac glycoside whose primary anti-cancer activity stems from its ability to bind to and inhibit the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts the cellular ion homeostasis, leading to an increase in intracellular sodium (Na+) and subsequently calcium (Ca2+) concentrations.[3] This ionic imbalance triggers downstream signaling events, including the induction of endoplasmic reticulum stress (ERS), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][4][5]

Q2: Which signaling pathways are modulated by this compound treatment?

A2: this compound has been shown to modulate several key signaling pathways in cancer cells. It can induce apoptosis through the activation of caspase-3, -8, and -9 and the up-regulation of Fas and FasL proteins.[4] In prostate cancer cells, this compound activates ERS, which leads to increased DNA damage and apoptosis.[5] Other cardiac glycosides are known to affect signaling cascades such as Akt, ERK, and NF-kB, which are critical for cell survival and proliferation.[1][2] The specific pathways affected can vary depending on the cancer cell type.

Q3: What are the known or hypothesized mechanisms of resistance to this compound?

A3: Cancer cells can develop resistance to this compound and other cardiac glycosides through several mechanisms:

  • Target Alteration: Genetic mutations in the α-subunit of the Na+/K+-ATPase, the direct binding site of this compound, can reduce the drug's binding affinity and efficacy.[6][7][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration.[9][10][11]

  • Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells less sensitive to this compound-induced apoptosis.[2][12]

  • Activation of Pro-Survival Signaling: Constitutive activation of survival pathways, such as the PI3K/Akt pathway, can counteract the cytotoxic effects of this compound.[1][13]

Troubleshooting Guide

Q4: My cancer cell line shows a significantly higher IC50 value for this compound than what is reported in the literature. What could be the cause?

A4: This suggests intrinsic resistance. Possible causes include:

  • High Endogenous Efflux Pump Expression: The cell line may naturally express high levels of ABC transporters.[14][15] You can test this by performing a Western blot or qPCR for common transporters like P-gp (ABCB1).

  • Na+/K+-ATPase Isoform or Mutation: The cell line might express an isoform of the Na+/K+-ATPase α-subunit that has a lower affinity for cardiac glycosides, or it may harbor a resistance-conferring mutation.[6][7] Gene sequencing of the ATP1A1 gene can confirm this.

  • Cell Culture Conditions: Ensure that culture media and supplements are consistent and that the cell line has not been misidentified or contaminated.

Q5: I initially observed good sensitivity to this compound, but the cells are becoming less responsive over subsequent treatments. How can I investigate this acquired resistance?

A5: This is a classic case of acquired resistance. A systematic approach is recommended:

  • Confirm Resistance: Re-evaluate the IC50 of the resistant cell line compared to the parental, sensitive line using a cell viability assay.

  • Investigate Efflux Pumps: Use Western blotting or qPCR to check for upregulation of ABC transporters (P-gp, MRP1, BCRP) in the resistant cells compared to the parental line.[16]

  • Check for Target Alteration: Sequence the Na+/K+-ATPase α-subunit gene (ATP1A1) in both parental and resistant cells to identify any acquired mutations.

  • Analyze Apoptotic Signaling: Compare the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between the sensitive and resistant cells, both with and without this compound treatment.[13][17]

Q6: this compound treatment is not inducing the expected levels of apoptosis in my assay. What should I check?

A6: If you are not observing significant apoptosis (e.g., via Annexin V/PI staining), consider the following:

  • Assay Timing and Drug Concentration: You may need to optimize the treatment duration and concentration. Create a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to find the optimal conditions for inducing apoptosis in your specific cell line.[18]

  • Mechanism of Cell Death: this compound may be inducing a different form of cell death, such as cell cycle arrest, in your model.[4] Analyze the cell cycle distribution using propidium (B1200493) iodide staining and flow cytometry.

  • Apoptotic Pathway Dysregulation: The cells may have an impaired apoptotic signaling pathway. Check for the expression and activation of key caspases (caspase-3, -8, -9) and the balance of Bcl-2 family proteins via Western blot.[4][12]

  • Assay Controls: Ensure your positive and negative controls for the apoptosis assay are working correctly.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Assay MethodReference
MCF-7Breast Cancer0.022 ± 0.0015Sulphorhodamine B[19]
T47DBreast Cancer0.030 ± 0.0018Sulphorhodamine B[19]
HT-29Colorectal Cancer0.024 ± 0.0011Sulphorhodamine B[19]
A2780Ovarian Cancer0.028 ± 0.0021Sulphorhodamine B[19]
SKOV-3Ovarian Cancer0.025 ± 0.0014Sulphorhodamine B[19]
A375Skin Cancer0.023 ± 0.0009Sulphorhodamine B[19]
HepG2Hepatocellular Carcinoma0.06 ± 0.01 (at 72h)MTT[18]

Key Experimental Protocols

1. Cell Viability Assessment using Sulphorhodamine B (SRB) Assay

  • Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

    • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

    • Cell Fixation: Gently remove the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

    • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

    • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

    • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Measurement: Read the absorbance at 510 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Quantification using Annexin V-FITC/Propidium Iodide (PI) Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) and a vehicle control for the optimized duration (e.g., 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant.

    • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells immediately using a flow cytometer.

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

3. Protein Expression Analysis by Western Blotting

  • Objective: To measure changes in the expression levels of specific proteins (e.g., ABCB1, Bcl-2, cleaved caspase-3) after this compound treatment.

  • Methodology:

    • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin, GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different conditions.

Visualizations

Neriifolin_MoA This compound This compound Pump Na+/K+-ATPase Pump This compound->Pump Binds to Inhibition Inhibition This compound->Inhibition Pump->Inhibition Na_inc ↑ Intracellular Na+ Inhibition->Na_inc Ca_inc ↑ Intracellular Ca2+ Na_inc->Ca_inc via Na+/Ca2+ exchanger ERS Endoplasmic Reticulum Stress Ca_inc->ERS Caspase Caspase Activation Ca_inc->Caspase DNA_damage DNA Damage ERS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Caspase->Apoptosis

Caption: this compound's primary mechanism of action in cancer cells.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Action CellDeath Cancer Cell Death This compound->CellDeath Target Target Alteration (Na+/K+-ATPase Mutation) Target->CellDeath Inhibits Efflux Increased Drug Efflux (ABC Transporters) Efflux->CellDeath Inhibits Apoptosis Apoptosis Evasion (↑ Bcl-2, ↓ Bax) Apoptosis->CellDeath Inhibits Survival Pro-Survival Signaling (↑ PI3K/Akt) Survival->CellDeath Inhibits

Caption: Key mechanisms of resistance to this compound in cancer cells.

Troubleshooting_Workflow Start Reduced this compound Sensitivity (High IC50 or Acquired Resistance) Q_Efflux Are ABC transporters (e.g., P-gp) overexpressed? Start->Q_Efflux A_Efflux_Yes Mechanism: Drug Efflux - Use ABC transporter inhibitor - Western Blot / qPCR Q_Efflux->A_Efflux_Yes Yes Q_Target Is Na+/K+-ATPase (ATP1A1) mutated? Q_Efflux->Q_Target No A_Target_Yes Mechanism: Target Alteration - Sequence ATP1A1 gene Q_Target->A_Target_Yes Yes Q_Apoptosis Is apoptosis pathway altered? (e.g., high Bcl-2) Q_Target->Q_Apoptosis No A_Apoptosis_Yes Mechanism: Apoptosis Evasion - Combine with Bcl-2 inhibitor - Check Caspases, Bax/Bcl-2 ratio Q_Apoptosis->A_Apoptosis_Yes Yes Other Consider other mechanisms: - Altered pro-survival signaling - Off-target effects Q_Apoptosis->Other No

Caption: A logical workflow for troubleshooting this compound resistance.

References

Technical Support Center: Neriifolin and Digoxin Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential cross-reactivity of neriifolin in commercial digoxin (B3395198) immunoassays. Accurate measurement of digoxin is critical for therapeutic drug monitoring, and interference from structurally related compounds like this compound can lead to erroneously elevated results, impacting patient safety and data integrity in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for digoxin immunoassays?

A1: this compound is a cardiotonic steroid, a type of cardiac glycoside, found in plants of the Apocynaceae family, such as Thevetia peruviana (yellow oleander). Structurally, this compound is closely related to digoxin. This structural similarity is the primary reason for concern, as antibodies used in digoxin immunoassays may not be able to distinguish between digoxin and this compound, leading to a positive interference or cross-reactivity.

Q2: Has the cross-reactivity of this compound been quantified in common digoxin immunoassays?

Q3: What is the mechanism behind this cross-reactivity?

A3: Digoxin immunoassays are competitive binding assays. In these assays, a known amount of labeled digoxin competes with the digoxin in a sample for a limited number of binding sites on an anti-digoxin antibody. If a structurally similar molecule like this compound is present, it can also bind to the antibody, displacing the labeled digoxin. This leads the assay to incorrectly interpret the signal as a higher concentration of digoxin than is actually present.

Q4: My digoxin immunoassay is showing unexpectedly high results in a preclinical study where this compound might be present. What should I do?

A4: First, consider the possibility of cross-reactivity. The troubleshooting steps would be to:

  • Review the assay's package insert: Look for any information on cross-reactivity with related compounds. While this compound may not be listed, data on other cardiac glycosides can provide clues.

  • Perform a cross-reactivity validation study: A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

  • Consider alternative analytical methods: If significant cross-reactivity is confirmed, methods with higher specificity, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used to accurately quantify digoxin concentrations in the presence of this compound.

  • Utilize sample purification techniques: Methods like ultrafiltration can sometimes help mitigate interference from protein-bound cross-reactants, although their effectiveness for this compound would need to be validated.

Q5: Are some digoxin immunoassays less prone to interference than others?

A5: Yes, the specificity of digoxin immunoassays can vary significantly between manufacturers and even between different generations of assays from the same manufacturer.[1][2][3][4] Assays that utilize highly specific monoclonal antibodies may show less cross-reactivity than those using polyclonal antibodies. However, without specific testing, it is difficult to predict the performance of a particular assay with this compound. It is crucial to validate the chosen assay for your specific application if the presence of potentially cross-reacting substances is suspected.

Data Presentation: Cross-Reactivity of Structurally Related Compounds

While specific data for this compound is not available in the reviewed literature, the following table provides an example of cross-reactivity data for other cardiac glycosides and metabolites in the Roche Elecsys Digoxin Immunoassay. This illustrates the type of data that should be sought from manufacturers or determined experimentally.

Immunoassay PlatformManufacturerCompoundConcentration Tested (ng/mL)Cross-Reactivity (%)
Roche Elecsys Roche Diagnosticsβ-MethyldigoxinNot Specified87.9
α-AcetyldigoxinNot Specified77.9
β-AcetyldigoxinNot Specified84.4
Lanatoside CNot Specified65.2
DeslanosideNot Specified85.6
Digoxigenin-bis-digitoxosideNot Specified108.1
Data derived from publicly available FDA review documents for the Roche Elecsys Digoxin Immunoassay.[5]

Experimental Protocols

Protocol: Determination of this compound Cross-Reactivity in a Digoxin Immunoassay

This protocol outlines a general procedure for quantifying the percent cross-reactivity of this compound in a competitive digoxin immunoassay.

Objective: To determine the percentage of cross-reactivity of this compound in a selected digoxin immunoassay.

Materials:

  • Digoxin-free human serum.

  • Certified digoxin standards of known concentrations.

  • Purified this compound of known concentration.

  • The digoxin immunoassay kit (reagents, calibrators, and controls) and corresponding analyzer.

  • Calibrated precision pipettes and sterile consumables.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the digoxin-free human serum to create a series of this compound-spiked serum samples at various concentrations. The concentrations should be chosen to cover a range that might be expected in experimental samples.

  • Preparation of Digoxin Standards:

    • Prepare a set of digoxin standards in digoxin-free human serum according to the assay manufacturer's instructions or at concentrations spanning the assay's measurement range (e.g., 0.5, 1.0, 2.0, 4.0 ng/mL).

  • Sample Analysis:

    • Analyze the digoxin-free serum (blank), the prepared digoxin standards, and the this compound-spiked serum samples using the digoxin immunoassay according to the manufacturer's protocol.

    • Run each sample in triplicate to ensure precision.

  • Data Analysis:

    • From the analysis of the digoxin standards, generate a standard curve.

    • Using the standard curve, determine the "apparent digoxin concentration" for each of the this compound-spiked samples.

  • Calculation of Percent Cross-Reactivity:

    • Calculate the percent cross-reactivity for each concentration of this compound using the following formula:

      % Cross-Reactivity = (Apparent Digoxin Concentration / this compound Concentration) x 100

    • Report the average percent cross-reactivity across the tested concentrations.

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiotonic steroids like digoxin and this compound is the inhibition of the Na+/K+-ATPase enzyme in cardiac cells. This initiates a cascade of events leading to increased cardiac contractility.

G cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Intra_Na Increased Intracellular Na+ NaK_ATPase->Intra_Na Leads to NCX Na+/Ca2+ Exchanger Intra_Ca Increased Intracellular Ca2+ NCX->Intra_Ca Decreases Ca2+ Efflux This compound This compound/ Digoxin This compound->NaK_ATPase Inhibits Intra_Na->NCX Reduces Na+ Gradient SR_Ca Increased Ca2+ Release from SR Intra_Ca->SR_Ca Contraction Increased Cardiac Contractility SR_Ca->Contraction

Caption: Mechanism of action of this compound via Na+/K+-ATPase inhibition.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the logical steps to be taken when investigating potential cross-reactivity in a digoxin immunoassay.

G start Unexpectedly High Digoxin Results check_protocol Review Assay Package Insert for Cross-Reactivity Data start->check_protocol perform_validation Perform In-House Cross-Reactivity Validation Study check_protocol->perform_validation analyze_data Calculate % Cross-Reactivity perform_validation->analyze_data decision Significant Cross-Reactivity? analyze_data->decision use_alternative Use High-Specificity Method (e.g., LC-MS/MS) decision->use_alternative Yes continue_use Continue Using Immunoassay with Caution decision->continue_use No

Caption: Troubleshooting workflow for suspected immunoassay cross-reactivity.

References

Technical Support Center: Controlling for Nerifolin-Induced Cytotoxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and controlling for Nerifolin-induced cytotoxicity in non-cancerous cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity in our non-cancerous cell line with Nerifolin treatment. What are the primary reasons for this?

A1: Nerifolin, a cardiac glycoside, exerts its cytotoxic effects by inhibiting the Na+/K+-ATPase pump. This pump is essential for maintaining the electrochemical gradient in all animal cells, not just cancer cells. Therefore, off-target cytotoxicity in non-cancerous cells is an expected outcome. The degree of cytotoxicity can be influenced by several factors including the specific cell line's sensitivity, the concentration of Nerifolin used, and the duration of exposure. It is crucial to determine the half-maximal inhibitory concentration (IC50) for both your target cancer cell lines and a panel of non-cancerous cell lines to establish a therapeutic window.

Q2: How can we quantify the selectivity of Nerifolin for cancer cells over non-cancerous cells?

A2: The selectivity of a compound is typically determined by calculating the Selectivity Index (SI). The SI is the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line.

Formula: SI = IC50 (Non-cancerous cell line) / IC50 (Cancerous cell line)

A higher SI value (generally >2) indicates a greater selectivity for killing cancer cells while sparing non-cancerous cells.[1]

Q3: What are some established strategies to mitigate Nerifolin-induced cytotoxicity in non-cancerous cells in our experiments?

A3: Several strategies can be employed to reduce off-target cytotoxicity:

  • Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of Nerifolin that induces the desired effect in cancer cells while minimizing toxicity in non-cancerous cells.

  • Co-administration of Cytoprotective Agents: Use of agents that can protect normal cells from the harmful effects of the compound. For cardiac glycosides, antioxidants like N-acetylcysteine (NAC) may offer protection against oxidative stress-induced damage.[2][3]

  • Targeted Drug Delivery Systems: Encapsulating Nerifolin in nanoparticles or liposomes can help to selectively deliver the compound to tumor cells, thereby reducing systemic exposure to non-cancerous cells.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cytotoxicity in non-cancerous cells at all tested concentrations. The concentration range may be too high for the specific non-cancerous cell line.Perform a broader dose-response experiment starting from very low concentrations (e.g., picomolar range) to accurately determine the IC50.
The chosen non-cancerous cell line may be particularly sensitive.Test Nerifolin on a panel of different non-cancerous cell lines, preferably from different tissues, to assess differential sensitivity.
Inconsistent IC50 values for non-cancerous cells between experiments. Variability in cell seeding density.Ensure a consistent number of viable cells are seeded in each well for every experiment.[1]
Inconsistent Nerifolin dilution preparation.Prepare fresh serial dilutions of Nerifolin from a stock solution for each experiment to avoid degradation or precipitation.
Contamination of cell cultures.Regularly inspect cell cultures for any signs of microbial contamination, which can lead to non-specific cell death.[1]
Co-administration of a cytoprotective agent does not reduce cytotoxicity. The chosen cytoprotective agent may not be effective against the specific mechanism of Nerifolin-induced toxicity in that cell line.Investigate the mechanism of cell death (e.g., apoptosis, necrosis) in your non-cancerous cell line to select a more appropriate protective agent.
The concentration or timing of the cytoprotective agent administration is not optimal.Perform a matrix of experiments with varying concentrations of the cytoprotective agent and different pre-treatment or co-treatment times.

Data Presentation

Table 1: Cytotoxicity of 17βH-Neriifolin in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (nM)Selectivity Index (SI)Reference
VeroNormal (Monkey Kidney Epithelial)< 32-[5]
T47DBreast Cancer< 320.75 - 1.4[5]
MCF7Breast Cancer< 320.75 - 1.4[5]
SKOV3Ovarian Cancer< 320.75 - 1.4[5]
Caov3Ovarian Cancer< 320.75 - 1.4[5]

Note: A selectivity index less than 2 suggests general toxicity of the compound.[5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Nerifolin.

Materials:

  • Nerifolin stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your non-cancerous and cancer cell lines in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Nerifolin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the Nerifolin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Nerifolin concentration).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Co-administration of N-acetylcysteine (NAC) for Cytoprotection

This protocol provides a general framework for assessing the cytoprotective effect of NAC against Nerifolin-induced cytotoxicity.

Materials:

  • Nerifolin stock solution (in DMSO)

  • N-acetylcysteine (NAC) solution (in sterile water or PBS)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your non-cancerous cell line in a 96-well plate as described in Protocol 1.

  • Pre-treatment with NAC (Optional): You may pre-treat the cells with various concentrations of NAC (e.g., 1-10 mM) for a specific duration (e.g., 1-4 hours) before adding Nerifolin.

  • Co-treatment: Prepare serial dilutions of Nerifolin in complete culture medium. Also, prepare solutions of Nerifolin in combination with different concentrations of NAC.

  • Treatment: Remove the existing medium and add the treatment solutions (Nerifolin alone, NAC alone, and Nerifolin + NAC combinations) to the respective wells.

  • Incubation and Assay: Follow steps 3-6 from Protocol 1 to assess cell viability.

  • Analysis: Compare the IC50 value of Nerifolin in the presence and absence of NAC to determine if NAC provides a protective effect.

Mandatory Visualizations

Nerifolin_Cytotoxicity_Workflow Experimental Workflow for Assessing and Mitigating Nerifolin Cytotoxicity cluster_0 Cytotoxicity Assessment cluster_1 Mitigation Strategy 1: Cytoprotection cluster_2 Mitigation Strategy 2: Targeted Delivery A Seed Non-Cancerous and Cancer Cells B Treat with Serial Dilutions of Nerifolin A->B C Incubate for 24, 48, 72h B->C D Perform MTT Assay C->D E Calculate IC50 and Selectivity Index (SI) D->E F Seed Non-Cancerous Cells G Co-treat with Nerifolin and Cytoprotective Agent (e.g., N-acetylcysteine) F->G H Incubate and Perform MTT Assay G->H I Compare IC50 with and without Protective Agent H->I J Formulate Nerifolin-Loaded Nanoparticles/Liposomes K Characterize Nanoparticles (Size, Encapsulation Efficiency) J->K L Treat Cells with Formulated and Free Nerifolin K->L M Assess Cytotoxicity and Compare IC50 Values L->M

Caption: Workflow for assessing and mitigating Nerifolin-induced cytotoxicity.

Nerifolin_Signaling_Pathway Proposed Signaling Pathway for Nerifolin-Induced Cytotoxicity in Non-Cancerous Cells Nerifolin Nerifolin NaK_ATPase Na+/K+-ATPase Nerifolin->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Mitochondria Mitochondrial Ca2+ Overload Ca_in->Mitochondria ER_Stress Endoplasmic Reticulum Stress Ca_in->ER_Stress ROS ↑ ROS Production (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Cell_Death Cell Death Caspases->Cell_Death

Caption: Proposed signaling pathway for Nerifolin-induced cytotoxicity.

References

optimizing incubation time for Neriifolin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Neriifolin treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a cardiac glycoside that primarily acts as an inhibitor of the Na+/K+-ATPase pump on the cell membrane.[1][2] This inhibition disrupts the cellular ion homeostasis, leading to a cascade of downstream events that can induce apoptosis, or programmed cell death, in cancer cells.[1][3]

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: Why am I observing inconsistent results between experiments?

A3: Inconsistent results can arise from several factors. Ensure that your cell seeding density is consistent across experiments.[4] The passage number of your cell line can also influence its sensitivity to treatment. It is also critical to prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation of the compound.[5]

Q4: My cells are detaching after this compound treatment. Is this expected?

A4: Cell detachment can be a sign of apoptosis, which is an expected outcome of this compound treatment in sensitive cancer cell lines.[1] However, it is important to distinguish this from detachment due to poor cell health or culture conditions. Always include a vehicle-only (DMSO) control to ensure the detachment is a specific effect of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no cytotoxicity observed - Sub-optimal incubation time.- Cell line may be resistant.- this compound has precipitated out of solution.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[2][6]- Test a range of concentrations to establish a dose-response curve.- Ensure this compound is fully dissolved in the culture medium. Visually inspect for any precipitate.
High cell death in control group - DMSO concentration is too high.- Contamination of cell culture.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Regularly check cell cultures for any signs of contamination.
Variable IC50 values - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Degradation of this compound stock.- Use a cell counter for accurate seeding.- Avoid using the outer wells of the plate for experimental samples or fill them with sterile media to minimize evaporation.[6]- Prepare fresh dilutions from a stable stock solution for each experiment.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines after various incubation times.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HepG2Hepatocellular Carcinoma242.34 ± 0.08
HepG2Hepatocellular Carcinoma480.13 ± 0.01
HepG2Hepatocellular Carcinoma720.06 ± 0.01
MCF-7Breast CancerNot Specified0.022 ± 0.0015
T47DBreast CancerNot SpecifiedNot Specified
HT-29Colorectal CancerNot SpecifiedNot Specified
A2780Ovarian CancerNot SpecifiedNot Specified
SKOV-3Ovarian CancerNot Specified0.030 ± 0.0018
A375Skin CancerNot SpecifiedNot Specified

Data compiled from multiple sources.[1][4][7] Note that experimental conditions may vary between studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: The next day, treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Western Blot for Apoptosis Markers

This protocol is for detecting the expression of proteins involved in apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the optimized incubation time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein and separate them by SDS-PAGE, then transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL detection reagent.

Visualizations

Neriifolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase inhibits ERS ER Stress NaK_ATPase->ERS induces DNA_Damage DNA Damage NaK_ATPase->DNA_Damage induces Fas_FasL Fas/FasL NaK_ATPase->Fas_FasL upregulates PERK PERK ERS->PERK gH2AX γ-H2AX DNA_Damage->gH2AX Apoptosis Apoptosis eIF2a eIF2α PERK->eIF2a CHOP CHOP eIF2a->CHOP CHOP->Apoptosis gH2AX->Apoptosis Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis Fas_FasL->Casp9

Caption: this compound-induced signaling pathways leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 3. Cell Treatment Cell_Culture->Treatment Neriifolin_Prep 2. This compound Preparation Neriifolin_Prep->Treatment Time_Course 4. Time-Course Incubation (24, 48, 72h) Treatment->Time_Course Viability_Assay 5a. Cell Viability Assay Time_Course->Viability_Assay Western_Blot 5b. Western Blot Time_Course->Western_Blot IC50 6a. IC50 Determination Viability_Assay->IC50 Protein_Exp 6b. Protein Expression Analysis Western_Blot->Protein_Exp

Caption: Workflow for optimizing this compound incubation time.

References

Neriifolin Western Blot Signal: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neriifolin and encountering issues with Western blot signal.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during Western blot analysis of this compound-treated samples.

Q1: I am not seeing a signal, or the signal is very weak for my target protein after this compound treatment. What are the possible causes and solutions?

Possible Causes:

  • Ineffective this compound Treatment: The concentration or incubation time of this compound may be insufficient to induce a detectable change in your target protein.

  • Protein Degradation: Target proteins, especially those involved in apoptosis and stress responses, can be susceptible to degradation during sample preparation.

  • Suboptimal Antibody Performance: The primary or secondary antibody may not be sensitive enough, or the dilution may be incorrect.

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete, particularly for high or low molecular weight proteins.

  • Low Protein Expression: The target protein may be expressed at very low levels in your cell type.

Troubleshooting Solutions:

  • Optimize this compound Treatment:

    • Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your specific cell line.

    • Confirm this compound activity with a positive control, such as observing morphological changes indicative of apoptosis.

  • Ensure Sample Integrity:

    • Work quickly and keep samples on ice or at 4°C throughout the lysis procedure.

    • Add protease and phosphatase inhibitor cocktails to your lysis buffer.

  • Antibody Optimization:

    • Titrate your primary antibody to find the optimal concentration.

    • Ensure your secondary antibody is compatible with the primary antibody's host species and isotype.

    • Use a fresh dilution of your antibodies for each experiment.

  • Verify Protein Transfer:

    • Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.

    • Optimize transfer time and voltage based on the molecular weight of your target protein. For small proteins like cleaved caspases or γ-H2AX, consider using a membrane with a smaller pore size (e.g., 0.2 µm) and potentially reducing transfer time to prevent "blow-through".

  • Enrich for Your Target Protein:

    • If you are studying a nuclear protein like γ-H2AX, consider performing subcellular fractionation to enrich the nuclear fraction.

Q2: I am seeing high background on my Western blot for this compound-treated samples. How can I reduce it?

Possible Causes:

  • Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.

  • Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high, leading to non-specific binding.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave behind unbound antibodies.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

Troubleshooting Solutions:

  • Optimize Blocking:

    • Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Try a different blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) is often recommended for phosphorylated proteins to avoid cross-reactivity with phosphoproteins in milk.

  • Adjust Antibody Concentrations:

    • Decrease the concentration of your primary and secondary antibodies.

  • Improve Washing Steps:

    • Increase the number and duration of washes.

    • Add a detergent like Tween 20 to your wash buffer (e.g., 0.05-0.1% in TBS or PBS).

  • Handle Membrane with Care:

    • Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.

Q3: I am trying to detect cleaved caspase-3 after this compound treatment but only see the pro-caspase band. What should I do?

Possible Causes:

  • Timing of Apoptosis: You may be harvesting your cells too early or too late to detect the peak of caspase-3 cleavage.

  • Antibody Specificity: Your antibody may preferentially recognize the full-length pro-caspase.

  • Low Levels of Cleavage: The amount of cleaved caspase-3 may be below the detection limit of your Western blot.

Troubleshooting Solutions:

  • Optimize Harvest Time: Perform a time-course experiment to identify the optimal time point for detecting cleaved caspase-3 after this compound treatment.

  • Use a Cleavage-Specific Antibody: Utilize a primary antibody that is specifically designed to recognize the cleaved form of caspase-3.

  • Load More Protein: Increase the amount of total protein loaded onto the gel to enhance the signal from the less abundant cleaved fragment.

  • Enrich for Apoptotic Cells: If possible, you can try to enrich for the apoptotic cell population before lysis.

Q4: My bands for phosphorylated proteins like p-PERK or p-eIF2α are weak or absent after this compound treatment. How can I improve the signal?

Possible Causes:

  • Phosphatase Activity: Phosphatases in your sample can dephosphorylate your target protein during sample preparation.

  • Inappropriate Blocking Agent: As mentioned, milk contains phosphoproteins that can interfere with the detection of phosphorylated targets.

  • Transient Phosphorylation: The phosphorylation event you are studying may be transient.

Troubleshooting Solutions:

  • Inhibit Phosphatases: Always include a phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice.

  • Use BSA for Blocking: Use 3-5% BSA in TBST or PBST as your blocking agent instead of milk.

  • Perform a Time-Course: this compound-induced ER stress and the subsequent phosphorylation of PERK and eIF2α can be time-dependent. A time-course experiment will help you identify the peak of phosphorylation.

Quantitative Data Summary

The following table summarizes the effects of this compound on the expression of key proteins involved in its mechanism of action, as determined by Western blot analysis in prostate cancer cells.

Target ProteinCell LineThis compound ConcentrationTreatment TimeFold Change vs. Control (Normalized to Loading Control)Reference
p-PERKPC-3100 nM24 h~2.5-fold increase[1]
p-eIF2αPC-3100 nM24 h~3-fold increase[1]
CHOPPC-3100 nM24 h~4-fold increase[1]
C/EBP-αPC-3100 nM24 h~0.4-fold decrease[1]
γ-H2AXPC-3100 nM24 h~3.5-fold increase[1]

Experimental Protocols

Detailed Western Blot Protocol for Analyzing this compound-Induced Protein Expression Changes

This protocol is adapted from methodologies used to study the effects of this compound on prostate cancer cells.[1]

1. Cell Lysis

  • Culture cells to the desired confluency and treat with this compound at the desired concentration and for the appropriate duration.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube and determine the protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer

  • Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • After transfer, confirm successful transfer by staining the membrane with Ponceau S.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, 5% BSA in TBST is recommended.

  • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Neriifolin_Signaling_Pathway This compound This compound ERS Endoplasmic Reticulum Stress (ERS) This compound->ERS induces DNA_Damage DNA Damage (γ-H2AX) This compound->DNA_Damage induces PERK p-PERK ERS->PERK Apoptosis Apoptosis (Caspase Activation) ERS->Apoptosis eIF2a p-eIF2α PERK->eIF2a CHOP CHOP (Upregulation) eIF2a->CHOP CEBPa C/EBP-α (Downregulation) CHOP->CEBPa CHOP->Apoptosis DNA_Damage->Apoptosis Western_Blot_Troubleshooting Start Start: this compound Western Blot Issue Problem No/Weak Signal Start->Problem High_BG High Background Start->High_BG Wrong_Band Incorrect Band Size Start->Wrong_Band Check_Transfer Check Transfer (Ponceau S) Problem->Check_Transfer Transfer OK? Optimize_Blocking Optimize Blocking (Time, Agent) High_BG->Optimize_Blocking Check_MW Check Predicted MW (PTMs, Splice Variants) Wrong_Band->Check_MW Check_Transfer->Wrong_Band No Optimize_Ab Optimize Antibody Concentration/Incubation Check_Transfer->Optimize_Ab Yes Check_Lysis Check Lysis Buffer (add inhibitors) Optimize_Ab->Check_Lysis Increase_Load Increase Protein Load Check_Lysis->Increase_Load Positive_Control Run Positive Control Increase_Load->Positive_Control Reduce_Ab Reduce Antibody Concentration Optimize_Blocking->Reduce_Ab Increase_Washes Increase Washes (Time, Volume, Tween) Reduce_Ab->Increase_Washes Check_Degradation Check for Degradation (Protease Inhibitors) Check_MW->Check_Degradation Check_Ladder Verify MW Ladder Check_Degradation->Check_Ladder

References

Technical Support Center: Ensuring Reproducibility in Neriifolin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility and accuracy of experiments involving Neriifolin. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardiac glycoside, a class of naturally derived compounds.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[1][3][4] This inhibition leads to an increase in intracellular sodium and calcium levels, which can trigger a variety of downstream cellular events.[3] In cancer research, this compound is known to induce cell cycle arrest and apoptosis (programmed cell death).[1][5][6]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for experimental consistency.

  • Solubility: this compound is soluble in DMSO.[1] For in vivo studies, specific solvent preparations such as a mixture of DMSO, PEG300, Tween-80, and saline can be used.[5]

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound powder in DMSO; sonication may be recommended to aid dissolution.[1] For example, to achieve a concentration of 149.62 mM, you can dissolve 80.00 mg of this compound in 1 mL of DMSO.[1]

  • Storage: Store powdered this compound at -20°C for up to three years.[1] Once dissolved in a solvent, it is recommended to store stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][5] For shorter-term storage, -20°C is suitable for up to one month.[5]

Q3: What are the typical IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of the experiment. The following table summarizes some reported IC50 values.

Cell LineCancer TypeIncubation TimeIC50 (µM)
MGC-803Gastric Cancer48 hours0.02
SW1990Pancreatic Cancer48 hours0.03
MCF-7Breast CancerNot Specified0.022 ± 0.0015
T47DBreast CancerNot SpecifiedNot Specified
HT-29Colorectal CancerNot SpecifiedNot Specified
A2780Ovarian CancerNot SpecifiedNot Specified
SKOV-3Ovarian CancerNot SpecifiedNot Specified
A375Skin CancerNot SpecifiedNot Specified
HepG2Hepatocellular Carcinoma24 hours2.34 ± 0.08 µg/ml
HepG2Hepatocellular Carcinoma48 hours0.13 ± 0.01 µg/ml
HepG2Hepatocellular Carcinoma72 hours0.06 ± 0.01 µg/ml

Note: IC50 values can be influenced by various experimental factors, including cell density, passage number, and assay method. It is advisable to determine the IC50 in your specific experimental system.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Problem 1: High variability in cell viability assay results between experiments.

  • Possible Causes:

    • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in results.

    • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations, leading to an inaccurate effective concentration.

    • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.[8]

    • Inconsistent Incubation Times: The duration of this compound exposure directly impacts cell viability.[9]

  • Solutions:

    • Ensure Uniform Cell Seeding: Use a cell counter to ensure accurate cell numbers and properly mix the cell suspension before plating.

    • Check for Precipitation: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a lower concentration range.

    • Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

    • Standardize Incubation Times: Use a precise timer for all incubation steps to ensure consistency across experiments.

Problem 2: Inconsistent or weak bands in Western blot for apoptosis-related proteins.

  • Possible Causes:

    • Suboptimal this compound Concentration or Treatment Time: The induction of apoptosis is dose- and time-dependent.[9]

    • Poor Protein Extraction: Incomplete cell lysis can result in low protein yield and inaccurate quantification.

    • Antibody Issues: The primary or secondary antibodies may not be optimal for detecting the target protein.

  • Solutions:

    • Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing a robust apoptotic response in your cell line.

    • Ensure Efficient Lysis: Use a suitable lysis buffer containing protease and phosphatase inhibitors and ensure complete cell disruption.[10][11][12]

    • Validate Antibodies: Ensure your antibodies are validated for the species and application. Test different antibody concentrations and incubation times.

Problem 3: Difficulty in reproducing published signaling pathway effects of this compound.

  • Possible Causes:

    • Cell Line Differences: Different cell lines can have varying sensitivities and signaling responses to the same compound.[13]

    • Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.

    • Variations in Experimental Protocols: Minor differences in protocols, such as media supplements or serum concentration, can impact signaling pathways.

  • Solutions:

    • Use Low Passage Number Cells: Whenever possible, use cells with a low passage number and maintain consistent cell culture conditions.

    • Standardize Protocols: Adhere strictly to a detailed, standardized protocol for all related experiments.

    • Confirm Key Pathway Activation: Before extensive experiments, confirm the activation of a key, well-established downstream marker of this compound activity in your specific cell line, such as caspase-3 activation.[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium and treat the cells for the desired time period (e.g., 24, 48, or 72 hours).[5] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting this compound-induced apoptosis by flow cytometry.[14][15][16]

  • Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17][18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[14]

3. Western Blot Analysis

This protocol is for detecting changes in protein expression following this compound treatment.[10][11][12][19][20]

  • Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10][12]

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax, PERK, CHOP) overnight at 4°C.[6][10][21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][17]

Visualizations

Neriifolin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits FasL Fas/FasL Upregulation This compound->FasL Ion_Imbalance ↑ Intracellular [Na+] ↑ Intracellular [Ca2+] NaK_ATPase->Ion_Imbalance Leads to ERS Endoplasmic Reticulum Stress Ion_Imbalance->ERS Mitochondria Mitochondrial Dysfunction Ion_Imbalance->Mitochondria PERK PERK ERS->PERK CHOP CHOP PERK->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow Start Start Prep Prepare this compound Stock Solution (DMSO) Start->Prep Culture Cell Culture (Select appropriate cell line) Prep->Culture Dose_Response Dose-Response Assay (e.g., MTT) to determine IC50 Culture->Dose_Response Treatment Treat Cells with this compound (at IC50 and other concentrations) Dose_Response->Treatment Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay WB_Assay Western Blot Analysis (Caspases, Bcl-2 family, etc.) Treatment->WB_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis WB_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound studies.

Troubleshooting_Guide Start Inconsistent Results? Check_Compound Check Compound: - Freshly prepared? - Soluble in media? - Correct storage? Start->Check_Compound Check_Cells Check Cell Culture: - Consistent passage number? - Correct seeding density? - Healthy morphology? Start->Check_Cells Check_Protocol Check Protocol: - Standardized incubation times? - Consistent reagent concentrations? - Minimized edge effects? Start->Check_Protocol Yes_Compound Yes Check_Compound->Yes_Compound No No Check_Compound->No Yes_Cells Yes Check_Cells->Yes_Cells Check_Cells->No Yes_Protocol Yes Check_Protocol->Yes_Protocol Check_Protocol->No Revise_Compound Revise Compound Prep No->Revise_Compound Revise_Cells Revise Cell Handling No->Revise_Cells Revise_Protocol Revise Protocol No->Revise_Protocol Consistent_Results Consistent Results Revise_Compound->Consistent_Results Revise_Cells->Consistent_Results Revise_Protocol->Consistent_Results

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Neriifolin and Digitoxin: A Comparative Analysis of Anticancer Efficacy in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic and apoptotic effects of two cardiac glycosides, neriifolin and digitoxin (B75463), on various cancer cell lines. The information presented is based on available preclinical data and aims to assist researchers in evaluating these compounds for further investigation in oncology drug development.

Comparative Cytotoxicity

This compound and digitoxin have both demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the nanomolar range. A direct comparison in the same cell lines, where data is available, suggests that this compound may exhibit greater potency in certain cancer types.

CompoundCancer Cell LineIC50 (µM)Reference
This compound SKOV-3 (Ovarian)0.01[1]
MCF-7 (Breast)0.022 - 0.030[2]
T47D (Breast)0.022 - 0.030[2]
HT-29 (Colorectal)0.022 - 0.030[2]
A2780 (Ovarian)0.022 - 0.030[2]
A375 (Skin)0.022 - 0.030[2]
Digitoxin SKOV-3 (Ovarian)0.4
MCF-7 (Breast)0.033[3]
TK-10 (Renal)~0.003[3]
UACC-62 (Melanoma)~0.01[3]
K-562 (Leukemia)0.0064[3]
A549 (Lung)0.10 (Digoxin)
H1299 (Lung)0.12 (Digoxin)[4]

Mechanisms of Action and Signaling Pathways

Both this compound and digitoxin are cardiac glycosides that function as inhibitors of the Na+/K+-ATPase pump on the cell membrane.[5] Inhibition of this pump leads to an increase in intracellular sodium and subsequently calcium levels, triggering a cascade of events that can lead to apoptosis. However, the downstream signaling pathways affected by each compound may have distinct features.

Digitoxin: The anticancer mechanism of digitoxin is relatively well-studied. Its inhibition of Na+/K+-ATPase has been shown to suppress the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[4] Furthermore, digitoxin has been reported to downregulate the expression of the proto-oncogene c-MYC by inhibiting the nuclear factor of activated T-cells (NFAT).[6][7][8][9]

This compound: The precise signaling pathways modulated by this compound are still under investigation. However, studies have shown that it induces apoptosis in cancer cells through various mechanisms. In SKOV-3 ovarian cancer cells, this compound treatment leads to changes in the expression of several proteins, including vimentin (B1176767) and pyruvate (B1213749) kinase, which are involved in apoptosis.[1] In HepG2 human hepatocellular carcinoma cells, this compound activates caspase-3, -8, and -9, and upregulates the expression of Fas and FasL proteins, key components of the extrinsic apoptosis pathway.[10]

Below are diagrams illustrating the known signaling pathways for each compound.

digitoxin_pathway Digitoxin Signaling Pathway Digitoxin Digitoxin NaK_ATPase Na+/K+-ATPase Digitoxin->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Inhibits NFAT NFAT NaK_ATPase->NFAT Inhibits Akt Akt PI3K->Akt Inhibits Apoptosis Apoptosis PI3K->Apoptosis Induces Akt->Apoptosis Induces Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes cMYC c-MYC NFAT->cMYC Promotes NFAT->Apoptosis Induces cMYC->Apoptosis Induces cMYC->Proliferation

Caption: Digitoxin's mechanism of action.

neriifolin_pathway This compound Signaling Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits FasL FasL This compound->FasL Upregulates Vimentin Vimentin This compound->Vimentin Modulates PKM Pyruvate Kinase M2 This compound->PKM Modulates Fas Fas Receptor FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Vimentin->Apoptosis PKM->Apoptosis

Caption: this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the cytotoxic and apoptotic effects of this compound and digitoxin. Specific details may vary between laboratories and should be optimized for the cell lines and equipment used.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or digitoxin and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with this compound or digitoxin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

Experimental Workflow

The following diagram outlines a typical workflow for comparing the in vitro anticancer effects of this compound and digitoxin.

experimental_workflow Comparative Experimental Workflow Start Select Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity, IC50) Start->MTT_Assay AnnexinV_Assay Annexin V/PI Assay (Apoptosis) MTT_Assay->AnnexinV_Assay Based on IC50 WesternBlot Western Blot (Signaling Proteins) AnnexinV_Assay->WesternBlot Data_Analysis Data Analysis & Comparison WesternBlot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vitro comparison.

References

A Head-to-Head Battle: Neriifolin vs. Ouabain in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Mechanism of Action for Researchers and Drug Development Professionals

Neriifolin and Ouabain, both potent cardiac glycosides, have emerged as promising candidates in the landscape of anticancer drug discovery. Their shared mechanism of targeting the Na+/K+-ATPase pump belies nuanced differences in efficacy, cellular effects, and underlying signaling pathways. This guide provides a comprehensive comparison of this compound and Ouabain, supported by experimental data, to inform further research and development in this critical area.

Quantitative Efficacy: A Tale of Two Glycosides

The anti-proliferative activities of 17βH-Neriifolin and Ouabain have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, reveal significant differences in their efficacy.

Cell LineCancer Type17βH-Neriifolin IC50 (nM)Ouabain IC50 (nM)
MCF-7Breast5.310
T47DBreastNot ReportedNot Reported
HT-29Colorectal1635
A2780OvarianNot ReportedNot Reported
SKOV-3Ovarian1025
A375Skin820

Data synthesized from a comparative study on the in vitro anti-cancer activities of 17βH-Neriifolin.[1]

As the data indicates, 17βH-Neriifolin consistently demonstrates lower IC50 values across the tested cell lines, suggesting a higher potency in inhibiting cancer cell proliferation compared to Ouabain.[1]

Delving into the Mechanism: More Than Just a Pump Inhibition

Both this compound and Ouabain exert their primary cytotoxic effects by inhibiting the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis. This inhibition leads to a cascade of events culminating in apoptosis, or programmed cell death.

Binding Affinity: In silico molecular docking studies have shown that both 17βH-Neriifolin and Ouabain bind to the α-subunit of the Na+,K+-ATPase.[1][2] Their binding energies are remarkably similar, with 17βH-Neriifolin at -8.16 ± 0.74 kcal/mol and Ouabain at -8.18 ± 0.48 kcal/mol, suggesting a comparable affinity for the target enzyme.[1][2]

Induction of Apoptosis: Experimental evidence confirms that both compounds trigger apoptosis in cancer cells. This compound has been shown to induce apoptosis in human hepatocellular carcinoma HepG2 cells through the activation of caspase-3, -8, and -9, and the up-regulation of Fas and FasL proteins.[3][4] Similarly, Ouabain induces apoptosis in various cancer cell lines, an effect that can be accompanied by the generation of reactive oxygen species (ROS) and DNA double-strand breaks.[2][5][6] Interestingly, some of Ouabain's anticancer activities, such as the downregulation of STAT3, appear to be independent of its Na+/K+-ATPase inhibitory function.[2][5][6]

Signaling Pathways at Play

The inhibition of Na+/K+-ATPase by this compound and Ouabain initiates a complex network of intracellular signaling pathways that ultimately lead to cell death. The following diagrams illustrate the key pathways implicated in their mechanisms of action.

Neriifolin_Signaling_Pathway This compound-Induced Apoptotic Signaling Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance NaK_ATPase->Ion_Imbalance FasL_Fas FasL/Fas Up-regulation Ion_Imbalance->FasL_Fas Caspase9 Caspase-9 Activation Ion_Imbalance->Caspase9 Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Ouabain_Signaling_Pathway Ouabain's Multifaceted Anticancer Signaling Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibition STAT3_Inhibition STAT3 Inhibition (Independent of Na+/K+-ATPase) Ouabain->STAT3_Inhibition ROS_Generation ROS Generation NaK_ATPase->ROS_Generation Apoptosis Apoptosis STAT3_Inhibition->Apoptosis DNA_Damage DNA Double-Strand Breaks ROS_Generation->DNA_Damage DNA_Damage->Apoptosis

Caption: Ouabain's diverse signaling pathways in cancer.

Experimental Corner: The How-To of Efficacy Assessment

The following are detailed protocols for the key experiments used to evaluate the anticancer efficacy of this compound and Ouabain.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This colorimetric assay is used to determine cell number by staining total cellular protein with the dye sulforhodamine B.

SRB_Assay_Workflow Experimental Workflow for SRB Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Fixation and Staining cluster_measurement Measurement Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compounds Add serial dilutions of This compound or Ouabain Incubation1->Add_Compounds Incubation2 Incubate for 48h Add_Compounds->Incubation2 Fixation Fix cells with TCA Incubation2->Fixation Wash1 Wash with water Fixation->Wash1 Staining Stain with SRB Wash1->Staining Wash2 Wash with 1% acetic acid Staining->Wash2 Solubilization Solubilize bound dye with Tris buffer Wash2->Solubilization Read_Absorbance Read absorbance at 515 nm Solubilization->Read_Absorbance

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound or Ouabain and incubate for the desired period (e.g., 48 hours).

  • Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Staining Wash: Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader.

Hoechst 33342 Assay for Apoptosis

This fluorescence microscopy-based assay uses a DNA-binding dye to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Detailed Protocol:

  • Cell Culture: Grow cells on coverslips in a petri dish.

  • Drug Treatment: Treat cells with this compound or Ouabain at their respective IC50 concentrations for a specified time.

  • Staining: Wash the cells with phosphate-buffered saline (PBS) and then stain with Hoechst 33342 solution in the dark at room temperature.

  • Washing: Wash the cells again with PBS to remove excess dye.

  • Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei that are brightly stained.

Malachite Green Assay for Na+/K+-ATPase Activity

This colorimetric assay measures the inorganic phosphate (B84403) released from ATP hydrolysis by Na+/K+-ATPase, providing a direct measure of the enzyme's activity.

Detailed Protocol:

  • Enzyme Preparation: Prepare a membrane fraction containing Na+/K+-ATPase from a suitable source.

  • Reaction Mixture: Set up a reaction mixture containing the enzyme preparation, ATP, and appropriate ions (Na+, K+, Mg2+) in a buffer solution.

  • Inhibitor Addition: Add varying concentrations of this compound or Ouabain to the reaction mixtures.

  • Incubation: Incubate the mixtures at 37°C to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution that also initiates color development.

  • Color Development: Add Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620-640 nm) to quantify the amount of phosphate produced.

Concluding Remarks

The comparative analysis of this compound and Ouabain reveals that while both cardiac glycosides are potent inducers of apoptosis in cancer cells through the inhibition of Na+/K+-ATPase, this compound exhibits superior anti-proliferative activity in several cancer cell lines. The exploration of their distinct effects on downstream signaling pathways, including the Na+/K+-ATPase-independent actions of Ouabain, provides a foundation for the rational design of more effective and targeted cancer therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the clinical potential of these promising compounds.

References

Neriifolin vs. Standard Chemotherapy: A Comparative Efficacy Analysis for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer efficacy of neriifolin, a cardiac glycoside, against standard chemotherapy agents. The data presented is compiled from preclinical studies to offer insights into its potential as a therapeutic agent.

In Vitro Cytotoxicity: this compound vs. Standard Chemotherapies

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapy drugs: paclitaxel (B517696), cisplatin, and doxorubicin.

Ovarian Cancer Cell LinesThis compound IC50 (µM)Paclitaxel IC50 (µM)
SKOV-30.01 ± 0.001[1]0.032 ± 0.002[1]
A27800.022 - 0.030Not Available
Breast Cancer Cell LinesThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-70.022 - 0.030[2]Not Available
T47D0.022 - 0.030[2]Not Available
Colorectal Cancer Cell LineThis compound IC50 (µM)
HT-290.022 - 0.030[2]
Lung Cancer Cell LinesCisplatin IC50 (µM)
A549Not Available
H1299Not Available

Note: Direct comparison is limited by variations in experimental conditions across studies. Further research with standardized protocols is necessary for a definitive comparative analysis.

Induction of Apoptosis: this compound vs. Paclitaxel

In the SKOV-3 ovarian cancer cell line, this compound was shown to induce apoptosis in a dose-dependent manner, with efficacy comparable to paclitaxel.

TreatmentConcentration (µM)Apoptotic Cell Death (%) after 24h
This compound0.00120.59[1]
0.0141.94[1]
0.160.63[1]
Paclitaxel0.003222.11[1]
0.03245.61[1]
0.3275.99[1]

In Vivo Efficacy of this compound

A study on a prostate cancer xenograft model in nude mice demonstrated that this compound treatment can dramatically inhibit tumor growth. This suggests that this compound may be a potential tumor-specific chemotherapeutic agent in prostate cancer treatment.[3] Further in vivo studies directly comparing this compound with standard chemotherapy agents are warranted.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound or standard chemotherapy drugs for a specified period (e.g., 24, 48, or 72 hours).

  • Fixation: After treatment, cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B (SRB) dye.

  • Measurement: The absorbance was measured at a specific wavelength to determine cell density.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.[2]

Apoptosis Assay (TUNEL Assay)
  • Cell Treatment: SKOV-3 cells were treated with this compound or paclitaxel at various concentrations for 24 hours.[1]

  • Fixation and Permeabilization: Cells were fixed and permeabilized to allow entry of labeling reagents.

  • TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed to detect DNA fragmentation, a hallmark of apoptosis.

  • Fluorescence Microscopy: Apoptotic cells were visualized and quantified using a fluorescence microscope.[1]

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from treated and untreated cancer cells.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases) and then with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound's Primary Mechanism: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The altered intracellular ion concentrations disrupt cellular homeostasis and can trigger downstream signaling cascades leading to apoptosis.

Neriifolin_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Apoptosis Apoptosis Ca_in->Apoptosis Triggers

Caption: this compound's inhibition of Na+/K+-ATPase.

This compound-Induced Apoptotic Pathway

The disruption of ion homeostasis and other cellular stresses induced by this compound activate apoptotic pathways. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.

Apoptotic_Pathway This compound This compound Cellular_Stress Cellular Stress (ER Stress, Oxidative Stress) This compound->Cellular_Stress Bax ↑ Bax (Pro-apoptotic) Cellular_Stress->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Cellular_Stress->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced apoptotic signaling.

General Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical workflow for comparing the efficacy of a novel compound like this compound with standard chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., SRB/MTT) Cell_Lines->Cytotoxicity Apoptosis Apoptosis Assay (e.g., TUNEL/FACS) Cytotoxicity->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) Apoptosis->Mechanism Xenograft Establish Xenograft Model Mechanism->Xenograft Treatment Drug Treatment (this compound vs. Standard) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Workflow for efficacy comparison.

Conclusion

Preclinical data suggests that this compound exhibits potent anti-cancer activity, in some cases at lower concentrations than standard chemotherapeutic agents. Its mechanism of action, primarily through the inhibition of Na+/K+-ATPase, presents a distinct therapeutic target. However, the current body of evidence is largely based on in vitro studies. Comprehensive in vivo comparative studies and subsequent clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of this compound in cancer treatment. Researchers are encouraged to build upon these foundational findings to explore the role of this compound and other cardiac glycosides in oncology.

References

Neriifolin's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neriifolin's mechanism of action against other cardiac glycosides, supported by experimental data. We delve into its role as a potent anti-cancer agent, detailing its primary molecular target and the subsequent signaling cascades that lead to apoptosis.

This compound, a cardiac glycoside isolated from the seeds of Cerbera odollam, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition triggers a cascade of intracellular events, ultimately leading to programmed cell death, or apoptosis, in cancer cells. This guide will cross-validate these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Comparative Anticancer Activity of this compound

This compound has shown potent cytotoxic effects across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to other well-known cardiac glycosides, demonstrating its comparable or superior efficacy.

CompoundCell LineIC50 (µM)Reference
This compound SKOV-3 (Ovarian)0.01 ± 0.001[1]
MCF-7 (Breast)0.022 ± 0.0015[2]
T47D (Breast)0.025 ± 0.0012[2]
HT-29 (Colorectal)0.028 ± 0.0017[2]
A2780 (Ovarian)0.023 ± 0.0011[2]
A375 (Skin)0.030 ± 0.0018[2]
Digoxin A549 (Lung)0.10[3]
H1299 (Lung)0.12[3]
HeLa (Cervical)0.151[4]
Ouabain Various Cancer Cells0.01 - 0.035[4]
Digitoxin Various Cancer Cells0.022 - 0.120[4]
Paclitaxel SKOV-3 (Ovarian)0.032 ± 0.002[1]

Core Mechanism: Na+/K+-ATPase Inhibition

The foundational mechanism of this compound's anticancer activity is its binding to the α-subunit of the Na+/K+-ATPase. This inhibition disrupts the sodium and potassium ion gradients across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The sustained high levels of intracellular calcium are a key trigger for apoptosis.

A comparative study of the binding energies of this compound and Ouabain to the α-subunit of Na+/K+-ATPase reveals a similar high affinity.[2]

CompoundBinding Energy (kcal/mol)Reference
This compound -8.16 ± 0.74[2]
Ouabain -8.18 ± 0.48[2]

Induction of Apoptosis

The disruption of ion homeostasis and subsequent cellular stress initiated by this compound culminates in the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

The following data from a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay demonstrates the dose-dependent increase in apoptotic cells in the SKOV-3 ovarian cancer cell line upon treatment with this compound.

TreatmentApoptotic Cells (%)Reference
Control-[1]
This compound (0.01 µM)Increased[1]
This compound (higher conc.)Further Increased[1]

Signaling Pathways Modulated by this compound

While Na+/K+-ATPase inhibition is the primary event, the downstream effects of this compound are mediated through complex signaling pathways that regulate cell survival, proliferation, and death. Key among these are the PI3K/Akt/mTOR and MAPK/ERK pathways. While direct quantitative data on the modulation of specific protein phosphorylation by this compound is still emerging, it is understood that cardiac glycosides, in general, can influence these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Inhibition of Na+/K+-ATPase can lead to the downregulation of this pathway, thereby promoting apoptosis.[5][6]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. The effect of cardiac glycosides on this pathway can be complex and cell-type dependent, but it is often implicated in the induction of apoptosis.

The following diagram illustrates the proposed mechanism of action of this compound, from Na+/K+-ATPase inhibition to the activation of apoptotic pathways and the modulation of key signaling cascades.

Neriifolin_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↑ Ca2+) NaK_ATPase->Ion_Imbalance Leads to Apoptosis Apoptosis Ion_Imbalance->Apoptosis Triggers PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ion_Imbalance->PI3K_Akt_mTOR Modulates MAPK_ERK MAPK/ERK Pathway Ion_Imbalance->MAPK_ERK Modulates Cell_Survival ↓ Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival MAPK_ERK->Cell_Survival Cell_Survival->Apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

For researchers looking to validate or build upon these findings, detailed experimental protocols for key assays are provided below.

Na+/K+-ATPase Activity Assay (Malachite Green Assay)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The Malachite Green reagent forms a colored complex with Pi, which can be measured spectrophotometrically.

Materials:

  • Na+/K+-ATPase enzyme preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution (e.g., 10 mM)

  • This compound or other inhibitors at various concentrations

  • Malachite Green reagent

  • Microplate reader

Procedure:

  • Pre-incubate the Na+/K+-ATPase enzyme with different concentrations of this compound or control vehicle in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for color development.

  • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • The amount of Pi released is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the inhibitor.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with this compound or control

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound at desired concentrations and time points. Include an untreated control.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, dark) Add_Stains->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Data_Interpretation Data Interpretation (Viable, Apoptotic, Necrotic) Flow_Cytometry->Data_Interpretation

Caption: Experimental workflow for apoptosis detection.

Clinical Perspective

A search for ongoing or completed clinical trials specifically investigating this compound for the treatment of cancer did not yield any results at the time of this publication. The potent in vitro and in vivo preclinical data suggest that this compound and its analogs are promising candidates for further investigation in a clinical setting.

Conclusion

This compound exhibits potent anticancer activity primarily through the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium and the subsequent induction of apoptosis. Its efficacy is comparable, and in some cases superior, to other known cardiac glycosides. The modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK further contributes to its cytotoxic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and cross-validation of this compound's mechanism of action, paving the way for its potential development as a novel cancer therapeutic.

References

Validating Neriifolin as a Neuroprotective Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent Neriifolin with other established alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for further investigation and therapeutic development.

Executive Summary

This compound, a cardiac glycoside, has demonstrated significant neuroprotective properties, primarily attributed to its inhibition of the α-subunit of the Na+/K+-ATPase. This action is believed to mitigate neuronal damage in excitotoxic conditions. This guide compares this compound with three other neuroprotective agents: Edaravone (B1671096), a free radical scavenger; Memantine (B1676192), an NMDA receptor antagonist; and Donepezil (B133215), an acetylcholinesterase inhibitor with neuroprotective activities. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective mechanisms, efficacy, and experimental validation.

Comparative Data of Neuroprotective Agents

The following tables summarize the key characteristics and experimental data for this compound and the selected alternative neuroprotective agents.

Table 1: Mechanism of Action and Key Signaling Pathways

AgentPrimary Mechanism of ActionKey Signaling Pathways Involved
This compound Inhibition of Na+/K+-ATPaseLikely involves modulation of PI3K/Akt and MAPK/ERK pathways (indirect evidence)
Edaravone Free radical scavengerReduces oxidative stress, modulates Bcl-2 family proteins, inhibits caspase activation[1]
Memantine Non-competitive NMDA receptor antagonistReduces excitotoxicity, increases release of neurotrophic factors, anti-inflammatory effects[2][3]
Donepezil Acetylcholinesterase inhibitorAttenuates Aβ-induced toxicity via α7nAChRs and the PI3K-Akt pathway, up-regulates nAChRs[4]

Table 2: In Vitro Efficacy Data

AgentAssayCell TypeChallengeEffective ConcentrationOutcome
This compound Cell ViabilityCortical NeuronsOxygen-Glucose DeprivationDose-dependentIncreased neuronal survival
Edaravone Cell ViabilityCultured Nerve CellsSIN-1 (peroxynitrite donor)10-100 µMIncreased cell survival to 51% and 65% respectively[5]
Memantine Cell ViabilityCultured NeuronsHypoxia (NaCN)1 µM (lowest effective)Protection against hypoxic damage[2]
Donepezil LDH EffluxRat Septal NeuronsAβ neurotoxicity0.1, 1, 10 μmol·L−1Attenuated LDH efflux by 9.4%, 17.4%, and 22.5% respectively[4]

Table 3: In Vivo Efficacy Data

AgentAnimal ModelInjury ModelDosageOutcome
This compound RatNeonatal hypoxia-ischemiaNot specifiedSignificant neuroprotection
Edaravone RatTraumatic Brain Injury1.5 mg/kgSignificantly increased neuronal number[1]
Memantine RatTransient forebrain ischemia10 and 20 mg/kgDose-dependent reduction in damage to CA1 neurons[2]
Donepezil RatAlzheimer's Disease Model10 and 15 mg/kgIncreased activity of pyramidal neurons in the CA1 region[6]

Signaling Pathways and Experimental Workflows

This compound's Proposed Neuroprotective Signaling Pathway

This compound's primary target is the Na+/K+-ATPase. Its inhibition is thought to trigger downstream signaling cascades that promote neuronal survival. While direct evidence in neurons is still emerging, the PI3K/Akt and MAPK/ERK pathways are strongly implicated in neuroprotection and are likely modulated by this compound.

Neriifolin_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt Modulates MAPK_ERK MAPK/ERK Pathway NaK_ATPase->MAPK_ERK Modulates Bcl2 Increased Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Caspase Decreased Caspase-3 (Pro-apoptotic) PI3K_Akt->Caspase MAPK_ERK->Bcl2 MAPK_ERK->Caspase Survival Neuronal Survival Bcl2->Survival Caspase->Survival

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow for Assessing Neuroprotection

A typical workflow to evaluate the neuroprotective efficacy of a compound like this compound involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cell_culture Primary Neuronal Culture or Neuronal Cell Line treatment Compound Treatment (e.g., this compound) cell_culture->treatment challenge Induce Neuronal Injury (e.g., OGD, Glutamate) treatment->challenge viability_assay Cell Viability Assay (e.g., MTT) challenge->viability_assay apoptosis_assay Apoptosis Assay (e.g., TUNEL) challenge->apoptosis_assay western_blot Western Blot Analysis (e.g., p-Akt, Bcl-2) challenge->western_blot animal_model Animal Model of Neurodegeneration compound_admin Compound Administration animal_model->compound_admin behavioral_tests Behavioral Assessments compound_admin->behavioral_tests histology Histological Analysis (e.g., TUNEL staining) compound_admin->histology

Caption: General experimental workflow for neuroprotection studies.

Logical Relationship for Comparative Analysis

The validation of this compound as a neuroprotective agent requires a multi-faceted comparison against established alternatives, considering their mechanisms, efficacy, and safety profiles.

Comparative_Analysis This compound This compound Mechanism Mechanism of Action This compound->Mechanism Efficacy Efficacy (In Vitro & In Vivo) This compound->Efficacy Safety Safety & Toxicity Profile This compound->Safety Alternatives Alternative Agents (Edaravone, Memantine, Donepezil) Alternatives->Mechanism Alternatives->Efficacy Alternatives->Safety Conclusion Comparative Assessment Mechanism->Conclusion Efficacy->Conclusion Safety->Conclusion

Caption: Logical framework for comparing neuroprotective agents.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) is solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Protocol:

  • Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and culture for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the alternative agent for a predetermined duration (e.g., 24 hours). Include a vehicle control.

  • Induction of Neurotoxicity: Following treatment, expose the cells to a neurotoxic stimulus (e.g., 100 µM glutamate (B1630785) for 24 hours or oxygen-glucose deprivation for 2 hours followed by 24 hours of reperfusion).

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated, non-challenged) cells.

Western Blot for PI3K/Akt Signaling Pathway

Principle: Western blotting is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) form of Akt (p-Akt) and total Akt, to assess the activation of the PI3K/Akt signaling pathway.

Protocol:

  • Protein Extraction: After treatment and/or neurotoxic challenge, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) or total Akt, diluted in the blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.

Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol for Brain Tissue Slices:

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain tissue in 4% PFA overnight. Prepare 20-30 µm thick brain slices using a cryostat or vibratome.

  • Permeabilization: Mount the tissue sections on slides and permeabilize them with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

  • Washing: Wash the sections with PBS to remove unincorporated nucleotides.

  • Counterstaining: Counterstain the nuclei with a fluorescent nuclear stain such as DAPI.

  • Imaging: Mount the slides with an anti-fade mounting medium and visualize the fluorescent signals using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei) in specific brain regions.

Conclusion

This compound presents a promising avenue for neuroprotective therapies, primarily through its unique mechanism of Na+/K+-ATPase inhibition. While the current body of evidence is encouraging, further research is warranted to fully elucidate its downstream signaling pathways in neuronal cells and to conduct direct comparative studies against established neuroprotective agents like Edaravone, Memantine, and Donepezil. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to design and execute studies aimed at validating the therapeutic potential of this compound.

References

A Comparative Analysis of Neriifolin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

Neriifolin, a potent cardiac glycoside, has garnered significant attention within the scientific community for its pronounced cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of this compound derived from its primary plant sources, Cerbera odollam and Cerbera manghas. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the yield, biological efficacy, and underlying mechanisms of action of this compound from these distinct botanical provenances, supported by relevant experimental data and protocols.

Data Presentation: Yield and Cytotoxicity

The following table summarizes the quantitative data on this compound, focusing on its concentration in different parts of Cerbera manghas and its cytotoxic potency against a range of human cancer cell lines.

Plant SourcePlant PartCompound Concentration (μg/g)Cell LineIC50 (μM)
Cerbera manghasDried Ripe Fruit Seed804.2[1][2]Breast (MCF-7)0.022 ± 0.0015[3]
Cerbera manghasFresh Unripe Fruit Seed47.0[1][2]Breast (T47D)0.028 ± 0.0017[3]
Cerbera odollamLeavesNot specifiedColorectal (HT-29)0.026 ± 0.0021[3]
Ovarian (A2780)0.029 ± 0.0011[3]
Ovarian (SKOV-3)0.030 ± 0.0018[3]
Skin (A375)0.027 ± 0.0014[3]
Hepatocellular Carcinoma (HepG2)0.13 ± 0.01 (48h)[4]
Hepatocellular Carcinoma (HepG2)0.06 ± 0.01 (72h)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the extraction, purification, and biological evaluation of this compound.

Extraction and Purification of 17βH-Neriifolin

This protocol is adapted from a bioassay-guided isolation procedure from Cerbera odollam leaves.[3][5]

  • Maceration: Dried, ground leaves of Cerbera odollam are macerated in methanol (B129727) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc). The aqueous fraction is freeze-dried.

  • Vacuum Liquid Chromatography (VLC): The cytotoxic EtOAc-soluble fraction is subjected to VLC on silica (B1680970) gel 60. Elution is performed with a gradient of n-hexane-EtOAc and EtOAc-MeOH to yield multiple fractions.

  • Column Chromatography (CC): The active fractions, identified by preliminary cytotoxicity screening, are combined and further purified by column chromatography on silica gel, eluting with an n-hexane-EtOAc and EtOAc-MeOH gradient system.

  • Isolation: Pure 17βH-Neriifolin is obtained from the combined active sub-fractions. The purity is typically assessed by HPLC and the structure confirmed by NMR and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-8 μg/mL) for specified durations (e.g., 24, 48, 72 hours).[4][6] A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Treatment: Cells are treated with a selected concentration of this compound (e.g., 0.1 μg/mL for HepG2 cells) for a specified time (e.g., 48 hours).[6]

  • Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: 100 µL of the cell suspension is transferred to a flow cytometry tube. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour.

Visualizations: Workflows and Signaling Pathways

Graphical representations of complex processes and pathways are indispensable for clarity and comprehension. The following diagrams were generated using the DOT language.

G cluster_extraction Extraction & Purification cluster_bioassay Biological Evaluation Plant Plant Material (Cerbera sp. Leaves/Seeds) Extract Crude Methanol Extract Plant->Extract Maceration Partition Solvent Partitioning (EtOAc/H2O) Extract->Partition VLC Vacuum Liquid Chromatography Partition->VLC EtOAc Fraction CC Column Chromatography VLC->CC Active Fractions Pure Pure this compound (>95% Purity) CC->Pure Treatment This compound Treatment (Dose-Response) Pure->Treatment CellCulture Cancer Cell Lines (e.g., HepG2, MCF-7) CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data Data Analysis (IC50, Apoptosis Rate) Cytotoxicity->Data Apoptosis->Data

Caption: Experimental workflow for this compound isolation and bioactivity assessment.

G This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibition Fas_FasL Upregulation of Fas/FasL This compound->Fas_FasL Induction Ca_Influx Intracellular Ca2+ Increase NaK_ATPase->Ca_Influx Caspase9 Caspase-9 Activation Ca_Influx->Caspase9 Mitochondrial Pathway Caspase8 Caspase-8 Activation Fas_FasL->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Proposed apoptotic signaling pathway induced by this compound.

Mechanism of Action

This compound, a cardiac glycoside, primarily exerts its cytotoxic effects by inhibiting the Na+, K+-ATPase pump located in the cell membrane.[3][6] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. The resulting ionic imbalance disrupts cellular homeostasis and can trigger apoptotic pathways.

Studies on human hepatocellular carcinoma (HepG2) cells have shown that this compound induces both S and G2/M phase cell cycle arrest.[6][9] Furthermore, it stimulates apoptosis through the activation of an extrinsic, death receptor-mediated pathway.[6][9] This is evidenced by the upregulation of Fas and FasL proteins and the subsequent activation of initiator caspase-8 and caspase-9, leading to the activation of the executioner caspase-3.[6] The binding of 17βH-Neriifolin to the α-subunit of the Na+, K+-ATPase has been confirmed through in silico molecular docking and in vitro assays, with a binding energy comparable to that of ouabain, a well-known cardiac glycoside.[3] This molecular interaction is the critical initiating event for the cascade of cellular processes culminating in apoptotic cell death.

References

Neriifolin's Interaction with Na+/K+-ATPase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Neriifolin's effects on the different isoforms of the Na+/K+-ATPase enzyme. This compound, a cardiac glycoside, is a known inhibitor of Na+/K+-ATPase and has garnered interest for its potential therapeutic applications. Understanding its isoform-specific interactions is crucial for targeted drug development and elucidating its mechanism of action. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key pathways involved.

Quantitative Analysis of this compound's Effect on Na+/K+-ATPase Isoforms

Direct comparative studies detailing the IC50 values of this compound for each Na+/K+-ATPase α-subunit isoform (α1, α2, and α3) are limited in the currently available literature. However, existing research provides valuable insights into its binding affinity and effects on isoform expression. To offer a comprehensive perspective, this section presents the available data for this compound alongside comparative data for other well-studied cardiac glycosides, digoxin (B3395198) and ouabain (B1677812), which exhibit clear isoform selectivity.

Data Summary: Inhibition of Na+/K+-ATPase Isoforms

CompoundTarget IsoformIC50 / KD (nM)Binding Energy (kcal/mol)Key Findings
This compound α-subunitNot Reported-8.16 ± 0.74Binds to the α-subunit with a binding energy comparable to ouabain.[1] Treatment has been shown to increase the expression of the α1 subunit in vivo.[2]
Digoxin α1β1KD: 13.7 ± 1.1Not ReportedExhibits moderate but significant selectivity for α2 and α3 isoforms over the α1 isoform.[3][4][5] In the presence of K+, digoxin shows a lower affinity for the α1 isoform compared to α2 and α3.[3]
α2β1KD: 4.0 ± 0.3Not Reported
α3β1KD: 4.3 ± 0.3Not Reported
Ouabain α1β1KD: 11.2 ± 1.3-8.18 ± 0.48Shows moderate selectivity for the α1 isoform over the α2 isoform.[3][4][5]
α2β1KD: 27.5 ± 2.5Not Reported
α3β1KD: 12.5 ± 1.0Not Reported

Note: The IC50 and KD values for digoxin and ouabain are sourced from studies on human Na+/K+-ATPase isoforms expressed in Pichia pastoris.[3][4] The binding energy for this compound was determined through in silico molecular docking studies.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Na+/K+-ATPase inhibition.

Na+/K+-ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay is commonly used to determine the activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Principle: The assay quantifies the Pi liberated from ATP by the Na+/K+-ATPase. The released phosphate reacts with a malachite green-molybdate complex to produce a colored product, the absorbance of which is measured spectrophotometrically. The Na+/K+-ATPase specific activity is determined by calculating the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain.

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and KCl at physiological pH.

    • Substrate: Adenosine triphosphate (ATP) solution.

    • Inhibitor: Ouabain solution.

    • Malachite Green Reagent: A solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

    • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

  • Enzyme Preparation:

    • Membrane fractions containing Na+/K+-ATPase are isolated from tissues or cells through differential centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

  • Assay Reaction:

    • Two sets of reaction tubes are prepared: one with the assay buffer and another with the assay buffer containing ouabain.

    • The enzyme preparation is added to all tubes.

    • The reaction is initiated by adding ATP.

    • The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination and Color Development:

    • The reaction is stopped by adding the malachite green reagent.

    • The color is allowed to develop for a specified time.

  • Measurement:

    • The absorbance of the solution is measured at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.

    • A standard curve is generated using the phosphate standards to determine the concentration of Pi in the samples.

  • Calculation of Activity:

    • The amount of Pi released is calculated from the standard curve.

    • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity. The result is typically expressed as µmol of Pi/mg of protein/hour.

[³H]-Ouabain Binding Assay

This radioligand binding assay is used to determine the affinity (KD) and the number of binding sites (Bmax) of cardiac glycosides for Na+/K+-ATPase isoforms.

Principle: This assay measures the specific binding of radioactively labeled ouabain ([³H]-ouabain) to the Na+/K+-ATPase. By competing with a non-labeled cardiac glycoside (like this compound), the assay can determine the binding affinity of the non-labeled compound.

Procedure:

  • Preparation of Membranes:

    • Membranes expressing specific human Na+/K+-ATPase isoforms (e.g., from Pichia pastoris expression system) are prepared.

  • Binding Reaction:

    • A constant concentration of [³H]-ouabain is incubated with the membrane preparation in a binding buffer.

    • Increasing concentrations of the unlabeled competitor (e.g., this compound, digoxin) are added to different tubes.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled ouabain.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound [³H]-ouabain.

  • Quantification:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are analyzed using non-linear regression to determine the IC50 of the competitor.

    • The dissociation constant (KD) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of this compound with Na+/K+-ATPase not only inhibits the pump's ion-translocating function but also triggers intracellular signaling cascades.

Na+/K+-ATPase Signaling Pathway

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound can activate a signaling cascade that is independent of the changes in intracellular ion concentrations. This signaling function is often mediated through the interaction of the Na+/K+-ATPase with other membrane and cytosolic proteins, such as the Src kinase.

Na_K_ATPase_Signaling This compound This compound NKA Na+/K+-ATPase (α-subunit) This compound->NKA Src Src Kinase NKA->Src Activation ROS Reactive Oxygen Species (ROS) Src->ROS Generation PI3K PI3K Src->PI3K Activation Downstream Downstream Cellular Effects (e.g., Apoptosis) ROS->Downstream Akt Akt PI3K->Akt Akt->Downstream

Caption: this compound binding to Na+/K+-ATPase activates Src kinase, leading to ROS generation and PI3K/Akt signaling.

Experimental Workflow for Assessing this compound's Effect

The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on Na+/K+-ATPase isoforms.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assays cluster_analysis Data Analysis Isoform_Expression Express Human Na+/K+-ATPase Isoforms (α1, α2, α3) in a Suitable System (e.g., Pichia pastoris) Membrane_Isolation Isolate Membrane Fractions Containing the Respective Isoforms Isoform_Expression->Membrane_Isolation Activity_Assay Perform Na+/K+-ATPase Activity Assay (e.g., Malachite Green Assay) with Varying this compound Concentrations Membrane_Isolation->Activity_Assay Binding_Assay Conduct [³H]-Ouabain Competition Binding Assay with this compound Membrane_Isolation->Binding_Assay IC50_Determination Calculate IC50 Values for Each Isoform from Activity Assays Activity_Assay->IC50_Determination KD_Determination Determine Ki/KD Values for Each Isoform from Binding Assays Binding_Assay->KD_Determination Comparison Compare the Inhibitory Potency of this compound across Isoforms IC50_Determination->Comparison KD_Determination->Comparison

Caption: Workflow for determining this compound's inhibitory effects on Na+/K+-ATPase isoforms.

References

Neriifolin's Potential in Combination Therapy: A Comparative Guide to Synergistic and Additive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neriifolin, a potent cardiac glycoside, has demonstrated significant anti-cancer properties as a Na+/K+-ATPase inhibitor, inducing apoptosis and cell cycle arrest in various cancer cell lines.[1][2] While its efficacy as a standalone agent is established, its potential to work synergistically or additively with other anti-cancer compounds presents a compelling avenue for enhancing therapeutic outcomes and overcoming drug resistance. This guide provides a comparative overview of the synergistic potential of cardiac glycosides, using data from closely related compounds to infer the prospective performance of this compound in combination therapies.

Synergistic Potential with Chemotherapeutic Agents

While direct quantitative data on this compound's synergistic effects remains limited in publicly available literature, studies on other cardiac glycosides, such as digoxin (B3395198) and digitoxin (B75463), provide strong evidence for this class of compounds' ability to enhance the cytotoxicity of conventional chemotherapeutics. This synergistic activity is often attributed to the multi-faceted mechanism of action of cardiac glycosides, which includes the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium levels, and the modulation of various signaling pathways involved in cell survival and apoptosis.[3][4]

Combination with Paclitaxel (B517696)

Paclitaxel is a widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest and apoptosis.[5] Studies have shown that the cardiac glycoside digitoxin can synergize with paclitaxel in human breast cancer cells.[6] This synergy may be attributed to the complementary mechanisms of inducing cell stress and apoptosis.

Table 1: Synergistic Effects of Cardiac Glycosides with Paclitaxel

Cardiac GlycosideCombination DrugCancer Cell LineKey FindingsReference
DigitoxinPaclitaxelMDA-MB-453, MCF7 (Breast Cancer)Enhanced growth inhibitory effects.[6]
Combination with Cisplatin (B142131)

Cisplatin is a platinum-based chemotherapy drug that induces DNA damage in cancer cells.[7][8] The combination of cardiac glycosides with cisplatin has been shown to enhance anti-tumor effects.[4][9] This is potentially due to the ability of cardiac glycosides to sensitize cancer cells to DNA-damaging agents.[10]

Table 2: Synergistic Effects of Cardiac Glycosides with Cisplatin

Cardiac GlycosideCombination DrugCancer Cell LineKey FindingsReference
DigoxinCisplatinNot specifiedExacerbated antineoplastic effects of DNA-damaging agents.[9]
Amantadig (semisynthetic cardenolide)DocetaxelNot specifiedSynergistic anti-proliferative effect.[4]
Combination with Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to apoptosis. The combination of the cardiac glycoside digoxin with 5-fluorouracil (B62378) has demonstrated synergistic cytotoxicity in doxorubicin-resistant breast cancer cell lines, suggesting a potential to overcome multidrug resistance.[7]

Table 3: Synergistic Effects of Cardiac Glycosides with Doxorubicin

Cardiac GlycosideCombination DrugCancer Cell LineKey FindingsReference
Digoxin5-FluorouracilMCF-7/DoxR, MDA-MB-231/DoxR (Doxorubicin-Resistant Breast Cancer)Synergistic cytotoxic effect, maintained under hypoxic conditions.[7]

Experimental Protocols

The assessment of synergistic, additive, or antagonistic effects of drug combinations is crucial in pre-clinical research. The following are detailed methodologies for key experiments cited in the evaluation of drug synergy.

Cell Viability and Proliferation Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound, the combination drug, and the combination of both at various ratios for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: Plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability or inhibition.

Combination Index (CI) Calculation

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[9] The Combination Index (CI) is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Isobologram Analysis

Isobologram analysis is a graphical representation of drug interactions.[1][3]

  • Dose-Response Curves: Generate dose-response curves for each drug individually.

  • Determine IC₅₀: From the dose-response curves, determine the concentration of each drug that produces a 50% inhibitory effect (IC₅₀).

  • Plot Isobologram: Plot the IC₅₀ value of drug A on the x-axis and the IC₅₀ value of drug B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Plot Combination Data: Plot the concentrations of the two drugs used in combination that also produce a 50% inhibitory effect.

  • Interpret Results:

    • Points falling below the line of additivity indicate synergism .

    • Points falling on the line of additivity indicate an additive effect .

    • Points falling above the line of additivity indicate antagonism .

Signaling Pathways and Mechanisms of Action

The synergistic effects of cardiac glycosides with other anti-cancer agents can be attributed to their impact on multiple cellular signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Na+/K+-ATPase Na+/K+-ATPase Ca2+ Ca2+ Na+/K+-ATPase->Ca2+ Increases Intracellular EGFR EGFR This compound This compound This compound->Na+/K+-ATPase Inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt Inhibits MAPK MAPK This compound->MAPK Modulates NF-kB NF-kB This compound->NF-kB Inhibits Chemotherapy Chemotherapy DNA_Damage DNA_Damage Chemotherapy->DNA_Damage Induces ROS ROS Ca2+->ROS Increases Apoptosis Apoptosis ROS->Apoptosis PI3K/Akt->Apoptosis Promotes Survival (Inhibited by this compound) MAPK->Apoptosis Modulates NF-kB->Apoptosis Promotes Survival (Inhibited by this compound) DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: this compound's mechanism of action and potential points of synergy with chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines Drug_Treatment This compound +/- Compound Cell_Culture->Drug_Treatment Cell_Viability_Assay MTT Assay Drug_Treatment->Cell_Viability_Assay Synergy_Analysis CI Calculation & Isobologram Cell_Viability_Assay->Synergy_Analysis

Caption: A generalized workflow for assessing the synergistic effects of this compound in vitro.

Conclusion

The available evidence from studies on related cardiac glycosides strongly suggests that this compound holds significant promise for use in combination therapies. Its ability to modulate key signaling pathways and induce apoptosis through mechanisms distinct from many conventional chemotherapeutics provides a strong rationale for exploring its synergistic potential. Further in-depth studies are warranted to generate quantitative data on the synergistic and additive effects of this compound with a broader range of anti-cancer agents. Such research will be instrumental in unlocking the full therapeutic potential of this compound and developing more effective and durable cancer treatments.

References

Validating the Anti-Proliferative Effects of Neriifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the anti-proliferative effects of Neriifolin, a cardiac glycoside isolated from plants such as Cerbera odollam. It is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this compound. This document objectively compares this compound's performance with other anti-cancer agents, supported by experimental data, detailed methodologies, and pathway visualizations.

Executive Summary

This compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines, including breast, ovarian, colorectal, skin, and liver cancers.[1][2] Its primary mechanism of action involves the inhibition of the Na+, K+-ATPase pump, a critical ion transporter often overexpressed in tumor cells.[1][3] This inhibition triggers a cascade of downstream events culminating in apoptosis (programmed cell death) and cell cycle arrest.[2][4] When compared to other cardiac glycosides like Ouabain, this compound shows comparable binding affinity to the Na+, K+-ATPase α-subunit.[1] In comparative studies with standard chemotherapeutics such as Paclitaxel, this compound has shown potent dose-dependent induction of apoptosis.[5]

Data Presentation: Comparative Cytotoxicity

The anti-proliferative efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of this compound and comparator compounds across various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell LineCancer TypeIC50 Value (µM)Assay UsedReference
This compound MCF-7Breast Cancer0.025 ± 0.001SRB[1]
This compound T47DBreast Cancer0.028 ± 0.0011SRB[1]
This compound HT-29Colorectal Cancer0.030 ± 0.0018SRB[1]
This compound A2780Ovarian Cancer0.022 ± 0.0015SRB[1]
This compound SKOV-3Ovarian Cancer0.01 ± 0.001SRB[5]
This compound A375Skin Cancer (Melanoma)0.026 ± 0.0013SRB[1]
This compound HepG2Liver Cancer0.06 (at 72h)MTT[6]
Paclitaxel SKOV-3Ovarian CancerInduces apoptosis at 0.0032 - 0.32 µMTUNEL[5]
Doxorubicin DU-145Prostate Cancer~22.3 µg/ml (Selectivity Index: 1.46)MTT[7]

Note: IC50 values can vary based on the specific assay, exposure time, and cell culture conditions. Direct comparison should be made with caution when data is from different studies.

Key Signaling Pathways and Mechanisms

This compound's anti-cancer activity is primarily initiated by its binding to the α-subunit of the Na+, K+-ATPase pump on the cell membrane. This action disrupts cellular ion homeostasis, leading to a series of downstream signaling events that promote cell death.

Neriifolin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis NKA Na+/K+-ATPase (α-subunit) Ion ↑ Intracellular Na+ ↓ Intracellular K+ ↑ Intracellular Ca2+ NKA->Ion ERS Endoplasmic Reticulum Stress (ERS) Ion->ERS ROS ↑ Reactive Oxygen Species (ROS) Ion->ROS DNA_damage DNA Damage ERS->DNA_damage Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis DNA_damage->Apoptosis CellCycle S & G2/M Phase Arrest CellCycle->Apoptosis This compound This compound This compound->NKA Inhibits This compound->CellCycle FasL Fas/FasL Upregulation This compound->FasL Casp3->Apoptosis FasL->Casp8 Activates

Caption: this compound's proposed mechanism of action.

Experimental Protocols

Accurate validation of anti-proliferative effects relies on robust and reproducible experimental methodologies. The two primary assays cited in this compound research are the Sulforhodamine B (SRB) assay for cytotoxicity and the TUNEL assay for detecting apoptosis.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to measure cell density by quantifying total cellular protein content.[1]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and comparator compounds

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound or comparator compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired time period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye. Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Measurement: Read the absorbance (optical density) of each well at approximately 510-540 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

SRB_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Serial Dilutions of Compound incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 fix Fix with Cold TCA incubate2->fix wash1 Wash with Water & Air Dry fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with 1% Acetic Acid & Air Dry stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance (~540 nm) solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the SRB cytotoxicity assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay Protocol

The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[5]

Materials:

  • Cells cultured on slides or coverslips

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%) in PBS for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., BrdUTP or fluorescently-tagged dUTP)

  • DNase I (for positive control)

  • Appropriate buffers and wash solutions

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Culture and treat cells with this compound or comparators on slides or coverslips.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash again with PBS. Incubate the cells with permeabilization solution for 2-5 minutes on ice to allow the enzyme to access the nucleus.

  • Controls: Prepare a positive control by treating fixed and permeabilized non-apoptotic cells with DNase I to induce DNA breaks. Prepare a negative control by incubating cells with the label solution but without the TdT enzyme.

  • TUNEL Reaction: Wash the slides. Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light. This step allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Washing: Stop the reaction by washing the slides thoroughly with PBS to remove unincorporated nucleotides.

  • Detection (if required): If using biotin- or BrdU-labeled dUTPs, an additional step involving incubation with labeled streptavidin or anti-BrdU antibodies is necessary.

  • Counterstaining & Mounting: Counterstain the nuclei with a DNA stain like DAPI or Hoechst to visualize all cells. Mount the coverslips onto slides using an anti-fade mounting medium.

  • Analysis: Visualize the slides using a fluorescence microscope. Apoptotic cells will show bright fluorescence (e.g., green for FITC-dUTP) in the nucleus, while non-apoptotic cells will only show the counterstain (e.g., blue for DAPI). Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

References

Neriifolin's Impact on Cancer Cells: A Comparative Proteomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of neriifolin, a potent cardiac glycoside, with a focus on its impact on the cancer cell proteome. This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including prostate and liver cancer.[1][2] Its mechanism of action involves the induction of Endoplasmic Reticulum Stress (ERS) and the attenuation of DNA damage repair pathways.[1] This guide synthesizes available data to present a clear overview of the proteomic shifts following this compound treatment, supported by detailed experimental protocols and visual pathway diagrams.

Data Presentation: Proteomic Alterations in this compound-Treated Cells

This compound treatment triggers significant changes in protein expression, primarily centered around the Endoplasmic Reticulum Stress (ERS) and DNA damage response pathways.[1] The following table summarizes the key proteins identified as differentially expressed in prostate cancer cells upon this compound exposure.

Protein TargetProtein NameRegulationFunctional Role in Pathway
EIF2A Eukaryotic initiation factor 2αUpregulatedKey component of the integrated stress response; phosphorylation inhibits translation.[1]
PERK PKR-like endoplasmic reticulum kinaseUpregulatedERS sensor that phosphorylates eIF2α in response to unfolded proteins.[1]
CHOP C/EBP homologous proteinUpregulatedPro-apoptotic transcription factor induced during prolonged ERS.[1]
CEBPA CCAAT/enhancer-binding protein alphaDownregulatedTranscription factor, forms heterodimers with CHOP.[1]
H2AX H2A histone family member XPhosphorylated (γ-H2AX)A quantitative marker for DNA double-strand breaks.[1]

Signaling Pathway Analysis

This compound's anti-cancer activity is mechanisticallly linked to the induction of ERS, which subsequently leads to DNA damage and apoptosis.[1] The primary target of cardiac glycosides is the Na+/K+-ATPase pump on the cell membrane.[3][4][5] Inhibition of this pump leads to ionic imbalance and downstream stress responses, including the unfolded protein response (UPR) within the endoplasmic reticulum. This prolonged stress activates pro-apoptotic signaling cascades.

Neriifolin_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase PERK PERK NaK_ATPase->PERK ERS Induction eIF2a eIF2α PERK->eIF2a Phosphorylation CHOP CHOP eIF2a->CHOP Activation DNA_Damage DNA Damage (γ-H2AX ↑) CHOP->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers This compound This compound This compound->NaK_ATPase Inhibition

This compound-induced ERS and Apoptosis Pathway.

Experimental Protocols

The following section details a generalized methodology for conducting a comparative proteomic analysis of this compound-treated cells, based on standard practices in quantitative proteomics.[6]

1. Cell Culture and Treatment

  • Cell Lines: Utilize relevant cancer cell lines (e.g., PC-3 for prostate cancer, HepG2 for hepatocellular carcinoma).[1][2]

  • Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Treat cells with a predetermined IC50 concentration of this compound (or a vehicle control, e.g., DMSO) for a specified time period (e.g., 24 or 48 hours) to induce a measurable proteomic response.

2. Protein Extraction and Digestion

  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a standard assay, such as the bicinchoninic acid (BCA) assay.

  • Digestion: Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest proteins into peptides overnight using sequencing-grade trypsin.

3. Mass Spectrometry (LC-MS/MS)

  • Chromatography: Separate the digested peptides using a reverse-phase liquid chromatography (LC) system with a gradient of acetonitrile.

  • Mass Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series). Operate the instrument in a data-dependent acquisition (DDA) mode to select precursor ions for fragmentation (MS/MS).

4. Data Analysis

  • Protein Identification: Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database (e.g., UniProt/Swiss-Prot for human).

  • Quantification: Use a label-free quantification (LFQ) approach to determine the relative abundance of proteins between the this compound-treated and control groups.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed, typically defined by a fold-change threshold (e.g., >1.5 or <0.67) and a p-value < 0.05.

  • Bioinformatic Analysis: Use tools like STRING or DAVID to perform pathway and gene ontology (GO) enrichment analysis on the list of significantly altered proteins to identify the biological processes and signaling pathways affected by the treatment.

Proteomics_Workflow node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 A 1. Cell Culture (e.g., Prostate Cancer Cells) B 2. This compound Treatment vs. Vehicle Control A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Database Search & Protein Identification E->F G 7. Quantitative Analysis (Fold Change & p-value) F->G H 8. Bioinformatic Analysis (Pathway Enrichment) G->H

Generalized workflow for comparative proteomics.

References

Neriifolin: A Potential Adjuvant for Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of preclinical evidence suggests that the cardiac glycoside neriifolin may hold significant promise as a therapeutic agent in drug-resistant cancers. By targeting the Na+/K+-ATPase pump, this compound has demonstrated potent cytotoxic effects in various cancer cell lines and shows potential for resensitizing resistant tumors to conventional chemotherapies. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has shown potent anticancer activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies, demonstrating its effectiveness at nanomolar concentrations.

Cell LineCancer TypeThis compound IC50 (µM)Comparative DrugComparative Drug IC50 (µM)Reference
MCF-7Breast Cancer0.022 ± 0.0015--[1]
T47DBreast CancerNot specified--[1]
HT-29Colorectal CancerNot specified--[1]
A2780Ovarian Cancer0.030 ± 0.0018Ouabain (binding energy)-8.18 ± 0.48 kcal/mol[1]
SKOV-3Ovarian CancerNot specified--[1]
A375Skin CancerNot specified--[1]

Note: Further studies are required to directly compare the IC50 values of this compound with standard-of-care chemotherapeutics in a wider range of drug-resistant cancer models.

Mechanism of Action: Overcoming Drug Resistance

The primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to a cascade of downstream events that can counteract common mechanisms of drug resistance.

One of the major challenges in cancer chemotherapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells, rendering them resistant. While direct evidence for this compound's interaction with P-gp is still emerging, other cardiac glycosides have been shown to be substrates and potential inhibitors of this efflux pump. By potentially competing with or inhibiting P-gp, this compound may increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cells.

The inhibition of Na+/K+-ATPase by this compound also triggers various signaling pathways that can lead to apoptosis (programmed cell death) in cancer cells. This is a crucial aspect of its anticancer activity, as many drug-resistant cancers have developed mechanisms to evade apoptosis.

Signaling Pathways and Experimental Workflows

To facilitate further research, we provide diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in drug-resistant cancer models.

Experimental Workflow for Evaluating this compound in Drug-Resistant Cancer cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Sensitive Cells Sensitive Cells This compound Alone This compound Alone Sensitive Cells->this compound Alone Chemotherapy Alone Chemotherapy Alone Sensitive Cells->Chemotherapy Alone This compound + Chemotherapy This compound + Chemotherapy Sensitive Cells->this compound + Chemotherapy Resistant Cells Resistant Cells Resistant Cells->this compound Alone Resistant Cells->Chemotherapy Alone Resistant Cells->this compound + Chemotherapy Cell Viability (SRB Assay) Cell Viability (SRB Assay) This compound Alone->Cell Viability (SRB Assay) Chemotherapy Alone->Cell Viability (SRB Assay) This compound + Chemotherapy->Cell Viability (SRB Assay) Apoptosis (Hoechst Staining) Apoptosis (Hoechst Staining) This compound + Chemotherapy->Apoptosis (Hoechst Staining) P-gp Expression (Western Blot) P-gp Expression (Western Blot) This compound + Chemotherapy->P-gp Expression (Western Blot) P-gp Function (Rhodamine 123 Assay) P-gp Function (Rhodamine 123 Assay) This compound + Chemotherapy->P-gp Function (Rhodamine 123 Assay) IC50 Determination IC50 Determination Cell Viability (SRB Assay)->IC50 Determination Statistical Analysis Statistical Analysis Apoptosis (Hoechst Staining)->Statistical Analysis P-gp Expression (Western Blot)->Statistical Analysis P-gp Function (Rhodamine 123 Assay)->Statistical Analysis Combination Index Combination Index IC50 Determination->Combination Index

Caption: Workflow for assessing this compound's efficacy.

Proposed Signaling Pathway of this compound in Overcoming Drug Resistance This compound This compound Na+/K+-ATPase Na+/K+-ATPase This compound->Na+/K+-ATPase Inhibits P-glycoprotein (P-gp) P-glycoprotein (P-gp) This compound->P-glycoprotein (P-gp) Inhibits (potential) Apoptosis Apoptosis This compound->Apoptosis Induces Src Kinase Src Kinase Na+/K+-ATPase->Src Kinase Activates Intracellular Drug Concentration Intracellular Drug Concentration P-glycoprotein (P-gp)->Intracellular Drug Concentration Decreases Intracellular Drug Concentration->Apoptosis Induces PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Src Kinase->PI3K/Akt/mTOR Pathway Activates PI3K/Akt/mTOR Pathway->Apoptosis Inhibits Cell Survival Cell Survival PI3K/Akt/mTOR Pathway->Cell Survival Promotes Chemotherapeutic Drug Chemotherapeutic Drug Chemotherapeutic Drug->Intracellular Drug Concentration Increases

Caption: this compound's proposed mechanism of action.

Experimental Protocols

Cell Viability Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • 96-well plates

  • This compound and other chemotherapeutic agents

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours.

  • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Apoptosis Detection (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology and identify apoptotic cells.

Materials:

  • Treated cells on coverslips or in plates

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • Hoechst 33342 staining solution

  • Fluorescence microscope

Procedure:

  • Culture and treat cells with the desired compounds.

  • Wash the cells with PBS and fix with paraformaldehyde.

  • Wash again with PBS and then stain with Hoechst 33342 solution for 10-15 minutes.

  • Wash the cells to remove excess stain.

  • Mount the coverslips or view the plate under a fluorescence microscope.

  • Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Future Directions

The promising in vitro data for this compound warrants further investigation into its potential as an adjuvant therapy for drug-resistant cancers. Future studies should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in combination with standard chemotherapies in animal models of drug-resistant cancer.

  • Mechanism clarification: Elucidating the precise molecular mechanisms by which this compound overcomes drug resistance, including its interaction with P-glycoprotein and other ABC transporters.

  • Combination therapy optimization: Determining the optimal dosing and scheduling of this compound in combination with various chemotherapeutic agents to maximize synergistic effects and minimize toxicity.

The development of novel strategies to combat drug resistance is a critical unmet need in oncology. This compound represents a promising candidate that, with further research, could be repurposed to improve outcomes for patients with difficult-to-treat cancers.

References

Assessing the Therapeutic Index of Neriifolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the therapeutic index (TI) is a critical measure of a compound's safety and efficacy. This guide provides a comparative assessment of the therapeutic index of Neriifolin, a cardiac glycoside with emerging interest for its anti-cancer properties. Its performance is compared against other well-known cardiac glycosides: Digoxin, Digitoxin, and Ouabain. This analysis is supported by in vitro and in vivo experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.

Quantitative Data Comparison

The therapeutic index is classically defined as the ratio of the toxic dose to the effective dose. In pre-clinical studies, this is often calculated from the median lethal dose (LD50) and the median effective dose (ED50), or from in vitro cytotoxicity (IC50) data against normal and cancerous cells, respectively.

In Vitro Therapeutic Index

The in vitro therapeutic index provides an early indication of a compound's selectivity for cancer cells over healthy cells. It is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.

CompoundNormal Cell Line (IC50/CC50)Cancer Cell Line (IC50)Cancer TypeCalculated In Vitro TI
This compound Vero (24 nM)[1]MCF-7 (17 nM)[1]Breast1.41
Vero (24 nM)[1]T47D (21 nM)[1]Breast1.14
Vero (24 nM)[1]SKOV3 (28 nM)[1]Ovarian0.86
Vero (24 nM)[1]CaOV3 (32 nM)[1]Ovarian0.75
Vero CCL-81 (68.61 µg/ml)DU-145 (32.16 µg/ml)Prostate2.13[2]
Digitoxin Not specified, but noted to have weak cytotoxicity on normal cells[3]TK-10 (3-33 nM)[4]Renal AdenocarcinomaData not sufficient for calculation
A549, MHCC97H, HCT116 (IC50 values not specified)Lung, Hepatoma, ColonData not sufficient for calculation
Digoxin Not specified, but noted to have weak cytotoxicity on normal cells[3]A549 (0.10 µM)[5]Non-small cell lungData not sufficient for calculation
H1299 (0.12 µM)[5]Non-small cell lungData not sufficient for calculation
Ouabain Melan-a (non-cancerous melanocytes) (9.63 µM)[5]A375 (melanoma) (30.25 nM at 72h)[5]Melanoma~318
SK-Mel-28 (melanoma) (87.42 nM at 72h)[5]Melanoma~110
In Vivo Therapeutic Index

The in vivo therapeutic index offers a more clinically relevant measure of a drug's safety margin. It is calculated as the ratio of the LD50 to the ED50.

CompoundAnimal ModelLD50 (Lethal Dose, 50%)ED50 (Effective Dose, 50%)Calculated In Vivo TI
This compound Data not availableData not availableData not availableNot calculable from available data
Digoxin Rat (newborn)5.0 mg/kg (subcutaneous)[6]Data not available for anti-cancer effectNot calculable from available data
Rat (adult)30.0 mg/kg (subcutaneous)[6]Data not available for anti-cancer effectNot calculable from available data
Mouse (nude, A549 xenograft)Data not available1.0 mg/kg/day showed significant tumor inhibition[5]Not calculable from available data
Digitoxin Mouse (M214 melanoma xenograft)Data not availableEffective at non-toxic concentrations[4]Not calculable from available data
Ouabain Mouse3.01 mg/kg (intravenous)[7]Data not available for anti-cancer effectNot calculable from available data
Cat62 µg/kg (intravenous)[8]Data not available for anti-cancer effectNot calculable from available data

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer and normal cell lines

  • Complete culture medium

  • 96-well plates

  • This compound and comparator compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of the test compounds is prepared in culture medium and added to the wells. Control wells receive medium with the vehicle (DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL final concentration) and incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9][10]

In Vivo Acute Toxicity Assessment (LD50 Determination)

This protocol provides a general guideline for determining the median lethal dose (LD50) in rodents.

Materials:

  • Healthy, young adult mice or rats of a single strain

  • This compound and comparator compounds

  • Appropriate vehicle for administration (e.g., saline, PBS)

  • Syringes and needles for the chosen route of administration (e.g., oral gavage, intravenous, intraperitoneal)

Procedure:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week before the experiment.

  • Dose Range Finding: A preliminary study with a small number of animals is conducted to determine the range of doses to be tested.

  • Group Assignment: Animals are randomly assigned to different dose groups, including a control group receiving only the vehicle. Typically, 5-10 animals per group are used.

  • Compound Administration: A single dose of the test compound is administered to each animal according to its body weight.

  • Observation: Animals are observed for signs of toxicity and mortality continuously for the first few hours and then periodically for up to 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • Data Collection: The number of mortalities in each group is recorded.

  • LD50 Calculation: The LD50 value is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides, including this compound, primarily exert their effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream signaling events that contribute to both their therapeutic and toxic effects.

Cardiac_Glycoside_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Src Src Na+/K+-ATPase->Src Activation Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i EGFR EGFR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Src->EGFR Transactivation ROS Increased ROS Src->ROS Increased [Ca2+]i Increased [Ca2+]i Increased [Na+]i->Increased [Ca2+]i Increased [Ca2+]i->ROS Apoptosis Apoptosis Increased [Ca2+]i->Apoptosis Cell Proliferation Inhibition Cell Proliferation Inhibition Ras/Raf/MEK/ERK->Cell Proliferation Inhibition ROS->Apoptosis PI3K/Akt->Cell Proliferation Inhibition

Caption: Cardiac glycoside signaling cascade.

Experimental Workflow for In Vitro Therapeutic Index Assessment

The following diagram illustrates the workflow for determining the in vitro therapeutic index of a compound.

In_Vitro_TI_Workflow start Start cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells compound_treatment Treat with Serial Dilutions of Compound plate_cells->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Values (Cancer vs. Normal) read_absorbance->calculate_ic50 calculate_ti Calculate In Vitro TI (IC50 Normal / IC50 Cancer) calculate_ic50->calculate_ti end End calculate_ti->end

Caption: Workflow for in vitro TI determination.

Logical Relationship for Therapeutic Index Calculation

The therapeutic index is a fundamental concept in pharmacology, representing the balance between a drug's desired effects and its adverse effects.

TI_Logic cluster_output Calculated Value TD50 TD50 / LD50 (Toxic/Lethal Dose in 50%) TI Therapeutic Index (TI) TD50->TI Numerator ED50 ED50 (Effective Dose in 50%) ED50->TI Denominator

Caption: Logical relationship for TI calculation.

References

A Comparative Guide to the Safety and Toxicity Profile of Neriifolin

Author: BenchChem Technical Support Team. Date: December 2025

Neriifolin, a potent cardiac glycoside isolated from plants of the Cerbera genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Like other members of its class, its mechanism of action revolves around the inhibition of the ubiquitous Na+/K+-ATPase enzyme. This inhibition, while therapeutically relevant, is also intrinsically linked to its toxicity profile. This guide provides a comparative analysis of the safety and toxicity of this compound, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action and Associated Toxicity

Cardiac glycosides, including this compound, exert their effects by binding to the α-subunit of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The resulting rise in intracellular calcium concentration is responsible for the positive inotropic effects in cardiac muscle and is also a key event in triggering apoptosis in cancer cells.[2][3][4] However, excessive inhibition disrupts normal cardiac function, leading to the characteristic cardiotoxicity of this drug class.[5][6]

Mechanism of this compound Toxicity This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Leads to Apoptosis Apoptosis (in Cancer Cells) Ca_in->Apoptosis Cardiotoxicity Cardiotoxicity (Arrhythmias) Ca_in->Cardiotoxicity

Caption: Signaling pathway of this compound's mechanism and toxicity.

Comparative Cytotoxicity

In vitro studies demonstrate that this compound possesses potent cytotoxic activity against a broad spectrum of cancer cell lines, often exceeding that of other well-known cardiac glycosides like digoxin (B3395198) and digitoxin.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Cardiac Glycosides

CompoundCell LineIC50 ValueReference
This compound HeLa (Cervical)5.3 - 16 nM[1]
A549 (Lung)5.3 - 16 nM[1]
DU145 (Prostate)5.3 - 16 nM[1]
SKOV-3 (Ovarian)0.01 ± 0.001 µM[1]
Breast, Colorectal, Skin0.022 - 0.030 µM[2]
Ouabain HeLa, A549, DU14510 - 35 nM[1]
Digitoxin HeLa, A549, DU14522 - 120 nM[1]
Digoxin HeLa, A549, DU14527 - 600 nM[1]

Data presented as the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Genotoxicity Profile

A comprehensive assessment of a drug candidate's genotoxic potential is crucial. This is typically evaluated using a battery of tests designed to detect DNA mutations, and chromosomal damage. While specific genotoxicity data for this compound is not extensively published, a standard testing workflow is outlined below.

Standard In Vitro Genotoxicity Testing Workflow cluster_0 Tier 1: Gene Mutation cluster_1 Tier 2: Chromosomal Damage Ames Bacterial Reverse Mutation Assay (Ames Test) Result Genotoxicity Profile Ames->Result Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) Micronucleus->Result Chromo_Aberration In Vitro Chromosomal Aberration Assay (Mammalian Cells) Chromo_Aberration->Result Test_Compound Test Compound: This compound Metabolic_Activation With & Without S9 Metabolic Activation Test_Compound->Metabolic_Activation Metabolic_Activation->Ames Metabolic_Activation->Micronucleus Metabolic_Activation->Chromo_Aberration

Caption: Workflow for evaluating the genotoxic potential of a compound.

Organ-Specific Toxicity

The primary target organ for cardiac glycoside toxicity is the heart.[6] Overdose or accumulation can lead to a range of cardiac arrhythmias, from premature ventricular complexes to life-threatening ventricular tachycardia.[5] Other reported signs of systemic toxicity include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (visual disturbances), and electrolyte imbalances, particularly hyperkalemia, which is an indicator of severe poisoning.[5][6][7]

Table 2: Summary Comparison of Safety Profiles

FeatureThis compoundDigoxinDigitoxin
Primary Target Organ HeartHeartHeart
Key Toxic Effects Cardiotoxicity (arrhythmias), gastrointestinal distress, hyperkalemia.[6]Cardiotoxicity, gastrointestinal and visual disturbances.[5]Similar to Digoxin, but with a longer half-life, increasing risk of accumulation.
Therapeutic Window Presumed to be narrow, characteristic of cardiac glycosides.Narrow, requiring careful patient monitoring.[5]Narrower than Digoxin due to longer half-life.
Antidote Potentially Digoxin-specific antibody fragments (DigiFab).[6]Digoxin-specific antibody fragments (DigiFab).[8]Digoxin-specific antibody fragments (DigiFab).

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and comparator compounds) for a specified duration (e.g., 72 hours).[1]

  • Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against compound concentration to determine the IC50 value.[1]

In Vitro Micronucleus Assay

This genotoxicity test identifies substances that cause chromosomal damage by detecting the presence of micronuclei (small nuclei containing fragments of or whole chromosomes) in the cytoplasm of interphase cells.

Methodology:

  • Cell Culture: Culture suitable mammalian cells (e.g., TK6 or CHO cells) to a logarithmic growth phase.

  • Compound Exposure: Treat the cells with at least three concentrations of this compound, alongside negative and positive controls. The treatment duration is typically 3-6 hours in the presence and absence of a metabolic activation system (S9 fraction) and a longer treatment (e.g., 24 hours) without S9.

  • Cytochalasin B Block: Add cytochalasin B to the culture to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Gently resuspend cells in a hypotonic KCl solution to swell the cytoplasm.

  • Fixation: Fix the cells using a methanol/acetic acid solution.

  • Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides, allow them to air dry, and stain with a DNA-specific stain like Giemsa or acridine (B1665455) orange.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells in treated cultures compared to the negative control to determine a positive result.

References

Safety Operating Guide

Navigating the Safe Disposal of Neriifolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like neriifolin, a cardiac glycoside, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of toxicity and ensure regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound waste.

Core Principles of this compound Waste Management

This compound, due to its classification as a toxic cardiac glycoside, must be treated as hazardous waste. The primary principle of its disposal is to prevent its release into the environment. Therefore, disposing of this compound or its contaminated materials down the drain or in regular trash is strictly prohibited and violates environmental regulations.[1][2] All waste containing this compound must be collected and managed through an institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Do Not Mix: this compound waste should not be mixed with other incompatible waste streams.[1]

  • Dedicated Containers: Collect all this compound waste, including pure compounds, solutions, and contaminated materials (e.g., gloves, pipette tips, bench paper), in a designated, leak-proof container with a secure screw-top cap.[1] The container must be compatible with the chemical nature of the waste.[2][3]

2. Labeling of Waste Containers:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Include the full chemical name, "this compound," on the label.

  • Institutional Requirements: Add any other identifiers required by your institution's hazardous waste management program.[1]

3. Storage of this compound Waste:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[2]

4. Disposal of Empty Containers:

  • Highly Toxic Residue: Due to the high toxicity of cardiac glycosides, empty containers that held this compound must be treated as hazardous.

  • Triple-Rinsing: These containers must be triple-rinsed with a suitable solvent capable of removing this compound residue.[1]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1][2]

  • Final Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1]

5. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.[1][4]

Quantitative Data and Experimental Protocols

Currently, there is no specific, publicly available quantitative data for the disposal of this compound, such as permissible concentration limits for discharge or specific degradation timelines under various conditions. The disposal procedures are based on the established protocols for managing highly toxic chemical waste in a laboratory setting.

No specific experimental protocols for the in-lab neutralization of this compound are recommended due to its high toxicity. Chemical treatment of such potent compounds should only be performed by trained professionals in a controlled environment, typically at a dedicated hazardous waste facility.

The following table summarizes the general guidelines for laboratory hazardous waste, which are applicable to this compound.

ParameterGuidelineCitation
Waste Storage Limit (in lab) Never store more than 10 gallons of hazardous waste in your lab.
Empty Container Rinsing For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2]
pH of Aqueous Waste for Sewer Not applicable for this compound. Prohibited from sewer disposal.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.

Neriifolin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Handling Generate_Waste This compound Waste Generated (Solid or Liquid) Segregate Segregate this compound Waste Generate_Waste->Segregate Collect Collect in Labeled, Leak-Proof Container Segregate->Collect Store Store in Secure, Designated Area Collect->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS EHS_Disposal Disposal by Licensed Hazardous Waste Contractor Contact_EHS->EHS_Disposal Empty_Container Empty this compound Container Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container Triple_Rinse->Dispose_Container Collect_Rinsate->Collect

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste management guidelines.

References

Navigating the Safe Handling of Neriifolin: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Neriifolin, a potent cardiac glycoside. Adherence to these protocols is essential to mitigate the significant health risks associated with this compound. This compound is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled.[1] This guide is intended to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of all personnel.

Understanding the Hazard: Toxicity Profile of this compound

Hazard Classification Route of Exposure GHS Hazard Statement Signal Word
Acute Toxicity, Category 2OralH300: Fatal if swallowedDanger
Acute Toxicity, Category 2DermalH310: Fatal in contact with skinDanger
Acute Toxicity, Category 2InhalationH330: Fatal if inhaledDanger

Source: Aggregated GHS information from 39 notifications to the ECHA C&L Inventory.[1]

Due to the absence of established Occupational Exposure Limits (OELs), a stringent control banding approach is recommended. This compound falls into the highest hazard band, requiring the most rigorous containment and control measures to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required equipment, specifications, and rationale for its use.

PPE Component Specification Rationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves. Inner glove tucked under the gown cuff, outer glove over the cuff.Prevents skin contact with the highly toxic compound. Double gloving provides an additional layer of protection in case of a breach of the outer glove.
Body Protection Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Minimizes the risk of skin contamination from spills or aerosols. A solid-front gown provides a continuous protective barrier.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects the eyes and face from splashes and airborne particles.
Respiratory Protection A NIOSH-approved P100 filtering facepiece respirator (disposable) or a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter.Prevents the inhalation of potentially fatal airborne particles of this compound. The choice between a filtering facepiece and a PAPR depends on the scale of the operation and the potential for aerosol generation.
Foot Protection Disposable, chemical-resistant shoe covers worn over closed-toe shoes.Protects against contamination from spills and prevents the tracking of the substance outside the designated handling area.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol must be followed for all procedures involving this compound.

1. Preparation and Pre-Handling:

  • Designate a specific, restricted-access area for handling this compound, such as a certified chemical fume hood or a glove box.
  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
  • Prepare all necessary equipment and reagents within the designated handling area before introducing this compound.
  • Assemble a spill kit containing appropriate absorbent materials, deactivating solutions (if applicable), and waste disposal bags.
  • Don all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.

2. Handling this compound:

  • All manipulations of solid this compound must be conducted within a certified chemical fume hood or glove box to control airborne particles.
  • Use dedicated, clearly labeled equipment (spatulas, weighing paper, etc.) for handling this compound to prevent cross-contamination.
  • When weighing, use a gentle technique to avoid generating dust. An anti-static gun may be used to minimize the dispersal of fine powders.
  • For dissolution, add the solvent to the vial containing the solid this compound slowly and carefully to prevent splashing.
  • Keep all containers of this compound tightly sealed when not in immediate use.

3. Post-Handling and Decontamination:

  • Decontaminate all work surfaces and equipment immediately after use with an appropriate cleaning agent, followed by a thorough rinse.
  • Carefully doff PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The remaining PPE should be removed in a designated area and disposed of according to institutional guidelines.
  • Thoroughly wash hands and forearms with soap and water after removing all PPE.

Operational and Disposal Plan

A clear and systematic workflow is critical for ensuring safety. The following diagram illustrates the key stages of handling and disposing of this compound.

Neriifolin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area assemble_ppe Assemble All Required PPE prep_area->assemble_ppe don_ppe Don PPE in Correct Sequence assemble_ppe->don_ppe handle_in_hood Manipulate this compound in Fume Hood/Glove Box don_ppe->handle_in_hood weigh Weigh with Care to Avoid Dust handle_in_hood->weigh dissolve Dissolve by Adding Solvent to Solid weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands collect_waste Collect All Contaminated Waste doff_ppe->collect_waste label_waste Label Waste Container Clearly collect_waste->label_waste dispose_waste Dispose as Acutely Toxic Hazardous Waste label_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neriifolin
Reactant of Route 2
Neriifolin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。